Beta-Leucine
描述
Structure
3D Structure
属性
IUPAC Name |
3-amino-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUJNGJDHCTUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863602 | |
| Record name | beta-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-54-7 | |
| Record name | β-Leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5699-54-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biosynthesis of β-Leucine from L-Leucine: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Conversion, Experimental Protocols, and Quantitative Analysis
For researchers and professionals in drug development and the life sciences, understanding the metabolic pathways of amino acids is crucial for identifying novel therapeutic targets and developing new bioactive compounds. β-amino acids, in particular, are of significant interest due to their unique structural properties and their roles as building blocks for various pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the biosynthetic pathway for β-leucine, originating from its α-amino acid counterpart, L-leucine.
The Core Biosynthetic Pathway: A Singular Enzymatic Step
The conversion of L-leucine to β-leucine is a direct isomerization reaction catalyzed by a single enzyme: Leucine 2,3-aminomutase . This enzyme facilitates the intramolecular transfer of the amino group from the α-carbon (C2) to the β-carbon (C3) of the leucine molecule.[1][2] This transformation is a key step in a minor metabolic pathway of L-leucine in various organisms, including certain bacteria and plants.[1]
The reaction is reversible and dependent on a crucial cofactor, adenosylcobalamin (a form of Vitamin B12) , which plays a central role in the radical-based mechanism of the amino group migration.[1]
Key Reaction:
L-Leucine ⇌ β-Leucine (catalyzed by Leucine 2,3-aminomutase)
Quantitative Data on Leucine 2,3-Aminomutase
Precise quantitative data for Leucine 2,3-aminomutase is not extensively available in the literature. However, studies on analogous aminomutases, such as lysine-2,3-aminomutase from Clostridium subterminale, provide valuable insights into the expected properties of this class of enzymes. The following table summarizes key parameters that are critical for experimental design and analysis.
| Parameter | Value (for Lysine-2,3-aminomutase) | Source Organism | Notes |
| Subunit Molecular Weight | ~48,000 Da | Clostridium subterminale SB4 | Determined by SDS-PAGE. |
| Native Molecular Weight | ~285,000 Da | Clostridium subterminale SB4 | Suggests a hexameric quaternary structure. |
| Cofactors | Pyridoxal 5'-phosphate (PLP), S-adenosylmethionine (SAM), [4Fe-4S] cluster | Clostridium subterminale SB4 | Essential for catalytic activity. |
| Optimal pH | Not explicitly stated for Leucine 2,3-aminomutase | - | Typically in the neutral to slightly alkaline range for aminomutases. |
| Optimal Temperature | Not explicitly stated for Leucine 2,3-aminomutase | - | Often in the range of 30-40°C for bacterial enzymes. |
| Kinetic Parameters (Km, Vmax) | Not explicitly available for Leucine 2,3-aminomutase | - | These would need to be determined empirically for the specific enzyme and substrate. |
Experimental Protocols
The following sections detail the methodologies for the assay and purification of aminomutases, based on established protocols for Leucine 2,3-aminomutase and its well-characterized analogue, Lysine-2,3-aminomutase.
Assay of Leucine 2,3-Aminomutase Activity
This protocol is adapted from the established method for assaying aminomutase activity, which involves the quantification of the product formed over time.
Principle: The enzymatic activity is determined by measuring the amount of β-leucine produced from L-leucine. The separation and quantification of α- and β-leucine can be achieved using chromatographic techniques.
Reagents:
-
Potassium phosphate buffer (pH 8.0)
-
L-Leucine (substrate)
-
Adenosylcobalamin (coenzyme B12)
-
Dithiothreitol (DTT) to maintain a reducing environment
-
Leucine 2,3-aminomutase enzyme preparation (cell-free extract or purified enzyme)
-
Trichloroacetic acid (TCA) or other quenching agent
-
Standards for L-leucine and β-leucine
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, L-leucine, adenosylcobalamin, and DTT.
-
Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent like TCA.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the presence and quantity of β-leucine using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) following appropriate derivatization.
-
Quantification: Calculate the enzyme activity based on the amount of β-leucine produced per unit time per milligram of protein.
Purification of Aminomutases (Adapted from Lysine-2,3-Aminomutase Protocol)
This multi-step protocol is designed to isolate and purify aminomutases from a cell lysate.
Starting Material: Cell paste from an organism expressing Leucine 2,3-aminomutase (e.g., Clostridium sporogenes).
Buffers and Reagents:
-
Lysis buffer (e.g., potassium phosphate buffer with DTT and protease inhibitors)
-
Ammonium sulfate (for protein precipitation)
-
Dialysis buffer
-
Anion-exchange chromatography resins (e.g., DEAE-cellulose)
-
Gel filtration chromatography resins (e.g., Sephadex G-200)
-
Elution buffers with increasing salt concentrations
Procedure:
-
Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris.
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates within a specific saturation range (e.g., 40-60%).
-
Dialysis: Resuspend the protein pellet and dialyze extensively against a low-salt buffer.
-
Anion-Exchange Chromatography: Load the dialyzed protein solution onto an anion-exchange column. Elute the bound proteins with a linear gradient of increasing salt concentration. Collect fractions and assay for Leucine 2,3-aminomutase activity.
-
Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and apply to a gel filtration column to separate proteins based on size.
-
Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE.
Visualizing the Biosynthetic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme purification.
Subsequent Metabolism of β-Leucine
The metabolic fate of β-leucine is less characterized than its synthesis. It is understood that β-leucine can be further metabolized through a series of enzymatic reactions that are not yet fully elucidated. This downstream pathway is believed to involve transamination and oxidative decarboxylation steps, ultimately leading to intermediates that can enter central metabolic pathways. Further research is required to fully characterize the enzymes and intermediates involved in the catabolism of β-leucine.
Conclusion
The biosynthesis of β-leucine from L-leucine is a fascinating example of a direct amino acid isomerization, reliant on the complex chemistry of a cobalamin-dependent enzyme. While significant progress has been made in understanding the core reaction and in developing methodologies for studying analogous enzymes, a complete quantitative and mechanistic understanding of Leucine 2,3-aminomutase remains an area ripe for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to explore this intriguing biosynthetic pathway and its potential applications in biotechnology and drug discovery.
References
The Role of Leucine 2,3-Aminomutase in β-Leucine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Leucine, a non-proteinogenic amino acid, has garnered significant interest in pharmaceutical research due to its potential applications in the synthesis of bioactive compounds and as a chiral building block. A key enzyme in the biosynthesis of β-leucine is Leucine 2,3-aminomutase (EC 5.4.3.7), a fascinating enzyme that catalyzes the reversible conversion of L-α-leucine to β-leucine. This technical guide provides an in-depth exploration of the role of leucine 2,3-aminomutase in β-leucine synthesis, detailing its complex catalytic mechanism, summarizing key quantitative data, and providing adaptable experimental protocols for its study. The information presented is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, enzymology, and drug development.
Introduction
Leucine 2,3-aminomutase is a member of the isomerase family, specifically a transferase that moves an amino group within a molecule.[1] The enzyme facilitates the intramolecular 1,2-migration of an amino group, converting (2S)-α-leucine to (3R)-β-leucine.[1] This conversion is a critical step in the metabolic pathways of certain organisms and a focal point for biotechnological production of β-amino acids.[2] The enzyme is known to be dependent on both adenosylcobalamin (a form of Vitamin B12) and a [4Fe-4S] cluster, classifying it as a radical S-adenosylmethionine (SAM) enzyme.[3][4][5] The intricate mechanism involving radical intermediates makes this enzyme a subject of considerable scientific interest.
Catalytic Mechanism of Leucine 2,3-Aminomutase
The catalytic cycle of leucine 2,3-aminomutase is a complex, multi-step process that relies on the generation of radical species. While the detailed mechanism of leucine 2,3-aminomutase is not as extensively studied as its analogue, lysine 2,3-aminomutase, the fundamental steps are believed to be conserved. The reaction is initiated by the reductive cleavage of S-adenosylmethionine (SAM) by the [4Fe-4S] cluster, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[3][5][6] This radical then abstracts a hydrogen atom from the substrate, initiating the rearrangement.
The proposed catalytic cycle involves the following key stages:
-
Radical Generation: A one-electron reduction of the [4Fe-4S] cluster from the +2 to the +1 state enables the reductive cleavage of SAM, forming methionine and a 5'-deoxyadenosyl radical.[3]
-
Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C3 position of the L-leucine substrate, which is bound to a pyridoxal phosphate (PLP) cofactor. This generates a substrate radical.
-
Rearrangement: The substrate radical undergoes a rearrangement, leading to the migration of the amino group from the C2 to the C3 position. This step is facilitated by the delocalization of the radical within the PLP-substrate complex.
-
Hydrogen Re-abstraction: The rearranged product radical abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the β-leucine product.
-
Product Release: The β-leucine product is released from the active site.
This intricate radical-based mechanism allows for the precise and stereospecific conversion of α-leucine to β-leucine.
Caption: Catalytic cycle of Leucine 2,3-Aminomutase.
Quantitative Data
Quantitative data for leucine 2,3-aminomutase is not extensively available in the literature. The following table summarizes known parameters and includes data from the analogous and more thoroughly studied lysine 2,3-aminomutase for comparative purposes.
| Parameter | Leucine 2,3-Aminomutase | Lysine 2,3-Aminomutase | Source Organism | Reference |
| Kinetic Parameters | ||||
| Km (L-Leucine) | Data not available | - | Clostridium sporogenes | [2] |
| Km (L-Lysine) | - | 1.3 mM | Clostridium subterminale | Finned et al., 2007 |
| kcat | Data not available | 1.5 s⁻¹ | Clostridium subterminale | Finned et al., 2007 |
| kcat/Km | Data not available | 1.2 x 10³ M⁻¹s⁻¹ | Clostridium subterminale | Finned et al., 2007 |
| Optimal Conditions | ||||
| Optimal pH | ~8.5 | ~8.0 | Clostridium sporogenes | Poston, 1976 |
| Optimal Temperature | Data not available | 37 °C | Clostridium subterminale | Finned et al., 2007 |
| Cofactors | ||||
| Adenosylcobalamin | Adenosylcobalamin | Various | [2][4] | |
| Pyridoxal Phosphate (PLP) | Pyridoxal Phosphate (PLP) | Various | [4] | |
| [4Fe-4S] Cluster | [4Fe-4S] Cluster | Various | [3][5] | |
| S-Adenosylmethionine (SAM) | S-Adenosylmethionine (SAM) | Various | [3][5] |
Note: Data for Lysine 2,3-aminomutase is provided for comparative insight due to the limited availability of specific data for Leucine 2,3-aminomutase.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of leucine 2,3-aminomutase. These protocols are based on established methods for related enzymes and can be adapted as necessary.
Enzyme Purification
A robust purification protocol is essential for obtaining highly active leucine 2,3-aminomutase for characterization studies. The following is a general workflow for the purification of a recombinant, His-tagged enzyme expressed in E. coli.
Caption: General workflow for recombinant enzyme purification.
Methodology:
-
Expression: Grow E. coli cells harboring the expression vector for His-tagged leucine 2,3-aminomutase in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA or other suitable IMAC column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol) to remove imidazole and exchange the buffer.
-
Size-Exclusion Chromatography (Optional): For higher purity, subject the dialyzed protein to size-exclusion chromatography to separate the monomeric active enzyme from aggregates.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Enzyme Activity Assay
The activity of leucine 2,3-aminomutase can be determined by measuring the formation of β-leucine from L-leucine. This typically requires a method to separate and quantify the product.
Caption: Workflow for Leucine 2,3-Aminomutase activity assay.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5), L-leucine (e.g., 10 mM), adenosylcobalamin (e.g., 50 µM), S-adenosylmethionine (e.g., 1 mM), a reducing agent (e.g., dithiothreitol, 1 mM), and pyridoxal phosphate (e.g., 50 µM).
-
Reaction Initiation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified leucine 2,3-aminomutase.
-
Incubation: Incubate the reaction for a specific time period during which the reaction rate is linear.
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid to a final concentration of 5%).
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant for analysis.
-
Product Quantification:
-
HPLC with Pre-column Derivatization: Derivatize the amino acids in the supernatant with a fluorescent tag such as o-phthaldialdehyde (OPA). Separate and quantify the derivatized α-leucine and β-leucine using reverse-phase HPLC with a fluorescence detector.
-
GC-MS: Derivatize the amino acids to make them volatile (e.g., by silylation). Separate and quantify the derivatives by gas chromatography-mass spectrometry.[7]
-
Analytical Methods for β-Leucine Detection
Accurate detection and quantification of β-leucine are crucial for studying the enzyme kinetics and reaction yields.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method. Pre-column derivatization with reagents like OPA or phenylisothiocyanate (PITC) allows for sensitive detection using fluorescence or UV detectors, respectively. Chiral HPLC columns can be used to separate enantiomers if necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity. Amino acids need to be derivatized to increase their volatility. This method is particularly useful for confirming the identity of the product.[7]
-
Capillary Electrophoresis (CE): CE provides high-resolution separation of amino acids and can be coupled with various detection methods, including mass spectrometry.
Conclusion
Leucine 2,3-aminomutase is a remarkable enzyme with a complex and elegant catalytic mechanism that is central to the biosynthesis of β-leucine. Its reliance on both a vitamin B12 derivative and a radical SAM system highlights the intricate strategies employed in nature for challenging chemical transformations. While specific quantitative data for this enzyme remains somewhat limited, the knowledge gained from its well-studied analogue, lysine 2,3-aminomutase, provides a strong foundation for future research. The experimental protocols outlined in this guide offer a starting point for the purification, characterization, and application of leucine 2,3-aminomutase. Further investigation into this enzyme will undoubtedly deepen our understanding of radical enzymology and may pave the way for novel biotechnological applications in the synthesis of valuable β-amino acids for the pharmaceutical and chemical industries.
References
- 1. Leucine 2,3-aminomutase - Wikipedia [en.wikipedia.org]
- 2. Leucine 2,3-aminomutase, an enzyme of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Radical Initiation in the Radical SAM Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Failure to detect beta-leucine in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Status of Beta-Leucine in Mammalian Biochemistry: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the contentious issue of whether beta-leucine (β-leucine) is a naturally occurring amino acid in mammals. For decades, the scientific community has been presented with conflicting evidence regarding its endogenous presence and the activity of its putative biosynthetic enzyme, leucine 2,3-aminomutase. This document provides a comprehensive overview of the seminal research on both sides of this debate, presenting the quantitative data, detailed experimental protocols, and the proposed metabolic pathways. The aim is to offer a thorough resource for researchers navigating this ambiguous area of amino acid metabolism.
Introduction: A Tale of Two Findings
The question of this compound's natural occurrence in mammals is marked by a significant scientific controversy. Initial studies in the 1970s and 1980s reported the presence of β-leucine in human and other mammalian tissues, suggesting a role in L-leucine metabolism, particularly in connection with vitamin B12 (cobalamin) status.[1][2] However, subsequent research employing more advanced analytical techniques failed to corroborate these findings, leading to a standing debate that remains unresolved.[3][4] This whitepaper will present the core evidence from both perspectives to provide a clear and balanced understanding of the current state of knowledge.
The Case for the Endogenous Presence of this compound
The primary proponent for the existence of β-leucine as a natural mammalian metabolite was Dr. J. M. Poston. His research suggested that β-leucine is an intermediate in a minor pathway of L-leucine catabolism, catalyzed by the adenosylcobalamin-dependent enzyme, leucine 2,3-aminomutase.
Proposed Metabolic Pathway
The proposed pathway involves the reversible conversion of L-leucine (an α-amino acid) to β-leucine. This reaction is thought to be analogous to other known aminomutase reactions that require vitamin B12.
References
- 1. Cobalamin-dependent formation of leucine and this compound by rat and human tissue. Changes in pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucine 2,3-aminomutase, an enzyme of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Failure to detect this compound in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
The Physiological Function of β-Leucine and its Metabolites in Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the intricate role of β-leucine and its related compounds in cellular metabolism. It is crucial to first clarify the terminology. While the query specifically mentions "β-leucine," the vast body of scientific literature focuses on the physiological effects of L-leucine , an essential branched-chain amino acid (BCAA), and its prominent metabolite, β-hydroxy-β-methylbutyrate (HMB) . β-leucine is a positional isomer of L-leucine, formed via a minor metabolic pathway catalyzed by the enzyme leucine 2,3-aminomutase.[1] Elevated levels of β-leucine have been observed in individuals with vitamin B12 deficiency, a cofactor for this enzyme.[2] However, the direct physiological functions of β-leucine itself are not extensively documented.
Therefore, this guide will primarily focus on the well-researched metabolic roles of L-leucine and HMB, as their effects are of significant interest to researchers and professionals in drug development for conditions related to muscle wasting, metabolic syndrome, and age-related sarcopenia. We will explore their impact on protein, glucose, and lipid metabolism, detailing the underlying signaling pathways and providing quantitative data and experimental protocols for further investigation.
L-Leucine and HMB in Cellular Metabolism: A Quantitative Overview
L-leucine and its metabolite HMB exert significant influence on various metabolic processes. The following tables summarize key quantitative data from scientific studies, providing a comparative overview of their effects.
Effects on Muscle Protein Metabolism
| Compound | Dosage | Study Population | Key Findings | Reference |
| L-Leucine | 25 g | Healthy young men | Increased myofibrillar protein synthesis (MPS) at rest. | [3] |
| L-Leucine | 1 mmol/kg lean body mass | Healthy subjects | Increased serum insulin area response to glucose by 66%.[4] | [4] |
| L-Leucine | 4 g/meal (3 meals/day) for 2 weeks | Older adults | Increased postabsorptive muscle protein fractional synthetic rate (FSR) from 0.063 to 0.074 %/h.[5] | [5] |
| L-Leucine | 23 g protein with 5 g added leucine | Trained men after endurance exercise | Achieved near-maximal FSR (0.080 %/h).[6] | [6] |
| HMB | 3 g/day for 3 weeks | Untrained males | Decreased markers of muscle damage (creatine kinase) by 20-60% in a dose-dependent manner.[7] | [7] |
| HMB | 3 g/day for 7 weeks | Untrained males | Increased lean body mass by 1.2 kg.[7] | [7] |
| HMB | 3.42 g (free acid form) | Healthy young males | Stimulated MPS by +70% and attenuated muscle protein breakdown by -57%.[8] | [8] |
| HMB-FA | 3 g/day for 12 weeks | Resistance-trained individuals | Increased total strength by 18% compared to 6% in the placebo group. |
Effects on Glucose Metabolism
| Compound | Dosage | Study Population | Key Findings | Reference |
| L-Leucine | 1 mmol/kg lean body mass with 25 g glucose | Healthy subjects | Reduced 2.5-hour glucose area response by 50%.[4] | [4] |
| L-Leucine | Intravenous infusion (plasma level 377 µmol/L) | Healthy human subjects | Decreased hepatic glucose production. | [1] |
| L-Leucine Deprivation | 1 day | Mice | Improved insulin sensitivity, with effects lasting for 3 days.[5] | [5] |
| HMB | 2 g/day for 4 weeks | Bed-ridden elderly | No significant effect on serum lipids.[9] | [9] |
Effects on Lipid Metabolism
| Compound | Dosage | Study Population | Key Findings | Reference |
| HMB | 3 g/day for 3-8 weeks | Humans (meta-analysis) | Net decrease in total cholesterol (5.8%) and LDL cholesterol (7.3%).[7][9] | [7][9] |
| HMB | 3 g/day for 12 weeks | Resistance-trained individuals | Decreased body fat by 5.4 kg compared to 1.7 kg in the placebo group. | |
| HMB | 1.5 g/day or 3 g/day | Adults (meta-analysis) | No significant effect on total cholesterol, triglycerides, LDL-C, or HDL-C.[10][11] | [10][11] |
Key Signaling Pathways
L-leucine and HMB primarily exert their metabolic effects through the modulation of specific signaling pathways. The most well-characterized of these is the mTOR pathway, a central regulator of cell growth and protein synthesis.
The mTORC1 Signaling Pathway
L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1). This activation is a critical step in the initiation of muscle protein synthesis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of L-leucine and HMB metabolism.
Measurement of Muscle Protein Synthesis using Stable Isotope Tracers
Objective: To quantify the rate of muscle protein synthesis in vivo following L-leucine or HMB administration. This protocol is based on the principles of stable isotope tracer infusion.[4][12][13][14][15][16]
Materials:
-
L-[ring-13C6]phenylalanine or L-[1,2-13C2]leucine tracer
-
Infusion pump
-
Catheters for venous infusion and arterial or venous blood sampling
-
Muscle biopsy needles (e.g., Bergstrom needle)
-
Liquid nitrogen
-
Gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS)
-
Reagents for protein precipitation (e.g., perchloric acid) and hydrolysis (e.g., 6N HCl)
-
Amino acid analysis reagents
Procedure:
-
Subject Preparation: Subjects should be fasted overnight. Insert a catheter into a forearm vein for tracer infusion and another catheter into a contralateral hand or wrist vein (arterialized by heating the hand) for blood sampling.
-
Baseline Sampling: Collect a baseline blood sample and a muscle biopsy from the vastus lateralis.
-
Tracer Infusion: Begin a primed, continuous intravenous infusion of the stable isotope-labeled amino acid (e.g., L-[ring-13C6]phenylalanine). The priming dose is to rapidly achieve isotopic equilibrium in the precursor pool.
-
Experimental Intervention: Administer the test compound (L-leucine, HMB, or placebo) orally or via infusion at a specified time point after the start of the tracer infusion.
-
Serial Sampling: Collect blood samples at regular intervals throughout the infusion period to monitor plasma amino acid concentrations and isotopic enrichment.
-
Post-intervention Biopsy: Collect a second muscle biopsy from a separate incision on the same leg at a defined time point after the intervention.
-
Sample Processing:
-
Blood: Centrifuge blood samples to separate plasma. Deproteinize plasma and analyze for amino acid concentrations and isotopic enrichment using GC-MS.
-
Muscle: Immediately freeze muscle biopsies in liquid nitrogen. Homogenize the tissue, precipitate proteins, and hydrolyze the protein pellet. Isolate amino acids from the hydrolysate and determine the isotopic enrichment of the tracer amino acid in the protein-bound pool using GC-C-IRMS or GC-MS.
-
-
Calculation of Fractional Synthetic Rate (FSR):
-
FSR (%/h) = [(Ep2 - Ep1) / (Eprecursor × t)] × 100
-
Where:
-
Ep1 and Ep2 are the isotopic enrichments of the tracer in muscle protein at the first and second biopsies, respectively.
-
Eprecursor is the average isotopic enrichment of the tracer in the precursor pool (plasma or intramuscular free amino acid) over the incorporation period.
-
t is the time in hours between the two biopsies.
-
-
Western Blot Analysis of mTORC1 Signaling Proteins
Objective: To determine the phosphorylation status of key proteins in the mTORC1 signaling pathway (e.g., p70S6K1 and 4E-BP1) in response to L-leucine or HMB treatment in cell culture or muscle tissue.[17][18]
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K1, anti-total-p70S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize muscle tissue or lyse cultured cells in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p70S6K1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To determine total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-p70S6K1).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
In Vitro Fatty Acid Oxidation Assay
Objective: To measure the rate of fatty acid oxidation in cultured cells (e.g., C2C12 myotubes) in response to L-leucine or HMB treatment. This protocol is based on the measurement of 14CO2 produced from the oxidation of radiolabeled fatty acids.[2][19][20][21][22]
Materials:
-
Differentiated C2C12 myotubes in 24-well plates
-
[1-14C]Oleate or [1-14C]Palmitate
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Incubation medium (e.g., DMEM)
-
Perchloric acid (70%)
-
Whatman filter paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes.
-
Preparation of Radiolabeled Fatty Acid-BSA Complex: Prepare a stock solution of [1-14C]oleate complexed to fatty acid-free BSA.
-
Pre-incubation: Wash the myotubes and pre-incubate them in a serum-free medium containing L-carnitine.
-
Incubation with Treatment: Add the experimental medium containing the [1-14C]oleate-BSA complex and the test compounds (L-leucine, HMB, or vehicle control).
-
CO2 Trapping: Place a piece of Whatman filter paper soaked in a CO2 trapping agent (e.g., 1M NaOH) in a center well or suspended above the medium in each well. Seal the plates.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).
-
Stopping the Reaction: Stop the oxidation by adding perchloric acid to the medium. This will release the dissolved 14CO2.
-
CO2 Capture: Allow the plates to sit for an additional period to ensure complete trapping of the 14CO2 by the filter paper.
-
Measurement of Radioactivity: Transfer the filter paper to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well to determine the rate of fatty acid oxidation.
Conclusion
L-leucine and its metabolite HMB are powerful modulators of cellular metabolism, with profound effects on muscle protein synthesis, as well as glucose and lipid homeostasis. Their ability to stimulate the mTORC1 pathway underscores their importance in anabolic processes. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds in various physiological and pathological conditions. Future research should continue to elucidate the precise mechanisms of action and optimize the application of L-leucine and HMB for clinical and performance-enhancing benefits.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Fatty acid oxidation assay [protocols.io]
- 3. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine, when ingested with glucose, synergistically stimulates insulin secretion and lowers blood glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Protein-leucine fed dose effects on muscle protein synthesis after endurance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. examine.com [examine.com]
- 11. Effects of β-hydroxy-β-methylbutyrate (HMB) supplementation on lipid profile in adults: a GRADE-assessed systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. actome.de [actome.de]
- 18. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enigmatic Nature of Beta-Leucine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, initial isolation, and biochemical significance of Beta-Leucine (β-leucine), a fascinating beta-amino acid isomer of the essential amino acid L-leucine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the seminal research, experimental protocols, and the scientific discourse surrounding this unique metabolite.
Introduction: The Emergence of a Novel Beta-Amino Acid
The story of this compound is intrinsically linked to the study of L-leucine metabolism. While L-leucine was first isolated from cheese in 1819 by French chemist Joseph Louis Proust and from skeletal muscle and wool in 1820 by Henri Braconnot, the discovery of its beta-isomer, this compound (3-amino-4-methylpentanoic acid), occurred much later.[1][2] Its identification arose from investigations into the metabolic pathways of leucine, particularly in microorganisms and mammalian tissues.
The pivotal moment in the discovery of this compound was the identification of the enzyme responsible for its formation: leucine 2,3-aminomutase .[3] This enzyme catalyzes the reversible conversion of α-leucine to β-leucine, a critical step in a minor pathway of leucine catabolism.[1][3]
The Key Discovery: Leucine 2,3-Aminomutase
The foundational research on this compound was published by J. M. Poston in 1976 in the Journal of Biological Chemistry. This work detailed the characterization of leucine 2,3-aminomutase, a coenzyme B12-dependent enzyme found in Clostridium sporogenes and various mammalian tissues, including the liver.[3] This discovery established the enzymatic basis for the existence and formation of this compound in biological systems.
Enzymatic Conversion of L-Leucine to this compound
The enzymatic reaction catalyzed by leucine 2,3-aminomutase involves an intramolecular transfer of an amino group from the alpha-carbon to the beta-carbon of the leucine molecule. This reversible reaction is dependent on adenosylcobalamin (a form of vitamin B12).[3]
A simplified representation of this biochemical transformation is illustrated below:
References
Beta-Leucine: A Potential Biomarker for Cobalamin (Vitamin B12) Deficiency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The accurate and early diagnosis of cobalamin (Vitamin B12) deficiency is critical to prevent irreversible neurological damage and other severe hematological and metabolic complications.[1][2] Current diagnostic markers, including serum B12, methylmalonic acid (MMA), and homocysteine, have limitations in sensitivity and specificity.[3][4] This guide explores the emerging potential of beta-leucine (β-leucine) as a specific biomarker for cobalamin deficiency. β-leucine is a metabolite of L-leucine, and its formation is linked to a cobalamin-dependent enzyme, leucine 2,3-aminomutase.[5][6] In a state of cobalamin deficiency, the activity of this enzyme is impaired, leading to elevated circulating levels of β-leucine.[6] This document provides a comprehensive overview of the metabolic basis for this relationship, a summary of the quantitative data from key studies, detailed experimental protocols for its measurement, and a standardized workflow for biomarker validation.
Introduction to Cobalamin Deficiency and the Need for Novel Biomarkers
Cobalamin is an essential micronutrient that functions as a coenzyme for two critical enzymatic reactions in the human body: the conversion of L-methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase, and the synthesis of methionine from homocysteine by methionine synthase. Deficiency can arise from various causes, including inadequate dietary intake (e.g., in vegan diets), malabsorption syndromes like pernicious anemia, and gastrointestinal diseases.[7][8]
The clinical presentation of cobalamin deficiency is diverse, ranging from megaloblastic anemia and fatigue to severe neurological symptoms like peripheral neuropathy and cognitive decline.[9][10][11] The diagnostic process can be challenging. While a low serum B12 level is indicative of deficiency, it doesn't always correlate with clinical symptoms, and some functionally deficient patients may present with normal B12 levels.[3][7][10] Functional markers like elevated MMA and homocysteine are more sensitive but can be affected by other conditions such as renal insufficiency and folate deficiency, reducing their specificity.[1][4] This diagnostic gap highlights the urgent need for more specific and reliable biomarkers.
Metabolic Basis: The Link Between Cobalamin and β-Leucine
The vast majority of L-leucine, a branched-chain amino acid, is catabolized through a pathway initiated by the enzyme branched-chain amino acid aminotransferase (BCAT).[12][13][14] However, a minor metabolic route, catalyzed by the adenosylcobalamin-dependent enzyme leucine 2,3-aminomutase , interconverts L-leucine and β-leucine.[5][6]
In a healthy, cobalamin-replete state, this enzyme facilitates the conversion of β-leucine to L-leucine, maintaining low circulating levels of β-leucine.[6] In cobalamin deficiency, the lack of the adenosylcobalamin cofactor impairs the function of leucine 2,3-aminomutase. This impairment is hypothesized to prevent the conversion of β-leucine back to L-leucine, leading to an accumulation and subsequent elevation of β-leucine in the plasma.[6]
Quantitative Evidence for β-Leucine as a Biomarker
Early research into the relationship between β-leucine and cobalamin deficiency provided the foundational quantitative data. A key study reported significantly elevated levels of β-leucine in the serum of patients with pernicious anemia, a state of severe cobalamin deficiency.[6] However, it is crucial to note that this is a field with conflicting findings. A subsequent study using a different analytical methodology (capillary gas chromatography-mass spectrometry) failed to detect β-leucine in either normal subjects or cobalamin-deficient patients.[15] This discrepancy underscores the need for modern, highly sensitive analytical techniques to resolve these historical differences.
| Study (Year) | Patient Group | n | β-Leucine Concentration (μmol/L, mean) | L-Leucine Concentration (μmol/L, mean) | Analytical Method |
| Poston (1980)[6] | Pernicious Anemia | 17 | 24.7 | 52 | Not specified in abstract |
| Poston (1980)[6] | Normal Controls | 37 | 4.8 | 81 | Not specified in abstract |
| Edwards et al. (1988)[15] | Cobalamin Deficient | 50 | < 0.1 (Not Detectable) | 219 | GC-MS |
| Edwards et al. (1988)[15] | Normal Controls | 50 | < 0.1 (Not Detectable) | 167 | GC-MS |
Note: The conflicting data highlights the critical importance of the chosen analytical methodology and the need for further validation studies using current gold-standard techniques like LC-MS/MS.
Experimental Protocols
Diagnosis of Cobalamin Deficiency
A definitive diagnosis of cobalamin deficiency is required for patient cohort selection. There is no single gold standard test.[7] A combination of clinical assessment and laboratory tests is recommended.
-
Initial Screening:
-
Confirmatory/Functional Testing (especially for borderline cases):
Sample Collection and Preparation
-
Sample Type: Human plasma is the preferred matrix.
-
Collection: Collect whole blood in EDTA-containing tubes.
-
Processing: Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma from blood cells.
-
Protein Precipitation:
-
Storage: Store processed samples at -80°C until analysis.
Quantification of β-Leucine by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art method for the sensitive and specific quantification of amino acids and their isomers.[18][19][20]
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[21]
-
Column: A column capable of separating isomers is critical. A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as an Intrada Amino Acid column or Raptor Polar X, is recommended to achieve baseline separation of β-leucine from its isobaric compounds like L-leucine and L-isoleucine.[19][20]
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile with formic acid) is typically employed.[16][20]
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[18]
-
Ionization: Electrospray Ionization (ESI) in positive mode is standard for amino acid analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for β-leucine. Since β-leucine is an isomer of leucine (molar mass 131.17 g/mol ), its precursor ion will be m/z 132.1 [M+H]+. The product ion would need to be determined experimentally, but a common fragmentation for leucine is m/z 86.1, resulting from the loss of the carboxyl group.[19] The transition for β-leucine would need to be confirmed to be distinct from other isomers.
-
Internal Standard: A stable-isotope-labeled β-leucine (e.g., β-Leucine-d3) should be used as an internal standard to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
-
Biomarker Validation Workflow
The validation of β-leucine as a clinical biomarker must follow a structured, multi-phase process to ensure its analytical and clinical utility.[22][23][24]
Discussion and Future Directions
The hypothesis that β-leucine is a specific biomarker for cobalamin deficiency is biochemically plausible. Its direct link to an adenosylcobalamin-dependent enzyme provides a strong mechanistic foundation. However, the historical conflicting data is a significant concern that must be addressed.
Future research should focus on:
-
Definitive Quantification: Conducting well-designed case-control studies using a fully validated, highly sensitive LC-MS/MS method to definitively confirm and quantify the elevation of β-leucine in cobalamin-deficient individuals versus healthy controls and patient groups with other conditions (e.g., folate deficiency, renal failure).
-
Diagnostic Accuracy: Performing receiver operating characteristic (ROC) curve analysis to determine the sensitivity and specificity of β-leucine and establish a diagnostic cutoff value.
-
Correlation with Severity: Investigating whether plasma β-leucine concentrations correlate with the severity of clinical symptoms or with the levels of established markers like MMA and homocysteine.
-
Response to Treatment: Assessing whether elevated β-leucine levels normalize following cobalamin replacement therapy, which would support its utility in monitoring treatment efficacy.
Conclusion
β-leucine presents a promising, mechanistically-linked candidate biomarker for cobalamin deficiency. Its potential to offer greater specificity than current functional markers warrants rigorous investigation. By employing modern analytical platforms and following a structured validation pathway, the scientific and clinical communities can ascertain the true utility of β-leucine in improving the diagnosis and management of this common and serious nutritional deficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomarkers of cobalamin (vitamin B12) deficiency and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers and Algorithms for the Diagnosis of Vitamin B12 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. β-Leucine - Wikipedia [en.wikipedia.org]
- 6. Cobalamin-dependent formation of leucine and this compound by rat and human tissue. Changes in pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swlimo.southwestlondon.icb.nhs.uk [swlimo.southwestlondon.icb.nhs.uk]
- 8. Vitamin B12 Deficiency - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Vitamin B12: Testing for the diagnosis of deficiency in general practice - Australian Clinical Labs [clinicallabs.com.au]
- 11. Vitamin B12 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 14. Leucine -MetwareBio [metwarebio.com]
- 15. Failure to detect this compound in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 17. mdpi.com [mdpi.com]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Proteomics Biomarker Discovery: A Quantitative Workflow Guide - MetwareBio [metwarebio.com]
- 23. Biomarker discovery and validation: Bridging research and clinical application | Abcam [abcam.com]
- 24. VeriSIM Biomarker Discovery and Validation Explained â Drug Discovery & Development Technology [verisimlife.com]
The Intracellular Signaling Landscape of Leucine and its Metabolites: A Technical Guide for Researchers
A comprehensive overview of the signaling pathways modulated by L-Leucine, with insights into its metabolite, Beta-Leucine.
Executive Summary
This technical guide provides an in-depth exploration of the intracellular signaling pathways affected by the branched-chain amino acid L-Leucine and its lesser-known metabolite, this compound. While research on this compound's direct signaling effects is currently limited, this document summarizes its metabolic origin and provides a detailed analysis of the well-established signaling cascades modulated by its parent compound, L-Leucine. The primary focus is on the mTOR, insulin, and AMPK pathways, which are critical in cellular growth, metabolism, and protein synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of the molecular mechanisms of Leucine and its potential therapeutic applications.
Introduction to this compound
This compound is a positional isomer of the essential amino acid L-Leucine. It is naturally produced in humans through the metabolism of L-Leucine.[1] A small fraction of L-Leucine, typically less than 5% in most tissues, is converted to this compound by the enzyme leucine 2,3-aminomutase.[1][2] This conversion is part of a minor metabolic pathway that ultimately leads to the production of acetyl-CoA.[2] Elevated plasma concentrations of this compound have been observed in individuals with vitamin B12 deficiency, suggesting a role for cobalamin in its metabolism.[1][3]
Despite its endogenous production, the direct effects of this compound on intracellular signaling pathways have not been extensively studied. Therefore, this guide will focus on the well-documented signaling activities of its parent compound, L-Leucine, and its more studied metabolite, β-hydroxy-β-methylbutyrate (HMB), to provide a comprehensive understanding of the potential biological activities of Leucine and its derivatives.
L-Leucine and the mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. L-Leucine is a potent activator of mTOR complex 1 (mTORC1).[2][4]
Mechanism of mTORC1 Activation by L-Leucine
L-Leucine activates mTORC1 through an "inside-out" mechanism that involves the Rag GTPases. In the presence of Leucine, Rag GTPases recruit mTORC1 to the lysosomal surface, where it is activated by Rheb. This activation leads to the phosphorylation of several downstream targets, including:
-
p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 promotes the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.
The activation of mTORC1 by L-Leucine is crucial for muscle protein synthesis and is a key mechanism underlying the anabolic effects of this amino acid.[2]
References
The Evolutionary Tapestry of Leucine Synthesis: A Deep Dive into the Conservation of a Fundamental Metabolic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein synthesis and a critical signaling molecule in metabolic regulation across a vast array of organisms.[1][2] While animals must obtain leucine from their diet, plants, fungi, archaea, and bacteria possess the remarkable ability to synthesize it de novo.[3][4] This technical guide explores the evolutionary conservation of the leucine biosynthetic pathway, with a particular focus on the formation of its isomer, beta-leucine. We will delve into the key enzymes, regulatory mechanisms, and phylogenetic distribution of this ancient metabolic route, providing a comprehensive resource for researchers in molecular biology, drug development, and metabolic engineering.
The Core Pathway of L-Leucine Biosynthesis: An Evolutionarily Conserved Route
The biosynthesis of L-leucine is intricately linked to the pathways for valine and isoleucine, sharing several initial enzymatic steps. The pathway branches off from the valine biosynthetic route, starting from α-ketoisovalerate.[3] This multi-step enzymatic process is remarkably conserved across prokaryotes and eukaryotes capable of de novo leucine synthesis.[3][5]
Key Enzymes and Reactions
The conversion of α-ketoisovalerate to L-leucine is catalyzed by a dedicated set of enzymes, each playing a crucial role in the sequential transformation of intermediates. The core enzymatic steps are summarized below:
| Enzyme | Gene (S. cerevisiae) | Reaction |
| α-Isopropylmalate Synthase | LEU4, LEU9 | Condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. This is the committed step in leucine biosynthesis.[6] |
| Isopropylmalate Isomerase | LEU1 | Isomerization of α-isopropylmalate to β-isopropylmalate.[3][7] |
| β-Isopropylmalate Dehydrogenase | LEU2 | Oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate.[3][7] |
| Branched-Chain Amino Acid Aminotransferase | BAT1, BAT2 | Transamination of α-ketoisocaproate to yield L-leucine.[8] |
The functional conservation of these enzymes is highlighted by the ability of genes from plants and other fungi to complement mutations in the corresponding yeast genes.[9]
Visualizing the L-Leucine Biosynthesis Pathway
The following diagram illustrates the core enzymatic steps in the synthesis of L-leucine from α-ketoisovalerate.
The Emergence of this compound: A Metabolic Diversification
While the synthesis of L-leucine is a highly conserved and essential pathway, the formation of its isomer, β-leucine, appears to be a more specialized and less widespread metabolic event. In humans, β-leucine is not synthesized de novo but arises from the metabolism of L-leucine.[10]
The Role of Leucine 2,3-Aminomutase
The key enzyme responsible for the conversion of L-leucine to β-leucine is Leucine 2,3-aminomutase .[10] This enzyme catalyzes the intramolecular transfer of an amino group, a reaction that represents a branch point in L-leucine catabolism.
| Enzyme | Reaction | Organism(s) |
| Leucine 2,3-aminomutase | L-Leucine → β-Leucine | Humans, other mammals |
In humans, this conversion accounts for a small fraction of overall L-leucine metabolism, estimated to be less than 5% in most tissues.[4][10] However, in the testes, this pathway is significantly more active, accounting for approximately 33% of L-leucine metabolism.[4][10] Elevated plasma concentrations of β-leucine have been observed in individuals with vitamin B12 deficiency, suggesting a link between cobalamin metabolism and this pathway.[10]
Visualizing the Formation of this compound
The following diagram illustrates the conversion of L-leucine to β-leucine and its subsequent metabolism.
Phylogenetic Distribution and Evolutionary Significance
The de novo synthesis of L-leucine is a hallmark of autotrophic and heterotrophic microorganisms and plants, reflecting its fundamental importance for life. The absence of this pathway in animals underscores their nutritional dependence on these organisms.[3] The evolutionary conservation of the L-leucine biosynthetic pathway suggests a strong selective pressure to maintain this capability in free-living organisms.
In contrast, the synthesis of β-leucine via leucine 2,3-aminomutase appears to be a more recent evolutionary development, primarily documented in mammals as part of L-leucine catabolism. The broader phylogenetic distribution of this enzyme and the evolutionary origins of this metabolic side-pathway remain areas for further investigation.
Experimental Protocols
Assay for β-Isopropylmalate Dehydrogenase Activity
This protocol is adapted from studies on Saccharomyces cerevisiae.[7]
1. Preparation of Cell-Free Extract:
-
Grow yeast cells to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 10 mM β-mercaptoethanol).
-
Resuspend cells in extraction buffer and disrupt by glass bead homogenization or French press.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to obtain a clear supernatant (cell-free extract).
2. Assay Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 8.0
-
1 mM NAD+
-
0.5 mM β-isopropylmalate (substrate)
-
Cell-free extract (containing the enzyme)
-
3. Spectrophotometric Measurement:
-
Initiate the reaction by adding the cell-free extract to the assay mixture.
-
Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).
Phylogenetic Analysis of Leucine Biosynthesis Genes
1. Sequence Retrieval:
-
Obtain protein sequences of key leucine biosynthesis enzymes (e.g., β-isopropylmalate dehydrogenase) from various organisms of interest using databases such as NCBI and UniProt.
2. Multiple Sequence Alignment:
-
Perform a multiple sequence alignment of the retrieved protein sequences using software like ClustalW or MAFFT to identify conserved regions.
3. Phylogenetic Tree Construction:
-
Construct a phylogenetic tree from the aligned sequences using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software packages like MEGA or PhyML can be used for this purpose.[11]
-
Assess the statistical reliability of the tree topology using bootstrap analysis (e.g., 1000 replicates).[11]
4. Tree Visualization and Interpretation:
-
Visualize the phylogenetic tree using software like FigTree or EvolView to infer the evolutionary relationships of the leucine biosynthesis genes across different species.
Conclusion
The biosynthesis of L-leucine represents a classic example of a highly conserved and essential metabolic pathway, the study of which continues to provide fundamental insights into microbial and plant biochemistry. In contrast, the formation of β-leucine from L-leucine is a more specialized metabolic step, with its physiological significance, particularly in mammals, still being actively explored. Understanding the evolutionary trajectory of both L-leucine and β-leucine synthesis not only deepens our knowledge of metabolic diversity but also presents potential opportunities for the development of novel antimicrobial agents and herbicides targeting the conserved L-leucine pathway.[5] Further research into the broader phylogenetic distribution and regulation of leucine 2,3-aminomutase will be crucial to fully elucidate the evolutionary history and functional role of β-leucine.
References
- 1. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Biosynthesis of Branched-Chain Amino Acids in Yeast: Correlation of Biochemical Blocks and Genetic Lesions in Leucine Auxotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. β-Leucine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
The Potential Role of Beta-Leucine in Neurological Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-Leucine (β-leucine) is a naturally occurring beta-amino acid, an isomer of the well-studied L-leucine. While research into the neurological functions of L-leucine is extensive, the specific roles of β-leucine in the central nervous system remain largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of β-leucine's potential impact on neurological function. We will delve into its metabolic origins, examine the neurobehavioral effects of a closely related dipeptide, and discuss the broader context of beta-amino acids in neuroscience to extrapolate potential mechanisms and therapeutic avenues for β-leucine. This document aims to provide a foundational resource for researchers and drug development professionals interested in this nascent field of study, highlighting both the knowns and the significant knowledge gaps that present opportunities for future investigation.
Introduction: The Enigma of this compound
While alpha-amino acids, particularly L-leucine, are well-established as critical regulators of neuronal function, their beta-isomers represent a relatively uncharted territory in neuroscience. β-leucine is not a proteinogenic amino acid but is endogenously produced in humans through the metabolic conversion of L-leucine. This intrinsic presence suggests a potential, yet uncharacterized, physiological role within the central nervous system. Understanding the unique properties and functions of β-leucine could unlock novel therapeutic strategies for a range of neurological disorders.
Biosynthesis and Metabolism of this compound
This compound is formed from L-leucine via the action of the enzyme leucine 2,3-aminomutase. This enzyme catalyzes the reversible transfer of an amino group from the alpha-carbon to the beta-carbon of leucine. The activity of leucine 2,3-aminomutase has been detected in various mammalian tissues, including the liver and leukocytes.
Notably, elevated plasma levels of β-leucine have been observed in individuals with cobalamin (vitamin B12) deficiency, suggesting a dependency of leucine 2,3-aminomutase on this essential vitamin. This metabolic link provides a potential biomarker and a starting point for investigating the consequences of altered β-leucine levels in neurological health.
Evidence from Beta-Alanine Containing Dipeptides: The Case of Excitin-1
Direct studies on the neurological effects of isolated β-leucine are scarce. However, research on the dipeptide Excitin-1 (beta-alanyl-L-leucine) provides compelling indirect evidence for the potential of β-leucine-containing molecules to influence brain function.
A key study demonstrated that orally administered Excitin-1 can be incorporated into the brains of rats, being detected in the cerebral cortex, hypothalamus, hippocampus, and olfactory bulb[1]. This indicates that dipeptides containing beta-amino acids can cross the blood-brain barrier or are metabolized in a way that their constituents become available to the CNS.
Neurobehavioral and Neurochemical Effects of Excitin-1
The administration of Excitin-1 in rats led to observable changes in motor behavior, including increased path distance and rearing in an open field test[1]. Furthermore, it influenced the levels of certain monoamines and amino acids in the cerebral cortex and hypothalamus[1]. These findings strongly suggest that a molecule containing a beta-amino acid structurally related to β-leucine can modulate neuronal circuits controlling movement and neurochemistry.
Table 1: Summary of Quantitative Data on Excitin-1 Effects in Rats
| Parameter | Observation | Brain Regions Affected |
| Motor Activity | Increased path distance and rearing | - |
| Neurochemical Levels | Altered monoamine and amino acid concentrations | Cerebral Cortex, Hypothalamus |
| Brain Uptake | Detected in various brain regions | Cerebral Cortex, Hypothalamus, Hippocampus, Olfactory Bulb |
Source:[1]
Experimental Protocol: Oral Administration of Excitin-1 in Rats
The following provides a general overview of the experimental methodology used to assess the effects of Excitin-1.
-
Animal Model: Male Wistar rats.
-
Compound Administration: Excitin-1 was administered orally via gavage.
-
Behavioral Analysis: Motor activity was assessed using an open-field test, quantifying parameters such as distance traveled and number of rearings.
-
Neurochemical Analysis: Following the behavioral tests, brain tissues (cerebral cortex and hypothalamus) were dissected for the analysis of monoamine and amino acid concentrations, likely using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: The presence of Excitin-1 and its metabolites (beta-alanine and L-leucine) was measured in plasma and various brain regions at different time points post-administration to determine its uptake and distribution.
Potential Neurological Roles of this compound: A Look at the Broader Class of Beta-Amino Acids
Given the limited direct research on β-leucine, we can look to the broader class of beta-amino acids and their derivatives for insights into potential neurological functions. Beta-amino acids are being increasingly investigated in medicinal chemistry for their unique structural properties, which can impart enhanced stability and novel biological activities to peptides and small molecules.
Modulation of Neurotransmitter Systems
Beta-amino acids and their derivatives have the potential to interact with neurotransmitter systems. Their structural similarity to endogenous neurotransmitters (e.g., GABA, glutamate) suggests they could act as agonists, antagonists, or allosteric modulators of their respective receptors. The development of synthetic β-amino acid derivatives has been a strategy in the design of compounds with specific CNS activities.
Neuroprotection and Disease Modification
In the context of neurodegenerative diseases, the incorporation of β-amino acids into peptides is being explored as a strategy to inhibit the aggregation of misfolded proteins, such as amyloid-beta in Alzheimer's disease. The altered backbone conformation provided by β-amino acids can interfere with the formation of pathogenic protein aggregates. While this has not been specifically demonstrated for β-leucine, it represents a plausible and exciting avenue for future research.
Future Directions and Conclusion
The study of β-leucine in neurological function is in its infancy. The existing evidence, primarily from the dipeptide Excitin-1, suggests that β-leucine-containing molecules can be centrally active and modulate neuronal systems. However, a significant amount of foundational research is required to elucidate the specific roles of β-leucine itself.
Key areas for future investigation include:
-
Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the extent to which free β-leucine can cross the blood-brain barrier.
-
Receptor Binding Assays: Screening β-leucine against a panel of CNS receptors to identify potential molecular targets.
-
In Vitro Neurological Models: Assessing the effects of β-leucine on neuronal viability, neurite outgrowth, and synaptic function in cell culture models.
-
In Vivo Studies: Investigating the neurobehavioral, neurochemical, and potential neuroprotective effects of direct β-leucine administration in animal models of neurological disorders.
-
Exploration of Derivatives: Synthesizing and screening novel β-leucine derivatives to explore structure-activity relationships and develop potent and selective CNS-active compounds.
References
Methodological & Application
Application Notes and Protocols for the Separation of Beta-Leucine from its Isomers by HPLC and UPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation of Beta-Leucine from its key isomers, including its enantiomer (D-Beta-Leucine) and constitutional isomers such as Alpha-Leucine. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are presented, offering options for varying analytical needs, from routine analysis to high-throughput screening.
Introduction
This compound is a non-proteinogenic amino acid with increasing interest in pharmaceutical and metabolic research. Its structural similarity to other amino acids, particularly its alpha-analogs and enantiomers, presents a significant analytical challenge. The development of robust and reliable analytical methods to separate and quantify this compound from its isomers is crucial for accurate biological and chemical analysis. This document outlines two primary chromatographic approaches for this purpose: chiral HPLC for enantiomeric separation and reversed-phase HPLC and UPLC for the separation of constitutional isomers.
Methods Overview
Two distinct chromatographic strategies are detailed below:
-
Chiral HPLC Method for Enantiomeric Separation of this compound: This method focuses on the separation of D- and L-Beta-Leucine using a macrocyclic glycopeptide-based chiral stationary phase. This technique is essential for stereospecific synthesis, pharmacokinetic studies, and enzymatic assays.
-
Reversed-Phase HPLC and UPLC Methods for Isomeric Separation: These methods address the separation of this compound from its constitutional isomer, Alpha-Leucine. Pre-column derivatization is employed to enhance chromatographic retention and detection sensitivity. A standard HPLC protocol and a faster UPLC adaptation are provided.
Chiral HPLC Method: Enantioseparation of D/L-Beta-Leucine
This method utilizes a macrocyclic glycopeptide chiral stationary phase, which offers excellent selectivity for underivatized amino acid enantiomers.[1][2]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the this compound isomer mixture in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Condition |
| Column | Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol/Water/Formic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify the peaks corresponding to D- and L-Beta-Leucine based on their retention times.
-
Quantify the enantiomers by integrating the peak areas.
Quantitative Data Summary
| Analyte | Retention Time (min) | Resolution (Rs) |
| L-Beta-Leucine | Estimated 8.5 | - |
| D-Beta-Leucine | Estimated 10.2 | > 1.5 |
(Note: Retention times are estimated based on typical separations of similar compounds on this type of column and may vary.)
Experimental Workflow
Reversed-Phase HPLC and UPLC Methods: Separation of this compound and Alpha-Leucine
These methods employ pre-column derivatization with o-phthalaldehyde (OPA) to enable the separation of the constitutional isomers this compound and Alpha-Leucine on a reversed-phase column.[3] A UPLC method is also presented as a high-throughput alternative.[4][5][6]
Experimental Protocols
1. Derivatization Procedure (OPA/3-MPA):
-
Prepare the OPA/3-mercaptopropionic acid (3-MPA) derivatizing reagent.
-
In a vial, mix 50 µL of the sample (or standard) with 300 µL of borate buffer (pH 9.5).
-
Add 150 µL of the OPA/3-MPA reagent.
-
Vortex the mixture and allow it to react for 2 minutes at room temperature before injection.
2. HPLC Method:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 40 mM Sodium Phosphate buffer, pH 7.8 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 338 nm |
| Injection Volume | 20 µL |
3. UPLC Method:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min, 2% B; 0.5-3.0 min, 2-30% B; 3.0-3.5 min, 30-98% B; 3.5-4.0 min, 98% B; 4.0-4.1 min, 98-2% B; 4.1-5.0 min, 2% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 338 nm |
| Injection Volume | 2 µL |
Quantitative Data Summary
| Method | Analyte | Retention Time (min) | Resolution (Rs) |
| HPLC | Alpha-Leucine (OPA) | Estimated 12.8 | - |
| This compound (OPA) | Estimated 14.2 | > 1.5 | |
| UPLC | Alpha-Leucine (OPA) | Estimated 2.1 | - |
| This compound (OPA) | Estimated 2.5 | > 2.0 |
(Note: Retention times are estimated based on typical separations of derivatized amino acids and will vary based on the specific system and conditions.)
Experimental Workflow (HPLC/UPLC with Derivatization)
Discussion
The choice between HPLC and UPLC for the separation of this compound and its isomers will depend on the specific requirements of the analysis.
-
Chiral HPLC is indispensable when the enantiomeric composition of this compound is of interest. The use of a macrocyclic glycopeptide-based chiral stationary phase provides excellent selectivity for the direct separation of underivatized enantiomers.
-
Reversed-Phase HPLC with OPA derivatization is a robust and reliable method for the separation of constitutional isomers like Alpha- and this compound. The derivatization step significantly improves the retention and detectability of these otherwise poorly retained and weakly absorbing compounds.
-
Reversed-Phase UPLC with OPA derivatization offers a significant advantage in terms of speed and resolution.[5] The use of sub-2 µm particles allows for much faster analysis times and sharper peaks, making it ideal for high-throughput applications without compromising separation quality.[6]
Conclusion
The methods presented in these application notes provide comprehensive protocols for the successful separation of this compound from its enantiomeric and constitutional isomers. The choice of method will be dictated by the specific analytical goals, with chiral HPLC being the method of choice for enantioseparation and UPLC offering a high-speed, high-resolution alternative for the analysis of constitutional isomers. Proper sample preparation and adherence to the detailed protocols will ensure accurate and reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ijrpr.com [ijrpr.com]
Quantification of Beta-Leucine in Plasma: A Detailed Guide to GC-MS and LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of beta-leucine in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a non-proteinogenic amino acid, is of growing interest in various fields of research, including metabolism and drug development. Accurate and robust analytical methods are crucial for understanding its pharmacokinetics and physiological roles.
Introduction
The quantification of amino acids in biological matrices like plasma presents analytical challenges due to their polar nature and the presence of isomers. This guide outlines two powerful analytical techniques, GC-MS and LC-MS/MS, for the sensitive and specific measurement of this compound. While GC-MS typically requires a derivatization step to increase the volatility of the analyte, LC-MS/MS can often analyze amino acids directly, offering faster sample preparation.[1][2][3] The choice between these methods will depend on the specific requirements of the study, available instrumentation, and desired throughput.
I. Quantification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like amino acids, a chemical derivatization step is necessary to make them amenable to GC analysis.[4][5]
Experimental Protocol: GC-MS
This protocol provides a general framework for the analysis of amino acids in plasma, which can be adapted and optimized for this compound.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of a precipitation agent like methanol or a solution of 30% sulfosalicylic acid.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for the derivatization step.
2. Derivatization:
-
Silylation: This is a common derivatization technique for amino acids.
-
Dry the supernatant under a stream of nitrogen.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a suitable solvent like acetonitrile.[5]
-
Heat the mixture (e.g., at 100°C for 4 hours) to facilitate the reaction.
-
-
Acylation/Esterification: This two-step process is also widely used.
-
Esterify the carboxylic acid group, for example, by heating with 2 M HCl in methanol at 80°C for 60 minutes.[6]
-
Acylate the amino group using reagents like pentafluoropropionic anhydride (PFPA).
-
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5), is typically used.[5]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity.
-
Ions to Monitor: The specific ions for this compound derivatives would need to be determined by analyzing a standard. For the derivatized leucine, characteristic fragment ions would be selected.
-
Workflow for GC-MS Quantification of this compound
References
- 1. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
Incorporation of β-Leucine into Synthetic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of β-amino acids, such as β-leucine, into synthetic peptides represents a powerful strategy in medicinal chemistry and drug development. This modification offers the potential to overcome many of the limitations associated with native α-peptides, including their susceptibility to proteolytic degradation and limited conformational stability. By extending the peptide backbone, β-amino acids can induce unique secondary structures and enhance biological activity, making them valuable tools for creating novel therapeutics with improved pharmacokinetic profiles.[1][2] This document provides detailed application notes and protocols for the successful incorporation of β-leucine into synthetic peptides using solid-phase peptide synthesis (SPPS).
Advantages of β-Leucine Incorporation
The unique structural properties of β-leucine confer several advantages to synthetic peptides:
-
Enhanced Proteolytic Stability: The altered backbone structure of β-amino acid-containing peptides provides significant resistance to degradation by proteases, a major hurdle in the development of peptide-based drugs.[1]
-
Modulation of Conformation: The introduction of β-leucine can influence the secondary structure of peptides, leading to the formation of novel folds and defined conformations that can enhance binding affinity to biological targets.
-
Diverse Biological Activities: Peptides incorporating β-amino acids have demonstrated a wide range of biological functions, including antimicrobial, anti-angiogenic, and protein-protein interaction inhibitory activities.[1][2][3]
Data Presentation: Performance of β-Leucine Containing Peptides
The incorporation of β-leucine can significantly impact the biological activity of synthetic peptides. The following tables summarize key quantitative data from studies on peptides containing leucine variants.
Table 1: Antimicrobial Activity of a D-Leucine Containing Peptide
| Peptide | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
| B1OS | S. aureus | 32 |
| B1OS-L (L-Leucine added) | S. aureus | 2 |
| B1OS-D-L (D-Leucine added) | S. aureus | 2 |
| B1OS | E. coli | 128 |
| B1OS-L (L-Leucine added) | E. coli | 32 |
| B1OS-D-L (D-Leucine added) | E. coli | 32 |
Data adapted from a study on brevinin-1OS peptides, demonstrating that the addition of a leucine residue significantly enhances antimicrobial activity.
Table 2: Inhibition of Protein-Protein Interactions
| Peptide/Compound | Target Interaction | IC50 / Kᵢ (µM) |
| α,β-peptide 8 | Bak/Bcl-xL | 1.5 (Kᵢ) |
| Anginex analogue 22 (β³-amino acid substitutions) | bEND.3 cell proliferation | 1.2 (IC₅₀) |
| Anginex analogue 23 (β³-amino acid substitutions) | bEND.3 cell proliferation | 2.5 (IC₅₀) |
| Anginex analogue 24 (β³-amino acid substitutions) | bEND.3 cell proliferation | >50 (IC₅₀) |
| NL-6 | Strand Transfer | 2.7 (IC₅₀) |
| NL-9 | Strand Transfer | 56 (IC₅₀) |
This table presents data on the inhibitory activity of peptides containing β-amino acid substitutions and other modified peptides, highlighting their potential to disrupt protein-protein interactions.[2][4]
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).[5][6][7]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Leucine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-β-leucine.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected α-amino acids
-
Fmoc-β-leucine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (for α-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (3 eq.), and DIEA (6 eq.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
β-Leucine Coupling:
-
Due to potential steric hindrance, a double coupling strategy is recommended for Fmoc-β-leucine.
-
Follow the same procedure as in step 3.
-
After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-β-leucine.
-
Ensure a negative Kaiser test (colorless or yellowish beads) before proceeding.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Monitoring Coupling Efficiency
The efficiency of each coupling step can be monitored qualitatively using the Kaiser (ninhydrin) test or quantitatively by UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct released during Fmoc deprotection.
Kaiser Test:
-
Take a few beads of the resin after the coupling step and wash them with DMF and DCM.
-
Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat at 100°C for 5 minutes.
-
A blue color indicates the presence of free primary amines (incomplete coupling). A yellow or colorless result indicates a complete reaction.
Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway: Leucine and the mTORC1 Pathway
While the direct and complete signaling cascade for β-leucine is still under investigation, it is hypothesized to interact with pathways regulated by its α-amino acid counterpart. Leucine is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[3][8][9][10]
References
- 1. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 5. peptide.com [peptide.com]
- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Beta-Leucine as a Novel Probe for Metabolic Pathway Analysis
Introduction
These application notes provide a comprehensive overview of the potential use of beta-leucine as a metabolic probe for researchers, scientists, and drug development professionals. While the use of L-leucine and its metabolites, such as β-hydroxy-β-methylbutyrate (HMB), as metabolic tracers is well-documented, the application of this compound is a more novel concept. There is ongoing discussion regarding the natural occurrence of this compound in human metabolism, with some studies suggesting its presence is linked to specific conditions like cobalamin deficiency[1]. This document outlines a framework for utilizing isotopically labeled this compound to explore its metabolic fate and its impact on cellular signaling pathways, drawing parallels with the established roles of L-leucine.
Hypothetical Applications of this compound as a Metabolic Probe
The introduction of an isotopically labeled form of this compound (e.g., ¹³C or ¹⁵N labeled) can serve as a valuable tool to:
-
Elucidate Novel Metabolic Pathways: Trace the metabolic conversion of this compound within cellular systems to identify potential enzymatic reactions and downstream metabolites.
-
Investigate Perturbations in Disease Models: Compare the metabolism of this compound in healthy versus diseased cells (e.g., cancer cells, cells from individuals with metabolic disorders) to uncover disease-specific metabolic vulnerabilities.
-
Modulate and Study Signaling Pathways: Determine if this compound or its metabolites influence key signaling cascades, such as the mTOR pathway, which is a central regulator of cell growth and metabolism and is known to be activated by L-leucine[2][3][4].
Data Presentation: Comparative Effects of Leucine and its Metabolites
The following table summarizes quantitative data from studies on L-leucine and its metabolite HMB, which can serve as a baseline for comparative studies involving this compound.
| Compound | Concentration | Cell/Tissue Type | Key Quantitative Finding | Reference |
| L-Leucine | 3.42 g (oral) | Human Skeletal Muscle | +110% increase in Muscle Protein Synthesis (MPS) | [5] |
| β-hydroxy-β-methylbutyrate (HMB) | 3.42 g (oral) | Human Skeletal Muscle | +70% increase in Muscle Protein Synthesis (MPS) | [5] |
| L-Leucine | Physiological concentrations | Pancreatic β-Cells | Stimulates p70s6k phosphorylation via the mTOR pathway | [3] |
| HMB | Not specified | Neonatal Pig Skeletal Muscle | Stimulates mTORC1 activation | [6] |
| L-Leucine | Not specified | Neonatal Pig Skeletal Muscle | Stimulates mTORC1 activation | [6] |
| HMB | 3 g/day | Healthy, untrained young men (with resistance training) | Tendency to increase lean body mass and strength | [5] |
Experimental Protocols
Protocol 1: Stable Isotope Tracing of this compound in Cell Culture
Objective: To determine the metabolic fate of isotopically labeled this compound in a cellular model.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Isotopically labeled this compound (e.g., U-¹³C₅, ¹⁵N-beta-leucine)
-
Phosphate-buffered saline (PBS)
-
Methanol, water, and chloroform (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to attach and grow for 24 hours.
-
Starvation (Optional): To enhance the uptake and metabolism of the tracer, aspirate the medium and incubate the cells in a medium lacking the unlabeled counterpart for 1-2 hours.
-
Labeling: Replace the medium with a fresh medium containing the isotopically labeled this compound at a final concentration of 100-500 µM. Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. c. Transfer the cell suspension to a microcentrifuge tube. d. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant containing the polar metabolites to a new tube.
-
LC-MS Analysis: Analyze the extracted metabolites using an LC-MS system to identify and quantify the isotopically labeled this compound and its downstream metabolites.
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
Objective: To assess the effect of this compound on the activation of the mTOR signaling pathway.
Materials:
-
Cells treated with this compound (from Protocol 1 or a separate experiment)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the phosphorylation status of the mTOR pathway proteins.
Visualizations
Caption: Experimental workflow for tracing this compound metabolism.
Caption: Metabolic pathway of L-leucine.[5][7]
References
- 1. hmdb.ca [hmdb.ca]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 5. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Measuring Beta-Leucine Aminotransferase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-Leucine is a beta amino acid produced in humans through the metabolism of L-Leucine.[1] A key step in its catabolism is the conversion to β-ketoisocaproate (β-KIC), a reaction catalyzed by an aminotransferase, herein referred to as this compound Aminotransferase (BLAT). The activity of BLAT is of significant interest for understanding amino acid metabolism and for the discovery of potential therapeutic modulators. This application note provides a detailed protocol for a cell-based assay to quantify BLAT activity using a coupled enzymatic reaction that results in a colorimetric signal.
Assay Principle
The cell-based assay for this compound Aminotransferase (BLAT) activity is designed as a coupled-enzyme assay. In the primary reaction, BLAT, present in cell lysate, catalyzes the transfer of an amino group from this compound to α-ketoglutarate. This reaction produces β-ketoisocaproate and glutamate.
The subsequent secondary reaction quantifies the amount of glutamate produced. Glutamate dehydrogenase (GDH) utilizes the newly formed glutamate as a substrate, oxidizing it to α-ketoglutarate. In this process, NAD⁺ is reduced to NADH. The production of NADH can be monitored by the increase in absorbance at 340 nm. Alternatively, for enhanced sensitivity, the NADH can be used in a diaphorase-catalyzed reaction to convert a probe like resazurin into the highly fluorescent resorufin, which can be measured fluorometrically. This application note will focus on the colorimetric detection of NADH. The rate of NADH production is directly proportional to the BLAT activity in the cell lysate.
Metabolic Pathway of this compound
References
Application Note: Derivatization of Beta-Leucine for Chromatographic Analysis
Introduction
Beta-leucine, a non-proteinogenic amino acid, is of significant interest in pharmaceutical research and metabolomics due to its role as a building block for bioactive peptides and its potential as a biomarker. Accurate and sensitive quantification of this compound in complex biological matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for this purpose. However, the polar and non-volatile nature of this compound necessitates a derivatization step to improve its chromatographic behavior and detection sensitivity.[1][2] This application note provides detailed protocols for the derivatization of this compound for both GC-MS and HPLC analysis, enabling reliable and reproducible quantification for researchers, scientists, and drug development professionals. Two common and effective derivatization strategies are presented: silylation for GC-MS analysis and fluorescent labeling for HPLC analysis.
Part 1: Derivatization of this compound for GC-MS Analysis using Silylation
Silylation is a widely used derivatization technique for GC analysis of compounds with active hydrogens, such as amino acids.[1] This process replaces the acidic protons on the amine and carboxylic acid groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[3] This chemical modification increases the volatility and thermal stability of the amino acid, making it amenable to GC separation and analysis.[4] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a particularly effective silylation reagent as it forms stable TBDMS derivatives that are less sensitive to moisture compared to other silylation reagents.[1]
Experimental Protocol: Silylation with MTBSTFA
This protocol is adapted from established methods for amino acid derivatization.[2]
Materials and Reagents:
-
This compound standard or sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane)[4]
Procedure:
-
Sample Preparation:
-
For liquid samples, accurately transfer an aliquot containing this compound to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can interfere with the silylation reaction.[1]
-
For solid samples, accurately weigh the sample into the reaction vial.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of acetonitrile and 100 µL of MTBSTFA.
-
Tightly cap the vial and vortex briefly to ensure the sample is fully dissolved.
-
Heat the mixture at 100°C for 4 hours in a heating block or oven.[2]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
GC Conditions (Typical):
-
MS Conditions (Typical):
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound Derivatization and GC-MS Analysis.
Part 2: Derivatization of this compound for HPLC Analysis using Fluorescent Labeling
For HPLC analysis, derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity, as amino acids themselves often lack a strong chromophore for UV detection.[6][7] A widely used method involves pre-column derivatization with o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC). OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindoles, while FMOC reacts with secondary amines (and can also react with primary amines). This dual-reagent approach allows for the detection of a broad range of amino acids.[6][8]
Experimental Protocol: OPA/FMOC Derivatization
This protocol can be automated using an HPLC autosampler to improve reproducibility.[6]
Materials and Reagents:
-
This compound standard or sample extract
-
Borate buffer (0.4 M, pH 9.5)
-
o-phthalaldehyde (OPA) reagent solution
-
9-fluorenylmethyloxycarbonyl chloride (FMOC) reagent solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column.
Procedure:
-
Reagent Preparation:
-
Prepare the OPA and FMOC derivatizing agents according to the HPLC system manufacturer's instructions or established laboratory protocols.
-
-
Automated Derivatization (example using an autosampler program): [6]
-
The following steps are programmed into the HPLC autosampler for automated pre-column derivatization:
-
Draw 12.5 µL of Borate buffer.
-
Draw 5.0 µL of the this compound sample.
-
Mix in air (17.5 µL total volume, 5 times).
-
Wait 0.2 minutes.
-
Draw 2.5 µL of OPA reagent.
-
Mix in air (20.0 µL total volume, 10 times).
-
Draw 5.0 µL of FMOC reagent.
-
Mix in air (25 µL total volume, 10 times).
-
Draw 5.0 µL of water.
-
Mix in air (maximum volume, 8 times).
-
Inject the final mixture onto the HPLC column.
-
-
-
HPLC-Fluorescence Analysis:
-
HPLC Conditions (Typical): [8]
-
Column: ZORBAX Eclipse-AAA, 3.5 µm, 150 x 4.6 mm, or equivalent C18 column.
-
Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the derivatized amino acids.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 40°C.
-
-
Fluorescence Detection:
-
OPA Derivatives: Excitation at 340 nm, Emission at 450 nm.
-
FMOC Derivatives: Excitation at 266 nm, Emission at 305 nm.
-
-
Logical Relationship for HPLC Derivatization
Caption: Logical Flow of Reagents in OPA/FMOC Derivatization.
Data Presentation
The following table summarizes key quantitative data from relevant derivatization protocols for amino acids, which are applicable to this compound.
| Parameter | Derivatization Method | Value | Reference |
| Reaction Efficiency | Ethyl Chloroformate (ECF) | 82 - 99.9% | [9] |
| Limit of Detection (LOD) | ECF with GC-MS | 125 - 300 pg (on-column) | [5] |
| Linearity (Correlation Coefficient) | ECF with GC-MS | > 0.9900 | [5] |
| LOD (Leucine) | OPA with HPLC-UV | 1.88 mmol/L | [10] |
| Quantification Limit (LOQ) (Leucine) | OPA with HPLC-UV | 6.27 mmol/L | [10] |
| Sensitivity Comparison | Fluorescence vs. UV Detection | Fluorescence is ~200x more sensitive | [7] |
Conclusion
The choice of derivatization protocol for this compound analysis depends on the available instrumentation and the required sensitivity. Silylation with MTBSTFA offers a robust method for GC-MS analysis, providing thermally stable derivatives suitable for gas-phase separation. For higher sensitivity, pre-column fluorescent labeling with OPA/FMOC for HPLC analysis is an excellent choice. Both protocols, when carefully executed, can provide accurate and reliable quantification of this compound in various sample matrices, supporting critical research and development activities.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. axionlabs.com [axionlabs.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application of ion mobility-mass spectrometry for leucine isomer separation.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucine, isoleucine, and their various isomers are critical amino acids involved in fundamental biological processes, including protein synthesis, metabolic regulation, and neurotransmission. Due to their identical mass, the differentiation of these isomers presents a significant analytical challenge for conventional mass spectrometry. Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the separation of these challenging isomers. By exploiting subtle differences in their size, shape, and charge, IM-MS provides an additional dimension of separation, enabling their unambiguous identification and quantification.[1] This application note provides a detailed overview and experimental protocols for the separation of leucine isomers using Drift Tube Ion Mobility-Mass Spectrometry (DTIMS) and High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS).
Biological Significance of Leucine Isomer Separation
The accurate differentiation of leucine and isoleucine is crucial for understanding their distinct biological roles. For instance, in the context of drug development, particularly for therapeutic antibodies, the incorrect identification of a single leucine or isoleucine residue in the complementarity-determining regions (CDRs) can significantly impact antigen binding and overall efficacy.
mTOR Signaling Pathway: Leucine and isoleucine independently regulate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[2][3] Leucine is a potent activator of mTORC1, promoting protein synthesis, while isoleucine also contributes to this pathway's activation, albeit sometimes through different mechanisms or to a different extent.[2][3] The ability to distinguish between these isomers is therefore essential for studying metabolic regulation and diseases such as cancer and diabetes where mTOR signaling is often dysregulated.
Neurotransmitter Synthesis: In the central nervous system, branched-chain amino acids (BCAAs) like leucine and isoleucine play a role in the glutamate/glutamine cycle, which is vital for neurotransmission.[4] They serve as nitrogen sources for the synthesis of glutamate, the primary excitatory neurotransmitter.[4] Fluctuations in the levels of individual BCAA isomers can impact neurotransmitter pools and brain function.
Quantitative Data: Collision Cross Section (CCS) Values
The separation of ions in ion mobility spectrometry is based on their collision cross section (CCS), which is a measure of their rotationally averaged shape and size. The table below summarizes the experimentally determined CCS values for various leucine and isoleucine isomers in nitrogen drift gas. Constitutional isomers generally exhibit greater differences in CCS values and are therefore more readily separated by uniform field mobility compared to stereoisomers (enantiomers and diastereomers).[5]
| Isomer | Isomer Type | CCS (Ų) in N₂ | % Difference from L-Leucine |
| L-Leucine | Constitutional | 133.6 | 0.00% |
| D-Leucine | Enantiomer | 133.7 | 0.07% |
| L-Isoleucine | Constitutional | 132.0 | -1.20% |
| D-Isoleucine | Enantiomer | 132.2 | -1.05% |
| L-allo-Isoleucine | Diastereomer | 132.8 | -0.60% |
| D-allo-Isoleucine | Enantiomer | 132.6 | -0.75% |
| L-Norleucine | Constitutional | 137.4 | 2.84% |
| D-Norleucine | Enantiomer | 137.5 | 2.92% |
| L-tert-Leucine | Constitutional | 130.3 | -2.47% |
| D-tert-Leucine | Enantiomer | 130.3 | -2.47% |
| 6-Aminocaproic acid | Constitutional | 127.8 | -4.34% |
Data adapted from a study by Dodds et al., which investigated 11 isomers with the molecular formula C₆H₁₃NO₂. The CCS values provided are for the protonated molecules [M+H]⁺.[5]
Experimental Protocols
Protocol 1: Separation of Leucine Isomers using Drift Tube Ion Mobility-Mass Spectrometry (DTIMS)
This protocol is based on methodologies for uniform field ion mobility separation of small molecules.[5][6]
1. Sample Preparation: 1.1. Prepare individual stock solutions of leucine isomers (e.g., L-leucine, L-isoleucine, L-norleucine) at a concentration of 1 mg/mL in an appropriate solvent such as 50:50 methanol:water. 1.2. For analysis, dilute the stock solutions to a final concentration of 10-50 µM in 50:50 methanol:water with 0.1% formic acid to promote protonation. 1.3. Prepare a mixture of the isomers of interest at the desired concentration ratios for separation analysis.
2. DTIMS-MS Instrumentation and Parameters: 2.1. Utilize a DTIMS-MS instrument, such as an Agilent 6560 IM-MS.[5] 2.2. Ionization: Use a thermally-assisted electrospray ionization (ESI) source in positive ion mode.[5]
- Capillary Voltage: 3.5 - 4.0 kV
- Nebulizer Pressure: 20-30 psig
- Drying Gas Flow: 5-10 L/min
- Gas Temperature: 200-300 °C 2.3. Ion Mobility Separation:
- Drift Gas: Nitrogen
- Drift Tube Pressure: ~3.95 Torr
- Drift Tube Temperature: ~30 °C
- Apply a uniform electric field across the drift tube. The optimal field strength should be determined empirically to maximize resolving power, typically in the range of 10-20 V/cm.[5] 2.4. Mass Spectrometry:
- Mass Range: m/z 50-300
- Data Acquisition Mode: Profile
3. Data Acquisition and Analysis: 3.1. Infuse the prepared sample solutions into the ESI source at a flow rate of 5-10 µL/min. 3.2. Acquire ion mobility arrival time distributions (ATDs) for each isomer. 3.3. To determine the collision cross section, perform a stepped-field experiment where the drift voltage is varied in increments. This allows for the calculation of the ion's mobility and subsequently its CCS value.[5] 3.4. Analyze the data using appropriate software (e.g., Agilent IM-MS Browser) to visualize the separation of isomers and determine their respective drift times and CCS values.
Protocol 2: Separation of Leucine and Isoleucine using High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS)
This protocol is adapted from methodologies employing FAIMS for the separation of amino acid isomers.
1. Sample Preparation: 1.1. Prepare standard solutions of L-leucine and L-isoleucine in a 9:1 methanol/water (v/v) solution containing 0.2 mM ammonium hydroxide to facilitate the formation of [M-H]⁻ ions. 1.2. For mixture analysis, prepare solutions containing both isomers at various concentration ratios (e.g., 5 µM each).
2. FAIMS-MS Instrumentation and Parameters: 2.1. Use an ESI-FAIMS-MS instrument. 2.2. Ionization: Electrospray ionization in negative ion mode. 2.3. FAIMS Separation:
- The FAIMS device is placed between the ESI source and the mass spectrometer.
- Apply an asymmetric waveform with a high-frequency component (e.g., 210 kHz) to the FAIMS electrodes. The peak voltage of this waveform is the Dispersion Voltage (DV).
- Apply a DC voltage, known as the Compensation Voltage (CV), to the electrodes to selectively transmit ions of a specific mobility.
- The separation is achieved by scanning the CV and monitoring the ion intensity at the m/z of the leucine/isoleucine anions (m/z 130). 2.4. Mass Spectrometry:
- A quadrupole mass spectrometer can be used for detection.
- Set the mass spectrometer to monitor the m/z of the deprotonated leucine/isoleucine ions ([M-H]⁻, m/z 130).
3. Data Acquisition and Analysis: 3.1. Introduce the sample solution into the ESI source at a flow rate of approximately 1 µL/min. 3.2. Set a specific Dispersion Voltage (DV) on the FAIMS device. 3.3. Scan the Compensation Voltage (CV) over a defined range while monitoring the ion current at m/z 130. 3.4. The resulting plot of ion intensity versus CV will show distinct peaks for leucine and isoleucine if separation is achieved. 3.5. Optimize the DV to achieve the best separation between the two isomers.
Visualizations
mTOR Signaling Pathway
Caption: Leucine and Isoleucine activate the mTORC1 signaling pathway.
Experimental Workflow for Leucine Isomer Separation by DTIMS-MS
Caption: DTIMS-MS workflow for leucine isomer separation.
Logical Relationship of Isomer Separability by IM-MS
Caption: Separability of leucine isomers by ion mobility.
References
- 1. Ion-mobility spectrometry–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Ion Mobility Data Acquisition, Calibration, and Processing for Small Molecules: A Cross-Platform Assessment of Drift Tube and Traveling Wave Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing β-Leucine in Structural Biology and Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides and proteins represents a powerful strategy in structural biology and protein engineering. Among these, β-amino acids, and specifically β-leucine, offer unique advantages in modulating peptide conformation, enhancing proteolytic stability, and providing novel scaffolds for drug design. This document provides detailed application notes and experimental protocols for the utilization of β-leucine in your research.
Introduction to β-Leucine in Protein Engineering
β-Leucine is an isomer of the canonical amino acid L-leucine, featuring an additional methylene group in its backbone. This seemingly minor alteration has profound implications for the structural and functional properties of peptides and proteins. The expanded backbone of β-amino acids, including β-leucine, leads to the formation of novel secondary structures and provides resistance to degradation by proteases.[1]
Key Advantages of Incorporating β-Leucine:
-
Enhanced Proteolytic Stability: The altered peptide backbone is not recognized by many proteases, leading to a significantly longer half-life in biological systems.
-
Novel Secondary Structures: β-amino acids can induce unique folding patterns, such as helices, sheets, and turns, which are distinct from those formed by α-amino acids.
-
Conformational Constraint: The additional backbone torsion angles allow for greater conformational diversity and the ability to design peptides with specific pre-organized structures.
-
Mimicry of Protein Secondary Structures: Peptides containing β-amino acids can mimic α-helical and β-sheet structures, enabling the design of inhibitors for protein-protein interactions.
Applications in Structural Biology and Drug Development
The unique properties of β-leucine-containing peptides make them valuable tools in various research and development areas:
-
Inhibition of Protein-Protein Interactions (PPIs): By mimicking the secondary structures involved in PPI interfaces, β-leucine peptides can act as potent and stable inhibitors.
-
Development of Antimicrobial Peptides: The enhanced stability and unique conformations of β-peptides contribute to their efficacy as antimicrobial agents.
-
GPCR Ligand Design: β-amino acids can be used to create agonists and antagonists for G-protein coupled receptors with improved pharmacological profiles.
-
Protein Stabilization: Strategic incorporation of β-leucine can enhance the thermal and conformational stability of proteins.
Quantitative Data on the Effects of β-Amino Acid Incorporation
The impact of incorporating β-amino acids on protein stability and binding affinity is context-dependent. Below are examples of quantitative data from studies on β-amino acid-containing peptides.
Table 1: Effect of β-Amino Acid Substitution on Protein Thermal Stability
| Protein/Peptide | α-Amino Acid | β-Amino Acid Substitution | ΔTm (°C) | Reference |
| Model Coiled-Coil | Leucine | β³-Leucine | Destabilizing | [2] |
| Pin1 WW Domain | Various in loop | ACPC* | Enhances stability | [3] |
*ACPC (trans-2-aminocyclopentanecarboxylic acid) is a constrained β-amino acid.
Table 2: Binding Affinities of β-Amino Acid-Containing Peptides
| Target Protein | Peptide Sequence | Modification | Kd / Ki | Reference |
| gp41-5 | Chimera with β³-amino acids | Ala → ACPC, Arg → APC | Low nanomolar Ki | [1] |
| YAP WW Domain | cyclo[E-LYLAYPAH-K] | Enzymatic cyclization | ~0.84 µM Kd | [4] |
| DR1DW1 MHC | Various peptides | - | Kd can be much lower than ED50 | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of β-Leucine Containing Peptides
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing β-leucine.[6][7][8]
Materials:
-
Fmoc-protected amino acids (including Fmoc-β-Leucine-OH)
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-β-Leucine-OH at the desired position) (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the TFA solution.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Structural Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful technique to determine the three-dimensional structure of β-leucine-containing peptides and proteins in solution.[1][9]
Sample Preparation:
-
Dissolve the purified peptide in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, with 50 mM NaCl and 10% D₂O).
-
The typical peptide concentration for NMR is 0.5-2 mM.
NMR Experiments:
-
1D ¹H NMR: To get an initial assessment of sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. The through-bond correlations will be different for β-leucine compared to α-amino acids due to the extra methylene group.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the tertiary structure.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the protein, with one peak for each backbone N-H group. Chemical shift perturbations upon ligand binding can be monitored.
Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.
-
NOE Cross-peak Integration: Integrate the volumes of NOE cross-peaks to derive distance restraints.
-
Dihedral Angle Restraints: Use chemical shift information and J-coupling constants to derive dihedral angle restraints.
-
Structure Calculation: Use software packages like CYANA, XPLOR-NIH, or CNS to calculate a family of structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.
Structural Analysis by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[10][11][12]
Protocol:
-
Crystallization Screening:
-
Prepare a highly pure and concentrated solution of the β-leucine-containing peptide or protein (typically 5-20 mg/mL).
-
Use commercial or in-house crystallization screens to test a wide range of conditions (precipitants, pH, temperature, additives).
-
The hanging drop or sitting drop vapor diffusion methods are commonly used.
-
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions to obtain larger, well-diffracting crystals. This may involve fine-tuning the precipitant concentration, pH, or temperature.
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the crystallization drop.
-
Soak the crystals in a cryo-protectant solution (e.g., the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during data collection at cryogenic temperatures.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline or an in-house X-ray source.
-
Collect a complete set of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the diffraction spots using software like HKL2000 or XDS.
-
-
Structure Solution (Phasing):
-
Molecular Replacement (MR): If a homologous structure is available, it can be used as a search model to solve the phase problem.
-
Experimental Phasing (e.g., MAD, SAD): If no homologous structure is available, heavy-atom derivatives or selenomethionine-labeled protein may be required.
-
-
Model Building and Refinement:
-
Build an initial atomic model into the electron density map using software like Coot.
-
Refine the model against the diffraction data using programs like PHENIX or REFMAC5 to improve the fit and geometry.
-
-
Structure Validation:
-
Assess the quality of the final model using tools like MolProbity to check for geometric outliers and clashes.
-
Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).
-
Signaling Pathways
While the primary impact of β-leucine incorporation is on the structure and stability of the modified protein itself, these changes can indirectly influence signaling pathways. For instance, a β-leucine-containing peptide designed to inhibit a specific protein-protein interaction will, by its mechanism of action, modulate the downstream signaling cascade of that interaction.
The well-known mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis, is activated by the α-amino acid leucine.[13][14] While β-leucine is not a direct metabolite in this pathway, engineered β-peptides that target components of this or other pathways can be designed.
Conclusion
The incorporation of β-leucine offers a versatile and powerful approach to protein engineering and structural biology. The ability to create peptides and proteins with enhanced stability and novel structural features opens up new avenues for drug discovery and the development of novel biomaterials. The protocols and data presented here provide a foundation for researchers to begin exploring the exciting possibilities of β-leucine in their own work.
References
- 1. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Crystallization [bio.davidson.edu]
- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 13. Amino acid - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
Synthesis of Radiolabeled Beta-Leucine for Tracer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of radiolabeled Beta-Leucine ([β-³H]Leucine or [β-¹⁴C]Leucine) in tracer studies. This compound, a naturally occurring isomer of L-Leucine, is a metabolite whose levels are indicative of certain metabolic states, such as vitamin B12 deficiency, making it a valuable target for metabolic research.[1] Radiolabeled this compound serves as a powerful tool to investigate its metabolic fate, transport, and potential role in various physiological and pathological processes.
Introduction to Radiolabeled this compound in Tracer Studies
Tracer studies employing radiolabeled compounds are fundamental to understanding the dynamics of biological molecules.[2] By introducing a molecule with a radioactive isotope, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity. The choice between Carbon-14 and Tritium for radiolabeling depends on the specific research question, desired specific activity, and the synthetic feasibility.
-
Carbon-14 (¹⁴C): Offers the advantage of a long half-life (5,730 years), making it suitable for long-term studies.[3] The carbon backbone of this compound can be labeled, providing a stable tracer for metabolic fate studies.
-
Tritium (³H): Provides higher specific activity compared to ¹⁴C, which is advantageous for receptor binding assays and autoradiography where high sensitivity is required.[2] Tritium labeling is often synthetically more accessible.
The primary applications for radiolabeled this compound include metabolic studies to elucidate its downstream pathways and its potential as a diagnostic biomarker, particularly in neurology and oncology where altered amino acid metabolism is a hallmark.[4][5][6][7][8]
Synthesis of Radiolabeled this compound
While specific protocols for the radiolabeling of this compound are not widely published, a general approach can be adapted from established methods for the asymmetric synthesis of radiolabeled beta-amino acids.[9] The following protocols are proposed based on these methodologies.
Protocol 1: Synthesis of [3-¹⁴C]-β-Leucine via Asymmetric Hydrogenation
This protocol is adapted from a general method for the synthesis of ¹⁴C-labeled β-amino acids. It involves the diastereoselective hydrogenation of a labeled precursor.
Experimental Protocol:
-
Preparation of the ¹⁴C-labeled precursor: The synthesis starts with a suitable ¹⁴C-labeled starting material, such as [¹⁴C]diethyl malonate. A multi-step synthesis is employed to construct the carbon backbone and introduce the necessary functional groups to yield a chiral α,β-unsaturated precursor.
-
Diastereoselective Hydrogenation: The ¹⁴C-labeled unsaturated precursor is subjected to hydrogenation using a chiral catalyst (e.g., a Rhodium-based catalyst with a chiral phosphine ligand) to introduce the chirality at the β-position. This step is crucial for obtaining the desired stereoisomer.
-
Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid or base hydrolysis) to yield [3-¹⁴C]-β-Leucine.
-
Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical and chemical purity.
-
Characterization: The identity and purity of the [3-¹⁴C]-β-Leucine are confirmed by mass spectrometry and NMR spectroscopy (for the cold compound) and the specific activity is determined by liquid scintillation counting.
| Parameter | Expected Value |
| Radiochemical Yield | 15-25% |
| Radiochemical Purity | >98% |
| Specific Activity | 40-60 mCi/mmol |
Table 1: Expected quantitative data for the synthesis of [3-¹⁴C]-β-Leucine.
Protocol 2: Synthesis of [³H]-β-Leucine via Catalytic Tritiation
This protocol outlines a method for preparing tritiated this compound, which is often more straightforward than ¹⁴C-labeling.
Experimental Protocol:
-
Precursor Synthesis: An unsaturated precursor of this compound, containing a double or triple bond at a suitable position for tritiation, is synthesized.
-
Catalytic Tritiation: The precursor is subjected to catalytic reduction with tritium gas (³H₂) in the presence of a catalyst such as Palladium on carbon (Pd/C). This reaction introduces tritium atoms across the double or triple bond.
-
Deprotection: Any protecting groups are removed to yield [³H]-β-Leucine.
-
Purification: The tritiated product is purified by HPLC.
-
Characterization: The final product is analyzed for radiochemical purity and specific activity.
| Parameter | Expected Value |
| Radiochemical Yield | 30-50% |
| Radiochemical Purity | >99% |
| Specific Activity | 15-30 Ci/mmol |
Table 2: Expected quantitative data for the synthesis of [³H]-β-Leucine.
Synthesis workflows for radiolabeled this compound.
Application Notes for Tracer Studies with Radiolabeled this compound
Radiolabeled this compound can be employed in a variety of tracer studies to investigate its metabolism and transport.
Application 1: In Vitro Metabolic Fate Studies
Objective: To identify the metabolic products of this compound in cell culture or tissue homogenates.
Protocol:
-
Cell Culture: Culture cells of interest (e.g., hepatocytes, neurons) to confluence.
-
Incubation: Incubate the cells with a known concentration of [¹⁴C]-β-Leucine for various time points.
-
Metabolite Extraction: Lyse the cells and extract the metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
Analysis: Separate the metabolites using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Detection: Detect the radiolabeled metabolites using a phosphorimager (for TLC) or an online radioactivity detector coupled to the LC system.
| Parameter | Example Value |
| Cell Line | HepG2 (human hepatoma) |
| [¹⁴C]-β-Leucine Conc. | 1-5 µCi/mL |
| Incubation Times | 0.5, 1, 2, 4 hours |
| Analytical Method | RP-HPLC with radiodetector |
Table 3: Example parameters for in vitro metabolic studies.
Application 2: In Vivo Biodistribution Studies
Objective: To determine the tissue distribution and clearance of this compound in an animal model.
Protocol:
-
Animal Model: Use appropriate animal models (e.g., mice, rats).
-
Administration: Administer a known dose of [³H]-β-Leucine or [¹⁴C]-β-Leucine via intravenous or oral route.
-
Sample Collection: At various time points post-administration, collect blood, urine, feces, and various tissues.
-
Sample Processing: Homogenize tissues and prepare samples for liquid scintillation counting.
-
Quantification: Determine the amount of radioactivity in each sample to calculate the percentage of injected dose per gram of tissue (%ID/g).
| Parameter | Example Value |
| Animal Model | Sprague-Dawley rat |
| Dose | 5-10 µCi per animal |
| Time Points | 15 min, 30 min, 1h, 2h, 4h, 24h |
| Quantification | Liquid Scintillation Counting |
Table 4: Example parameters for in vivo biodistribution studies.
Application 3: Potential for PET Imaging in Oncology
Given that many tumors exhibit altered amino acid metabolism and upregulate specific amino acid transporters, this compound labeled with a positron-emitting isotope (e.g., ¹⁸F) could potentially be developed as a PET imaging agent.[4][5][6][10][11]
Conceptual Workflow:
-
Radiosynthesis: Develop a method for the radiosynthesis of [¹⁸F]-β-Leucine.
-
In Vitro Uptake: Characterize the uptake of [¹⁸F]-β-Leucine in various cancer cell lines to identify those with high uptake.
-
In Vivo PET/CT Imaging: Perform PET/CT imaging in tumor-bearing animal models to assess tumor uptake, biodistribution, and pharmacokinetics.
-
Dosimetry: Calculate the estimated radiation dose to various organs.
Metabolic pathway of L-Leucine to this compound.
Conclusion
Radiolabeled this compound is a promising tracer for investigating amino acid metabolism and has potential applications in diagnostic imaging. The synthetic protocols outlined here, based on established methods for related compounds, provide a framework for the preparation of [¹⁴C]- and [³H]-labeled this compound. The application notes offer guidance for its use in tracer studies to explore its biological role in health and disease. Further research is warranted to develop specific and optimized protocols for the synthesis and application of this valuable research tool.
References
- 1. β-Leucine - Wikipedia [en.wikipedia.org]
- 2. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An overview of radiolabeled amino acid tracers in oncologic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of radiolabeled amino acid tracers in oncologic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Amino Acid PET – An Imaging Option to Identify Treatment Response, Posttherapeutic Effects, and Tumor Recurrence? [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Detection of Low-Abundance Beta-Leucine in Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the detection of low-abundance Beta-Leucine in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-abundance this compound in tissues?
The detection of low-abundance this compound is complicated by several factors:
-
Controversial Existence: The presence of this compound in mammalian tissues is a subject of scientific debate. Some studies have reported its presence and linked it to conditions like cobalamin (Vitamin B12) deficiency, while other sensitive analyses using methods like capillary gas chromatography-mass spectrometry (GC-MS) have failed to detect it in human blood or rat liver, with a detection limit of 0.1 µmol/liter.[1] This underlying uncertainty makes the validation of any detected signal critically important.
-
Isomeric Interference: this compound is an isomer of Leucine, a highly abundant proteinogenic amino acid. As they have the exact same molecular mass, distinguishing between them is a significant analytical challenge, particularly in mass spectrometry-based methods.[2][3] Co-elution of these isomers in chromatographic separations can lead to false positives or inaccurate quantification.
-
Low Abundance: If present, this compound is expected to be in very low concentrations, potentially below the limit of detection of standard analytical methods. This necessitates highly sensitive instrumentation and optimized protocols.
-
Complex Matrix: Tissue samples are complex biological matrices containing numerous compounds that can interfere with the analysis. These matrix effects can lead to ion suppression in mass spectrometry or co-eluting peaks in chromatography, obscuring the signal from this compound.[4]
-
Sample Preparation: Inefficient extraction of this compound from the tissue matrix or its degradation during sample preparation can lead to artificially low or undetectable levels.[5]
Q2: What is the most sensitive method for detecting this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the preferred method for the sensitive and selective quantification of low-abundance small molecules like amino acids in complex biological samples.[6] Its high sensitivity can achieve detection limits in the picomole to femtomole range.[7] However, to be effective for this compound, the LC method must be capable of chromatographically separating it from its high-abundance isomer, Leucine. This often requires specialized chiral chromatography columns or derivatization with a chiral reagent.[8]
Q3: Is derivatization necessary for this compound analysis?
Derivatization is not always mandatory but is highly recommended for low-abundance amino acid analysis for several reasons:
-
Improved Chromatographic Separation: Derivatization can alter the chemical properties of this compound and Leucine, potentially enhancing their separation on a standard reversed-phase HPLC column.[9] Using a chiral derivatizing agent can convert the enantiomers into diastereomers, which are more easily separated on achiral columns.[7][8]
-
Enhanced Detection Sensitivity: Many derivatizing agents, such as o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), add a fluorescent tag to the amino acid.[10][11] This can significantly increase the sensitivity of detection when using a fluorescence detector, with detection limits as low as 38 femtomoles.[11]
-
Improved Volatility for GC-MS: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is essential to make the amino acids volatile enough to travel through the GC column.[12]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various amino acid analysis methods. These values are indicative and can vary based on the specific amino acid, matrix, and instrument conditions.
| Analytical Method | Derivatization Agent | Detection Principle | Typical LOD | Typical LOQ | Reference(s) |
| LC-MS/MS | None (Direct) | Mass Spectrometry | 0.001 - 0.1 µg/mL | - | [1] |
| LC-MS/MS | N-butyl nicotinic acid N-hydroxysuccinimide ester | Mass Spectrometry | 0.2 - 8.1 pg (on column) | - | [5] |
| HPLC | o-phthalaldehyde (OPA) | Fluorescence | 50 fmol | 10 pmol | [10][11] |
| HPLC | Phenylisothiocyanate (PITC) | UV (254 nm) | 3.2 - 389.3 µg/L | 10.8 - 1297.6 µg/L | [10] |
| GC-MS | Ethyl Chloroformate (ECF) | Mass Spectrometry | - | 0.01 - 0.1 µM | [13] |
Experimental Protocols
Protocol 1: Tissue Sample Preparation for Amino Acid Analysis
This protocol provides a general workflow for the extraction of free amino acids from tissue samples.
-
Tissue Homogenization:
-
Accurately weigh approximately 10-20 mg of frozen tissue.
-
Immediately place the tissue in a 2 mL tube containing ceramic beads and 500 µL of ice-cold 5% sulfosalicylic acid (SSA) to precipitate proteins and halt enzymatic activity.
-
Homogenize the tissue using a bead beater or other mechanical homogenizer until the tissue is completely disrupted. Keep the sample on ice throughout this process.
-
-
Protein Precipitation and Clarification:
-
Vortex the homogenate for 1 minute.
-
Incubate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the free amino acids, without disturbing the protein pellet.
-
For sensitive analyses, it may be beneficial to perform a second extraction on the pellet with another 250 µL of 5% SSA, centrifuge again, and pool the supernatants.
-
-
Sample Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Derivatization (if required):
-
Proceed with the appropriate derivatization protocol based on the chosen analytical method (e.g., OPA for fluorescence detection, or a chiral derivatizing agent for isomer separation).
-
-
Analysis:
-
Inject the prepared sample into the analytical instrument (e.g., LC-MS/MS or HPLC).
-
Protocol 2: Chiral Separation of Amino Acid Isomers by HPLC
This protocol outlines a method for separating amino acid isomers using a chiral stationary phase (CSP) column.
-
HPLC System and Column:
-
An HPLC system equipped with a UV or fluorescence detector.
-
A chiral stationary phase column, such as a crown-ether based column (e.g., ChiroSil® SCA(-)).[14]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase suitable for the chosen chiral column. For a crown-ether column, a typical mobile phase could be a mixture of methanol and water (e.g., 84:16 v/v) with a small amount of acid, such as 5 mM perchloric acid, to improve peak shape.[14]
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Prepare the tissue extract as described in Protocol 1.
-
The final sample should be dissolved in the mobile phase to ensure compatibility and good peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Injection Volume: 10 µL
-
Detection: UV or fluorescence detector at the appropriate wavelength for the native amino acid or its derivative.
-
-
Data Analysis:
-
Identify the peaks for this compound and Leucine based on their retention times, as determined by running pure standards of each compound.
-
Quantify the amount of this compound by comparing its peak area to a calibration curve generated from this compound standards of known concentrations.
-
Troubleshooting Guides
Problem: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| This compound is not present or is below the detection limit. | Consider the possibility that this compound is absent from your sample, as suggested by some studies.[1] To confirm, spike a control tissue sample with a known amount of this compound standard to verify that your method can detect it. If the spiked sample gives a signal, the issue may be the absence of the analyte in the original sample. |
| Inefficient Ionization in Mass Spectrometry. | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[6] Test both positive and negative ionization modes, as this compound may ionize more efficiently in one mode. |
| Analyte Degradation. | Ensure samples are processed quickly and kept on ice or at 4°C at all times. Use fresh reagents and prepare samples immediately before analysis. |
| Poor Extraction Efficiency. | Re-evaluate the tissue homogenization and protein precipitation steps. Ensure complete cell lysis and efficient extraction of small molecules. |
| Ion Suppression from Matrix Effects. | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup using solid-phase extraction (SPE). Use a stable isotope-labeled internal standard for this compound if available to correct for matrix effects.[4] |
Problem: Poor Chromatographic Resolution between this compound and Leucine
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Method. | A standard reversed-phase C18 column is unlikely to separate isomers. Use a specialized chiral stationary phase (CSP) column designed for amino acid enantiomer separation.[3][8] |
| Suboptimal Mobile Phase. | Adjust the mobile phase composition (e.g., organic solvent ratio, pH, additives) to improve resolution. For chiral separations, small changes can have a significant impact. |
| Co-elution with Other Matrix Components. | Improve sample cleanup to remove interfering compounds. Adjust the gradient elution profile to better separate the analytes of interest from the matrix background. |
| Peak Broadening or Tailing. | Ensure the sample is dissolved in the mobile phase. Check for column contamination or degradation. Reduce extra-column volume in the HPLC system.[15] |
Visualizations
Caption: Experimental workflow for the detection of this compound in tissues.
Caption: Troubleshooting flowchart for low or no this compound signal.
Caption: The isomeric challenge: Alpha- and this compound have identical masses.
References
- 1. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. gmi-inc.com [gmi-inc.com]
- 7. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]
Optimizing microbial production of Beta-Leucine in E. coli or C. glutamicum.
Technical Support Center: Optimizing Microbial Production of Beta-Leucine
Welcome to the technical support center for the microbial production of this compound. This resource is designed for researchers, scientists, and drug development professionals working on optimizing the synthesis of this non-proteinogenic amino acid in Escherichia coli and Corynebacterium glutamicum. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the natural biosynthetic pathway for this compound in E. coli or C. glutamicum?
A1: Neither E. coli nor C. glutamicum naturally produce this compound. The strategy for its production relies on metabolic engineering, starting from the well-understood L-leucine biosynthesis pathway. The key step is the conversion of Alpha-Leucine to this compound, which can be achieved by introducing an aminomutase enzyme.[1][2][3][4] Aminomutases catalyze the intramolecular transfer of an amino group, and enzymes like phenylalanine aminomutase (PAM) have been shown to convert L-phenylalanine to β-phenylalanine.[1] A similar enzymatic activity would be required for the conversion of L-leucine.
Q2: Which genes are critical to overexpress for enhanced L-Leucine precursor supply?
A2: To increase the pool of L-Leucine, the precursor for this compound, several key genes in the L-Leucine biosynthesis pathway should be overexpressed. In both E. coli and C. glutamicum, these include:
-
leuA: Encodes α-isopropylmalate synthase, a rate-limiting enzyme.[5][6][7][8]
-
leuBCD: Encodes the subunits of isopropylmalate isomerase and β-isopropylmalate dehydrogenase.[5][6]
-
ilvBNC (C. glutamicum) or ilvIH (E. coli): Encode acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of the branched-chain amino acid precursors.[6][9][10]
-
ilvE: Encodes the branched-chain amino acid aminotransferase (BCAT).[11][12][13]
Q3: What are common byproduct-forming pathways that should be considered for deletion?
A3: To channel metabolic flux towards L-Leucine and subsequently this compound, it is beneficial to knock out or downregulate competing pathways. Key targets for gene deletion include:
-
Pathways for other branched-chain amino acids: To prevent the diversion of the common precursor, α-ketoisovalerate, into valine and isoleucine synthesis.[14]
-
Lactate and acetate formation: Deletion of genes like ldhA (lactate dehydrogenase) and pta-ackA (phosphotransacetylase-acetate kinase) can increase the availability of pyruvate and acetyl-CoA for the leucine pathway.[8]
-
Pantothenate synthesis: Inactivation of pantothenate synthetase can increase the pool of α-ketoisovalerate available for leucine synthesis.[8]
Q4: How can I quantify the concentration of this compound in my culture?
A4: Quantifying this compound, especially in the presence of its isomer Alpha-Leucine, requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS or MS/MS) are highly effective techniques.[15][16] Capillary electrophoresis-mass spectrometry (CE-MS/MS) is another powerful method for separating and quantifying isobaric amino acids like leucine and isoleucine, and could be adapted for this compound.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the microbial production of this compound.
Problem 1: Low or No Production of this compound
| Possible Cause | Suggested Solution |
| Inefficient Aminomutase Activity | - Screen for and test different aminomutase enzymes from various microbial sources. - Perform codon optimization of the aminomutase gene for the expression host (E. coli or C. glutamicum). - Increase the expression level of the aminomutase by using a stronger promoter or a higher copy number plasmid. |
| Insufficient L-Leucine Precursor | - Overexpress key genes in the L-Leucine biosynthesis pathway (e.g., leuA, leuBCD, ilvBNC).[5][6][7][8] - Use feedback-resistant variants of enzymes like α-isopropylmalate synthase (leuA).[8][17] - Delete competing metabolic pathways to redirect carbon flux towards L-Leucine.[8][17] |
| Toxicity of this compound | - Investigate the tolerance of the host strain to this compound. - Consider implementing an efflux pump to export this compound from the cell. |
| Incorrect Fermentation Conditions | - Optimize fermentation parameters such as pH, temperature, and aeration. - Ensure all necessary nutrients and cofactors are present in the medium. |
Problem 2: Accumulation of L-Leucine Instead of this compound
| Possible Cause | Suggested Solution |
| Low Aminomutase Expression or Activity | - Verify the expression of the aminomutase via SDS-PAGE or Western blot. - Perform in vitro enzyme assays to confirm the activity of the aminomutase. - Increase the expression of the aminomutase as described in Problem 1. |
| Sub-optimal Intracellular pH for Aminomutase | - Investigate the optimal pH for the chosen aminomutase and compare it to the intracellular pH of the host strain. - Consider strategies to modulate intracellular pH if there is a significant mismatch. |
| Product Inhibition of Aminomutase | - Characterize the kinetics of the aminomutase to determine if it is subject to product inhibition by this compound. - If product inhibition is significant, consider in situ product removal strategies. |
Problem 3: Poor Growth of Engineered Strain
| Possible Cause | Suggested Solution |
| Metabolic Burden from Plasmid and Heterologous Gene Expression | - Use a lower copy number plasmid or integrate the expression cassettes into the chromosome. - Optimize the induction conditions (e.g., lower inducer concentration, lower induction temperature).[18][19] |
| Toxicity of Overexpressed Proteins or Metabolic Imbalance | - Use a tightly regulated expression system to control the timing and level of protein production.[18] - Investigate potential metabolic imbalances caused by the genetic modifications and address them by, for example, supplementing the medium with necessary metabolites. |
| Sub-optimal Culture Medium | - Optimize the composition of the growth medium, including the carbon and nitrogen sources, as well as any necessary supplements.[20] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on L-Leucine production, which can serve as a benchmark for optimizing the precursor supply for this compound production.
Table 1: L-Leucine Production in Engineered E. coli
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli CD301 | Overexpression of leuA, leuCD, leuB, and bcd | 0.89 ± 0.03 | - | - | [5] |
| E. coli LXH-21 | Overexpression of feedback-resistant leuA and ilvBN from C. glutamicum, deletion of competing pathways, redox balancing | 63.29 | 0.37 | 2.64 | [17] |
Table 2: L-Leucine Production in Engineered C. glutamicum
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| C. glutamicum FA-1 | High-producing strain | 28.11 ± 0.29 | - | - | [11] |
| C. glutamicum FA-1△ilvE/pEC-XK99E-aspB | Deletion of ilvE, overexpression of aspB | 20.81 | - | - | [11] |
| C. glutamicum XQ-9 derivative | Disruption of ltbR, overexpression of leuA, ilvBNCE | 14.12 | - | 0.196 | [6] |
| C. glutamicum LEU27 | Optimization of NADPH supply | 55 | 0.23 | - | [21] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Gene Overexpression in E. coli
-
Gene Amplification and Cloning: Amplify the target gene (e.g., leuA, aminomutase) from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: Digest both the PCR product and the expression vector (e.g., pET or pTrc series) with the corresponding restriction enzymes. Ligate the digested gene into the vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable cloning host (e.g., E. coli DH5α) and select for positive clones on antibiotic-containing agar plates.
-
Plasmid Verification: Isolate the plasmid DNA from positive clones and verify the insert by restriction digestion and Sanger sequencing.
-
Expression Host Transformation: Transform the verified plasmid into an expression host (e.g., E. coli BL21(DE3)).
-
Protein Expression:
-
Inoculate a single colony into a starter culture with the appropriate antibiotic and grow overnight.
-
Inoculate a larger volume of fresh medium with the starter culture and grow to an OD600 of 0.4-0.6.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for a defined period (e.g., 4-16 hours) at a specific temperature (e.g., 18-37°C).
-
-
Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can then be used for metabolite extraction or protein analysis.
Protocol 2: Fed-Batch Fermentation for Amino Acid Production
-
Seed Culture Preparation: Inoculate a single colony of the production strain into a shake flask containing seed medium and incubate until the mid-exponential phase.
-
Bioreactor Inoculation: Transfer the seed culture to a sterilized bioreactor containing the initial batch medium.
-
Batch Phase: Control the temperature, pH (e.g., with ammonia water), and dissolved oxygen (DO) level (e.g., by adjusting agitation and aeration rates). The batch phase proceeds until the initial carbon source is nearly depleted.
-
Fed-Batch Phase:
-
Initiate a feeding strategy with a concentrated solution of the carbon source (e.g., glucose) and other necessary nutrients.
-
The feeding rate can be controlled to maintain a low substrate concentration, avoiding overflow metabolism.
-
Continue to monitor and control temperature, pH, and DO.
-
-
Sampling and Analysis: Periodically take samples from the bioreactor to measure cell density (OD600), substrate concentration, and the concentration of the target amino acid (this compound) and any major byproducts.
-
Harvesting: Once the desired product titer is reached or the production rate significantly decreases, harvest the fermentation broth for product recovery.
Visualizations
References
- 1. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of MIO-based aminomutases in beta-amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIO-containing aminomutases for α- to β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Metabolic engineering of Corynebacterium glutamicum to enhance L-leucine production | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic engineering of Corynebacterium glutamicum for producing branched chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases | MDPI [mdpi.com]
- 14. Rational metabolic engineering of Corynebacterium glutamicum to create a producer of L-valine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-level and -yield production of L-leucine in engineered Escherichia coli by multistep metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 20. Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Beta-Leucine quantification.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results during the quantification of Beta-Leucine.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you identify and resolve common problems in your experimental workflow.
Question 1: Why am I seeing high variability between replicate injections of the same sample?
Answer: High variability between replicate injections often points to issues with the analytical instrument, such as the autosampler, pump, or detector.
-
Potential Cause 1: Autosampler Issues. Inconsistent injection volumes can be a major source of variability. Check for air bubbles in the syringe or sample loop. Ensure the syringe is properly seated and that there are no leaks.
-
Potential Cause 2: Inconsistent Flow Rate. A fluctuating flow rate from the HPLC/UPLC pump will cause variations in peak area and retention time. This can be caused by air bubbles in the mobile phase, faulty check valves, or pump seals that need replacement. Degas your mobile phases thoroughly.
-
Potential Cause 3: Column Temperature Fluctuation. Inconsistent column temperature can lead to shifts in retention time and affect peak shape. Ensure the column oven is maintaining a stable temperature.
-
Solution Workflow:
-
Check for Air Bubbles: Visually inspect the solvent lines and autosampler syringe for bubbles. Purge the pump and autosampler if necessary.
-
Perform a Flow Rate Test: Collect the mobile phase from the column outlet for a set period and measure the volume to verify the pump's accuracy.
-
Verify Column Temperature: Use an external thermometer to confirm the temperature inside the column compartment.
-
Question 2: My calibration curve has poor linearity (r² < 0.99). What are the common causes?
Answer: Poor linearity in your calibration curve can stem from several sources, including incorrect standard preparation, detector saturation, or inappropriate data processing.
-
Potential Cause 1: Inaccurate Standard Preparation. Errors in serial dilutions are a common cause. This can also happen if the stock solution has degraded. Amino acid stability can be a concern, so prepare fresh standards regularly.[1]
-
Potential Cause 2: Detector Saturation. If the concentration of your highest standard is too high, it can saturate the detector, causing the response to plateau and leading to a non-linear curve.
-
Potential Cause 3: Matrix Effects. In biological samples, co-eluting endogenous components can suppress or enhance the ionization of this compound, especially when using mass spectrometry.[2][3] This effect may not be consistent across different concentrations.
-
Potential Cause 4: Incorrect Integration. Ensure that the software is integrating the peaks correctly and consistently for all standards.
Solutions:
-
Prepare a fresh set of calibration standards using a recently calibrated pipette and high-purity solvent.
-
Extend the calibration range with lower concentration points and check if the linearity improves. If saturation is suspected, lower the concentration of the highest standard.
-
To mitigate matrix effects, consider using an isotopically labeled internal standard or employing a more effective sample cleanup method like solid-phase extraction (SPE).[2][4]
Question 3: I'm having trouble separating this compound from its isomer, Leucine. How can I improve the resolution?
Answer: Separating isobaric compounds like this compound and Leucine is a significant challenge in mass spectrometry-based methods as they have the same mass.[5] The separation must be achieved chromatographically.
-
Potential Cause 1: Inadequate Chromatographic Conditions. The column chemistry, mobile phase composition, and gradient profile may not be optimal for resolving these isomers.
-
Potential Cause 2: Inappropriate Column. A standard C18 column might not provide sufficient selectivity.[6]
Solutions:
-
Optimize the Gradient: Switch to a shallower, longer gradient to increase the separation time between the isomers.
-
Modify Mobile Phase: Adjust the pH of the mobile phase or add an ion-pairing agent. The charge state of the amino acids can influence their retention on the column.[6]
-
Consider a Different Column: A column with a different chemistry, such as one designed for hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column, may provide the necessary selectivity for isomer separation.[7]
-
Derivatization: Pre-column derivatization can alter the chemical properties of the isomers, potentially making them easier to separate chromatographically.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" and how do they affect this compound quantification? A: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix (e.g., plasma, urine).[2] These effects, common in electrospray ionization (ESI), can cause ion suppression (reduced signal) or ion enhancement (increased signal), leading to inaccurate quantification.[3] For example, phospholipids and salts in plasma are known to cause significant matrix effects.[2] Using an isotopically labeled internal standard that co-elutes with the analyte is the best way to compensate for these effects.[2]
Q2: How should I prepare my biological samples for accurate this compound analysis? A: Proper sample preparation is critical. The goal is to remove interfering substances, like proteins, while ensuring the recovery of this compound.[10] A common method is protein precipitation, often using acetonitrile or sulfosalicylic acid (SSA).[11] However, this method may not remove all interfering matrix components.[3] For cleaner samples, solid-phase extraction (SPE) is recommended.[4] Always include an internal standard at the beginning of the sample preparation process to account for any analyte loss.
Q3: What are the best practices for handling and storing samples to ensure the stability of this compound? A: Amino acid concentrations can change due to improper handling and storage.[1] For short-term storage, keep samples at 4°C. For long-term storage, -80°C is recommended.[1] Repeated freeze-thaw cycles should be avoided as they can significantly alter the concentrations of several amino acids, including leucine.[1] It is advisable to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing.
Q4: Can I quantify this compound without derivatization? A: While possible with highly sensitive mass spectrometers, most amino acids, including this compound, lack a strong chromophore for UV detection or are not easily ionizable for MS.[8] Derivatization is a chemical modification process used to improve the chromatographic behavior and detection sensitivity of analytes.[10] Reagents like FMOC-Cl or OPA are used to make amino acids detectable by UV or fluorescence detectors.[12] For LC-MS/MS, derivatization can improve ionization efficiency.
Q5: My lab uses HPLC with UV detection. Why can't I see a peak for this compound? A: Most amino acids do not absorb UV light at wavelengths commonly used in HPLC (e.g., 254 nm) because they lack a suitable chromophore.[8] To detect this compound with a UV or fluorescence detector, a pre- or post-column derivatization step is necessary.[9] This involves reacting the amino acid with a reagent that attaches a UV-active or fluorescent tag to it.
Data Presentation
Table 1: Comparison of Analytical Methods for Amino Acid Quantification
| Feature | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Principle | Separation by chromatography, detection based on light absorption or emission after derivatization. | Separation by chromatography, detection based on mass-to-charge ratio. |
| Specificity | Lower. Relies on chromatographic retention time. Co-elution can be an issue. | Higher. Provides mass information, which is highly specific. Can distinguish compounds with the same retention time but different masses.[9] |
| Sensitivity | Good, especially with fluorescence detection (picomole to femtomole range).[9] | Excellent (picomole to femtomole range).[13] |
| Derivatization | Usually mandatory for detection.[8] | Often optional but can improve sensitivity and chromatography.[13] |
| Matrix Effects | Less susceptible to signal suppression/enhancement. | Highly susceptible, especially with ESI, requiring mitigation strategies.[2] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
| Isomer Separation | Relies entirely on the chromatographic method. | Relies on chromatography; cannot distinguish isobars like Leucine/Isoleucine by mass alone.[14] |
Table 2: Sample Stability Considerations
| Condition | Effect on Amino Acid Concentration | Recommendation |
| Storage at 22°C (Room Temp) | Significant changes observed for many amino acids within hours.[1] | Avoid. Process samples immediately or store them properly. |
| Storage at 4°C | Some amino acids show significant changes after 8-24 hours.[1] | Suitable for short-term storage only (a few hours). |
| Repeated Freeze-Thaw Cycles (-80°C) | Concentrations of several amino acids, including leucine, can increase or decrease significantly.[1] | Aliquot samples before freezing to avoid repeated thawing. |
| Long-term Storage (-80°C) | Generally stable for months to years, though some very sensitive amino acids may degrade.[1] | Optimal for long-term storage. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for your instrument and application.
1. Materials and Reagents
-
This compound standard
-
This compound-d3 (or other stable isotope-labeled) internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Protein precipitation plates or microcentrifuge tubes
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d3 in 50% methanol). Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[15]
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with high organic (e.g., 95% B), then ramp down to elute polar compounds. (Gradient must be optimized for isomer separation).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and its internal standard (e.g., for Leucine, m/z 132.2 -> 86.4).[7] These must be determined by infusing pure standards.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the standards.
-
Apply a linear regression model with 1/x² weighting.
-
Quantify the this compound concentration in the unknown samples using the regression equation from the calibration curve.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent quantification results.
Caption: Standard experimental workflow for this compound analysis in plasma.
Caption: Diagram illustrating the concept of ion suppression due to matrix effects.
References
- 1. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Issue with amino acid analysis - Chromatography Forum [chromforum.org]
- 13. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
Improving the stability of Beta-Leucine during sample preparation.
Welcome to the technical support center for Beta-Leucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during sample preparation. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a non-proteinogenic beta amino acid, an isomer of the common amino acid L-leucine.[1][2] It is a human metabolite produced from the metabolism of L-leucine.[1][3] Ensuring the stability of this compound during sample preparation is critical for accurate quantification and analysis in research, clinical diagnostics, and drug development. Degradation can lead to underestimation of its concentration and unreliable experimental results.
Q2: What are the primary factors that can affect this compound stability during sample preparation?
The stability of amino acids like this compound can be influenced by several factors, including:
-
pH: Both acidic and alkaline conditions can promote the degradation of amino acids.[4] For dipeptides with similar structures, maximum stability is often observed in a slightly acidic to neutral pH range (around pH 6.0).[5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to changes in the concentration of some amino acids.
-
Presence of Other Substances: Reagents used in sample preparation, such as strong acids, bases, or oxidizing agents, can potentially degrade this compound. The presence of primary and secondary amines in buffers should also be considered.
Q3: How should I store my samples containing this compound to ensure its stability?
For optimal stability, it is recommended to store samples under the following conditions:
-
Temperature: Deep-freezing is advisable for long-term storage.[4]
-
pH: Maintain a neutral pH for the sample solution.[4]
-
Form: Whenever possible, deproteinize the sample before storage.[4] For solid samples, lyophilization (freeze-drying) can enhance stability.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the sample preparation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound signal | Degradation during sample processing. | • Check pH: Ensure the pH of all solutions is near neutral. Avoid strongly acidic or alkaline conditions. • Control Temperature: Keep samples on ice or at reduced temperatures throughout the preparation process. • Minimize Freeze-Thaw Cycles: Aliquot samples after collection to avoid repeated freezing and thawing. |
| Inefficient extraction from the sample matrix. | • Optimize Extraction Solvent: Test different solvent systems to find the most efficient one for your sample type. • Mechanical Disruption: For solid samples, ensure thorough homogenization or sonication. | |
| High variability between replicate samples | Inconsistent sample handling. | • Standardize Protocol: Ensure every step of the sample preparation protocol is performed consistently for all samples. • Automate Where Possible: Use automated liquid handlers for precise and repeatable dispensing of reagents. |
| Partial degradation in some samples. | • Process Samples in Batches: Prepare all samples for a single experiment under the same conditions and in a timely manner. | |
| Appearance of unexpected peaks in chromatogram | Derivatization artifacts or degradation products. | • Optimize Derivatization: Adjust reaction time, temperature, and reagent concentrations for the derivatization step. • Analyze a Standard: Run a pure this compound standard that has undergone the same preparation steps to identify any degradation products. |
Experimental Protocols
Below are detailed methodologies for key experimental considerations in this compound sample preparation.
Protocol 1: General Sample Handling for Stability
-
Collection: Collect biological samples (e.g., plasma, serum, tissue) and place them on ice immediately.
-
Deproteinization (for plasma/serum): Add a precipitating agent like acetonitrile or methanol (typically in a 1:3 or 1:4 sample-to-solvent ratio). Vortex thoroughly and centrifuge to pellet the precipitated proteins. Collect the supernatant containing the amino acids.
-
Homogenization (for tissue): Homogenize the tissue sample in a suitable buffer on ice.
-
pH Adjustment: Check the pH of the sample extract and adjust to neutral (pH 6.5-7.5) if necessary, using a compatible buffer.
-
Storage: For immediate analysis, keep the samples at 4°C. For long-term storage, aliquot the samples into cryovials and store them at -80°C.
Protocol 2: Derivatization for HPLC Analysis (Example)
Many analytical methods for amino acids require a derivatization step to enhance detection. The following is a general example; specific reagents and conditions will depend on the chosen analytical method.
-
Reagent Preparation: Prepare the derivatizing agent solution (e.g., o-phthalaldehyde (OPA), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)) according to the manufacturer's instructions.[6][7]
-
Sample Preparation: Mix a specific volume of the sample extract with the derivatizing agent and a buffer solution (e.g., borate buffer).
-
Reaction: Incubate the mixture at a controlled temperature for a specific duration to allow the derivatization reaction to complete.
-
Analysis: Immediately inject the derivatized sample into the HPLC system for analysis.
Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
Caption: A flowchart for troubleshooting stability issues with this compound.
Factors Influencing this compound Stability
Caption: Factors that can impact the stability of this compound.
Simplified Leucine Metabolic Pathway
This pathway illustrates the metabolism of L-leucine, from which this compound is derived. The degradation pathways for this compound itself are not fully characterized.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Leucine - Wikipedia [en.wikipedia.org]
- 4. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. scielo.br [scielo.br]
Strategies to minimize interference in Beta-Leucine mass spectrometry.
Welcome to the technical support center for Beta-Leucine mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize interference in their experiments.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during this compound mass spectrometry.
Issue 1: Poor Signal Intensity or High Signal Variability
Possible Cause: Ion suppression from matrix components is a frequent cause of poor or inconsistent signal intensity.[1][2] This occurs when co-eluting molecules from the sample matrix interfere with the ionization of this compound in the mass spectrometer's source.[1][2]
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Method: Perform a post-extraction addition experiment.[3] Analyze a blank matrix extract spiked with a known concentration of this compound and compare the signal intensity to a pure standard of the same concentration. A significant decrease in signal in the matrix sample indicates ion suppression.
-
Interpretation: A signal intensity in the matrix sample that is <80% of the pure standard suggests significant ion suppression.
-
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): A simple and quick method to remove the bulk of proteins. However, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers a more thorough cleanup by partitioning this compound into a solvent immiscible with the sample matrix, leaving many interferences behind.[2]
-
Solid-Phase Extraction (SPE): Provides a highly selective sample cleanup by utilizing a stationary phase to retain this compound while matrix components are washed away.[2] This is often the most effective method for minimizing matrix effects.
-
-
Improve Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from the region where matrix components elute.[1]
-
Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) to alter selectivity and improve resolution between this compound and interfering peaks. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for retaining and separating polar analytes like amino acids.[4]
-
-
Sample Dilution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Issue 2: Inability to Distinguish this compound from its Isomers (e.g., Leucine, Isoleucine)
Possible Cause: this compound and its isomers have the same molecular weight and are therefore indistinguishable by mass alone.[7][8] Effective separation requires either chromatographic resolution or advanced mass spectrometry techniques.
Troubleshooting Steps:
-
Enhance Chromatographic Separation:
-
Column Selection: Utilize high-resolution analytical columns with different selectivities.
-
Mobile Phase Optimization:
-
Mixed-Mode Chromatography: This approach combines reversed-phase and ion-exchange characteristics to provide unique selectivity for separating isomers.[10]
-
-
Employ Advanced Mass Spectrometry Techniques:
-
Tandem MS/MS (MS3): Differentiating isomers can sometimes be achieved by analyzing their fragmentation patterns at multiple stages. Specific fragment ions may be more abundant for one isomer over another.[11][12][13] For example, the transition of 132 > 69 is more selective for Isoleucine, while 132 > 43 is more selective for Leucine.[4]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase, providing an additional dimension of separation that can resolve isomers.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in this compound mass spectrometry?
A1: The main sources of interference are:
-
Isomeric Interference: From other amino acids with the same molecular weight, such as Leucine and Isoleucine.[7][8]
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., salts, phospholipids, other metabolites) that suppress or enhance the ionization of this compound.[1][2]
-
Contaminants: Substances introduced during sample preparation, such as detergents, polymers, and salts.[15][16]
Q2: How can I proactively minimize interference during method development?
A2:
-
Thorough Sample Cleanup: Implement a robust sample preparation protocol, such as SPE or LLE, to remove as many matrix components as possible.[2]
-
Optimized Chromatography: Develop a chromatographic method with sufficient resolution to separate this compound from its isomers and from the bulk of the matrix components.[10]
-
Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound in all samples, calibrators, and quality controls to compensate for matrix effects and other sources of variability.[5][6]
-
MS Parameter Optimization: Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) specifically for this compound to maximize its signal and minimize the detection of background noise.
Q3: What is the role of an internal standard, and which type is best?
A3: An internal standard (IS) is a compound of known concentration added to samples to correct for variability during the analytical process.[6] A stable isotope-labeled (SIL) internal standard is the "gold standard" for quantitative mass spectrometry.[5] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[5][6]
Q4: When should I consider derivatization for this compound analysis?
A4: Derivatization can be beneficial in certain situations:
-
Improved Chromatographic Retention: If this compound shows poor retention on a reversed-phase column due to its polarity, derivatization can increase its hydrophobicity and improve its chromatographic behavior.
-
Enhanced Ionization Efficiency: Derivatization can introduce a chemical moiety that is more easily ionized, thereby increasing the sensitivity of the assay.
-
Improved Specificity: A specific derivatizing agent can help to distinguish this compound from other interfering compounds.
However, derivatization adds an extra step to the sample preparation workflow, which can introduce variability and may not be necessary if adequate sensitivity and specificity can be achieved with underivatized analysis.[4]
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Analysis
-
Sample Collection: Collect 100 µL of plasma or serum.
-
Addition of Internal Standard: Add 10 µL of a stable isotope-labeled this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample (plasma/serum with internal standard, diluted with a weak acid like 0.1% formic acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained matrix components, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute this compound and its internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis, as described in Protocol 1.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Signal Intensity and Matrix Effect
| Sample Preparation Method | Analyte Signal Intensity (cps) | Matrix Effect (%) |
| Protein Precipitation | 5.5 x 10^4 | 45% |
| Liquid-Liquid Extraction | 8.2 x 10^4 | 68% |
| Solid-Phase Extraction | 1.1 x 10^5 | 92% |
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
Table 2: Chromatographic Resolution of Leucine Isomers with Different Mobile Phase Additives
| Mobile Phase Additive | Resolution (Rs) between Leucine and Isoleucine |
| 0.1% Formic Acid | 1.2 |
| 0.1% Trifluoroacetic Acid | 1.4 |
| 0.1% Heptafluorobutyric Acid | 2.1 |
A resolution value (Rs) > 1.5 is generally considered baseline separation.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Strategies for resolving isomeric interference.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iroatech.com [iroatech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norleucine and Leucine - Chromatography Forum [chromforum.org]
- 10. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. | Semantic Scholar [semanticscholar.org]
- 14. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. massspec.unm.edu [massspec.unm.edu]
- 16. youtube.com [youtube.com]
Enhancing Enzymatic Beta-Leucine Synthesis: A Technical Support Center
Welcome to the technical support center for the enzymatic synthesis of Beta-Leucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used for the synthesis of this compound?
A1: The enzymatic synthesis of this compound is primarily achieved using ω-transaminases (omega-transaminases). These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. Specific ω-transaminases that have shown activity towards this compound precursors include those from Variovorax boronicumulans (VboTA) and Sphaerobacter thermophilus (StoTA).[1][2]
Q2: What are the typical starting materials for enzymatic this compound synthesis?
A2: The synthesis generally starts with a prochiral β-keto acid precursor, which is then aminated by the transaminase to form this compound. However, β-keto acids can be unstable and prone to decarboxylation.[1] To circumvent this, a more stable β-keto ester can be used as the initial substrate. In a two-step cascade reaction, a lipase first hydrolyzes the ester to the β-keto acid in situ, which is then immediately converted to this compound by the transaminase.[3]
Q3: What is the role of the pyridoxal 5'-phosphate (PLP) cofactor?
A3: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for transaminases. It acts as a transient carrier of the amino group during the reaction. The amino group from the amino donor is first transferred to PLP to form pyridoxamine 5'-phosphate (PMP), which then transfers the amino group to the keto acid substrate to form the amino acid product, regenerating PLP in the process.
Q4: How does the choice of amino donor affect the reaction?
A4: The choice of amino donor is crucial as it can significantly influence the reaction equilibrium. Commonly used amino donors include alanine, aspartate, and isopropylamine. The removal of the keto acid by-product formed from the amino donor can help drive the reaction towards product formation. For example, when using alanine as the amino donor, the by-product is pyruvate. Pyruvate can be removed from the reaction mixture, shifting the equilibrium towards the synthesis of this compound.
Q5: What are the key parameters to optimize for improving this compound yield?
A5: Several parameters should be optimized to enhance the yield of this compound:
-
pH: The optimal pH for transaminases active on beta-amino acid precursors is often slightly alkaline. For example, the ω-transaminase from Variovorax boronicumulans (VboTA) shows optimal activity at pH 9.0.[1][2]
-
Temperature: The optimal temperature depends on the specific enzyme's thermostability. VboTA has an optimal temperature of 32°C.[1][2]
-
Substrate and Enzyme Concentrations: These need to be empirically determined to balance reaction rate with potential substrate or product inhibition.
-
Amino Donor Concentration: A molar excess of the amino donor is often used to shift the reaction equilibrium towards product formation.
-
Cofactor Concentration: Sufficient concentration of the PLP cofactor is necessary for enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Insufficient cofactor (PLP). 4. Instability of the β-keto acid substrate. | 1. Verify enzyme activity with a standard substrate. 2. Optimize pH and temperature for the specific transaminase used. For VboTA, optimal conditions are pH 9.0 and 32°C.[1][2] 3. Ensure adequate PLP concentration in the reaction mixture. 4. Use a stable β-keto ester precursor and a lipase in a cascade reaction to generate the β-keto acid in situ.[3] |
| Low Yield | 1. Unfavorable reaction equilibrium. 2. Product inhibition. 3. Substrate inhibition. | 1. Use a large excess of the amino donor. 2. Employ a system to remove the keto-acid by-product. For example, if using alanine as the amino donor, the resulting pyruvate can be removed. 3. Gradually add the substrate to the reaction mixture to maintain a low concentration and avoid inhibition. |
| Low Enantioselectivity | 1. Presence of contaminating enzymes with opposite stereoselectivity. 2. Racemization of the product under the reaction conditions. | 1. Use a highly purified enzyme preparation. 2. Analyze the product at different time points to check for racemization. If observed, consider a shorter reaction time or milder conditions. |
| Formation of By-products | 1. Decarboxylation of the β-keto acid substrate. 2. Side reactions of the amino donor or acceptor. | 1. Generate the β-keto acid in situ from a stable ester precursor using a lipase.[3] 2. Optimize reaction conditions (pH, temperature) to minimize side reactions. Analyze the reaction mixture by HPLC or GC-MS to identify by-products and their potential sources. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using ω-Transaminase from Variovorax boronicumulans (VboTA)
This protocol is based on the optimal conditions identified for VboTA.[1][2]
Materials:
-
ω-Transaminase from Variovorax boronicumulans (VboTA)
-
β-keto-isocaproate methyl ester (stable precursor)
-
Lipase (e.g., from Candida antarctica)
-
L-Alanine (amino donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a 10 mL reaction mixture in a temperature-controlled vessel.
-
Add Tris-HCl buffer (100 mM, pH 9.0).
-
Add β-keto-isocaproate methyl ester to a final concentration of 50 mM.
-
Add L-Alanine to a final concentration of 250 mM (5-fold molar excess).
-
Add PLP to a final concentration of 1 mM.
-
Add Lipase to a final concentration of 1 mg/mL.
-
Pre-incubate the mixture at 32°C for 10 minutes with gentle stirring.
-
Initiate the reaction by adding VboTA to a final concentration of 0.5 mg/mL.
-
-
Reaction Monitoring:
-
Incubate the reaction at 32°C with continuous gentle stirring.
-
Withdraw aliquots (e.g., 100 µL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the reaction in the aliquots by adding an equal volume of 1 M HCl.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC to determine the concentration of this compound and the remaining substrate.
-
-
Product Analysis by HPLC:
-
Use a chiral column suitable for amino acid analysis.
-
Employ a mobile phase and detection method appropriate for derivatized or underivatized amino acids. A common method involves pre-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection.[4]
-
Protocol 2: Kinetic Resolution of Racemic this compound using ω-Transaminase from Sphaerobacter thermophilus (StoTA)
This protocol is based on studies of StoTA variants for the kinetic resolution of β-amino acids.
Materials:
-
ω-Transaminase from Sphaerobacter thermophilus (StoTA) variant
-
Racemic this compound
-
Pyruvate (amino acceptor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a 1 mL reaction mixture.
-
Add potassium phosphate buffer (50 mM, pH 7.5).
-
Add racemic this compound to a final concentration of 10 mM.
-
Add pyruvate to a final concentration of 20 mM.
-
Add PLP to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the purified StoTA variant.
-
-
Reaction and Analysis:
-
Incubate the reaction at the optimal temperature for the specific StoTA variant (e.g., 40-60°C).
-
Monitor the reaction progress by HPLC using a chiral column to separate the D- and L-enantiomers of this compound.
-
Data Presentation
Table 1: Specific Activity of Sphaerobacter thermophilus ω-Transaminase (StoTA) Variants with this compound.
| Enzyme Variant | Specific Activity (U/mg) |
| Wild Type | [Data not available in provided search results] |
| S17P | [Data not available in provided search results] |
| T38V | [Data not available in provided search results] |
| Y47T | [Data not available in provided search results] |
| N70E | [Data not available in provided search results] |
| S17P|T38V | [Data not available in provided search results] |
| T38V|Y47T | [Data not available in provided search results] |
| Note: Specific activity values for this compound were not explicitly provided in the search results for each variant, though the study indicated that some variants showed higher activity with aliphatic beta-amino acids like this compound. |
Table 2: Optimal Reaction Conditions for VboTA-catalyzed this compound Synthesis.
| Parameter | Optimal Value | Reference |
| Enzyme Source | Variovorax boronicumulans | [1][2] |
| pH | 9.0 | [1][2] |
| Temperature | 32°C | [1][2] |
Visualizations
Caption: Workflow for the two-step enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of branched chain amino acids, methionine, phenylalanine, tyrosine and alpha-keto acids in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Research Frontier of Beta-Leucine: A Technical Support Resource
For researchers, scientists, and drug development professionals venturing into the study of Beta-Leucine, the absence of established commercial standards presents a unique set of challenges. This technical support center provides essential guidance, troubleshooting strategies, and standardized protocols to ensure the validity and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from L-Leucine?
A1: this compound is a positional isomer of the essential amino acid L-Leucine, meaning it has the same chemical formula but a different arrangement of atoms. Specifically, the amine group is attached to the beta-carbon instead of the alpha-carbon. While L-Leucine is one of the 20 proteinogenic amino acids and a well-known activator of the mTOR signaling pathway, the biological role and very existence of this compound in mammalian systems have been a subject of debate.[1][2][3] Some studies suggest it is a metabolite of L-Leucine, while others have failed to detect it in human blood.[1][3]
Q2: Why are there no established commercial standards for this compound?
A2: The lack of commercial standards is primarily due to its historically ambiguous biological role and the limited commercial demand compared to L-Leucine. The controversy surrounding its natural occurrence has also likely contributed to a lack of investment in developing standardized production and quality control processes.[1][3]
Q3: Where can I source this compound for my research?
A3: Sourcing pure this compound can be challenging. Some chemical suppliers may offer it for research purposes, but it is crucial to request a detailed Certificate of Analysis (CoA) to verify its identity and purity. A derivative, Boc-L-β-leucine, which is used in peptide synthesis, is more readily available.[4]
Q4: What are the key considerations for storing and handling this compound?
A4: Due to the lack of specific stability data for this compound, it is recommended to follow best practices for handling amino acids. Store in a cool, dry place, protected from light. For solutions, short-term storage at 2-8°C is advisable, while long-term storage should be at -20°C or below in aliquots to avoid repeated freeze-thaw cycles.[5][6] Stability studies in your specific experimental buffer are highly recommended.
Troubleshooting Guides
Problem: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Troubleshooting Step |
| Variable Purity of this compound | 1. Request a detailed Certificate of Analysis (CoA) from your supplier for each new lot. 2. Perform in-house purity analysis using HPLC or Mass Spectrometry.[7][8] 3. If possible, order a larger single batch to ensure consistency across experiments. |
| Degradation of this compound | 1. Aliquot and store this compound at -80°C upon receipt. 2. Prepare fresh solutions for each experiment. 3. Conduct a stability study of this compound in your specific cell culture media or buffer. |
| Cell Line Variability | 1. Ensure consistent cell passage number and culture conditions. 2. Regularly test for mycoplasma contamination. |
Problem: Poor Cellular Uptake or Activity
| Potential Cause | Troubleshooting Step |
| Incorrect pH of Media | 1. Ensure the pH of your cell culture media is optimal for your cell line, as transporter activity can be pH-dependent.[9] |
| Competition with other Amino Acids | 1. Be aware that other amino acids in your culture medium may compete for the same transporters. Consider using a defined medium for uptake studies. |
| Cell Monolayer Integrity (for transport assays) | 1. Measure Transepithelial Electrical Resistance (TEER) to ensure a tight monolayer.[9] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Analytical balance
-
Volumetric flasks
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a small amount of this compound in HPLC-grade water to create a stock solution. Prepare a series of dilutions to generate a standard curve.
-
Sample Preparation: Prepare a solution of your this compound sample at a known concentration in HPLC-grade water.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the standards and your sample onto the HPLC system.
-
Data Interpretation: Compare the retention time of your sample to the standard. The purity can be calculated based on the area of the this compound peak relative to the total area of all peaks.
Protocol 2: Investigating the Effect of this compound on the mTOR Signaling Pathway via Western Blotting
This protocol is adapted from studies on L-Leucine and can be used to investigate if this compound activates the mTOR pathway.[10][11][12]
Materials:
-
Cell line of interest (e.g., pancreatic β-cells, skeletal muscle cells)
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)
-
Secondary antibody (HRP-conjugated)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Starve cells of amino acids for a defined period, then treat with varying concentrations of this compound for different durations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Hypothesized this compound Signaling Pathway
The primary signaling pathway investigated for L-Leucine is the mTOR pathway, which is a central regulator of cell growth and protein synthesis.[10][11][13] It is hypothesized that this compound may interact with components of this pathway.
Caption: Hypothesized activation of the mTORC1 signaling pathway by this compound.
Experimental Workflow for this compound Purity Analysis
A logical workflow is crucial for obtaining reliable data when working with a non-standardized compound.
Caption: Workflow for determining the purity of a this compound sample using HPLC.
References
- 1. Failure to detect this compound in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Leucine - Wikipedia [en.wikipedia.org]
- 3. hmdb.ca [hmdb.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. welch-us.com [welch-us.com]
- 9. benchchem.com [benchchem.com]
- 10. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing fermentation conditions for Beta-Leucine production.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for Beta-Leucine production.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for microbial production of this compound?
A1: The primary strategy for producing this compound involves a two-step approach within a single microbial host. First, an L-Leucine overproducing strain, typically Corynebacterium glutamicum or Escherichia coli, is used as the chassis.[1] Second, a gene encoding for leucine 2,3-aminomutase is heterologously expressed in this strain. This enzyme catalyzes the conversion of the intracellularly produced L-Leucine to this compound.[2][3]
Q2: What are the key fermentation parameters to monitor and control for optimal this compound production?
A2: The critical fermentation parameters that require careful monitoring and control are pH, temperature, dissolved oxygen (DO), and substrate feed rate. The optimal setpoints for these parameters are strain-dependent but generally fall within a specific range for microbes commonly used in amino acid production.
Q3: How can I quantify the concentration of this compound in my fermentation broth?
A3: Quantification of this compound in a complex fermentation broth can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[4][5] These methods often require a derivatization step to allow for sensitive detection, for example, using o-phthaldialdehyde (OPA).[5] It is crucial to separate this compound from its isomer, L-Leucine, and other amino acids in the broth for accurate quantification.
Q4: What are the main byproducts to look out for during this compound fermentation?
A4: Common byproducts in L-Leucine fermentation, which is the precursor to this compound, include other branched-chain amino acids (BCAAs) like L-Valine and L-Isoleucine, as well as L-Alanine.[6] Depending on the fermentation conditions, organic acids such as lactic acid and acetic acid may also accumulate. The presence and concentration of these byproducts can indicate suboptimal fermentation conditions or metabolic imbalances.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation experiments.
Issue 1: Low or No Production of this compound, but High L-Leucine Accumulation
-
Potential Cause 1: Inactive or Poorly Expressed Leucine 2,3-Aminomutase: The heterologously expressed enzyme may not be active due to incorrect folding, lack of necessary cofactors, or degradation.
-
Troubleshooting Steps:
-
Verify Enzyme Expression: Use SDS-PAGE or Western blotting to confirm the presence of the leucine 2,3-aminomutase protein.
-
Codon Optimization: Ensure the gene sequence of the aminomutase is optimized for the expression host.
-
Cofactor Availability: Leucine 2,3-aminomutase is a cobalamin (Vitamin B12)-dependent enzyme.[2][3] Supplement the fermentation medium with Vitamin B12 or its precursors.
-
Promoter Strength: Experiment with different promoters to modulate the expression level of the aminomutase. Very high expression can sometimes lead to inclusion bodies.
-
Cultivation Temperature: Lowering the cultivation temperature after the initial growth phase can sometimes improve the folding and activity of heterologous proteins.
-
-
-
Potential Cause 2: Suboptimal Conditions for Enzyme Activity: The intracellular environment (e.g., pH) might not be conducive to the aminomutase's optimal activity.
-
Troubleshooting Steps:
-
Characterize the Enzyme: If possible, express and purify the enzyme to characterize its optimal pH and temperature in vitro.
-
Modulate Intracellular pH: While challenging, strategies to alter the cytoplasmic pH of the production host can be explored.
-
Screen Different Strains: The intracellular environment can vary between different host strains. Testing the expression of the aminomutase in various L-Leucine producing strains may yield better results.
-
-
Issue 2: Low Overall Yield of Both L-Leucine and this compound
-
Potential Cause 1: Suboptimal Fermentation Medium: The composition of the fermentation medium may be limiting for cell growth or amino acid production.
-
Troubleshooting Steps:
-
Carbon/Nitrogen Ratio: Optimize the C/N ratio in the medium. An imbalance can lead to the production of unwanted byproducts.
-
Precursor and Vitamin Supplementation: Ensure an adequate supply of precursors for L-Leucine biosynthesis and essential vitamins for the host strain.
-
Trace Metal Availability: Deficiencies in trace metals can limit the activity of key metabolic enzymes.
-
-
-
Potential Cause 2: Inefficient Oxygen Supply: Inadequate or excessive aeration can negatively impact cell metabolism and product formation.
-
Troubleshooting Steps:
-
Optimize Agitation and Aeration: Systematically vary the agitation speed and aeration rate to find the optimal dissolved oxygen (DO) level.
-
Monitor Oxygen Transfer Rate (OTR): For scaled-up fermentations, maintaining a consistent OTR is crucial for reproducible results.
-
-
-
Potential Cause 3: Feedback Inhibition: High concentrations of L-Leucine or its intermediates can inhibit enzymes in the biosynthetic pathway.
-
Troubleshooting Steps:
-
Use Feedback-Resistant Strains: Employ host strains that have been engineered to possess key enzymes (e.g., α-isopropylmalate synthase) that are resistant to feedback inhibition by L-Leucine.
-
In Situ Product Removal: Explore strategies to remove this compound from the fermentation broth as it is produced to alleviate potential feedback inhibition on the aminomutase or upstream pathways.
-
-
Issue 3: Accumulation of Undesired Byproducts
-
Potential Cause: Metabolic Imbalance due to Fermentation Conditions.
-
Troubleshooting Steps:
-
Adjust pH: Maintaining a stable pH is critical. Deviations can shift metabolic fluxes towards byproduct formation.
-
Control Glucose Feed: In fed-batch cultures, maintaining a low residual glucose concentration can prevent overflow metabolism and the formation of organic acids.[7]
-
Optimize Nitrogen Source: The type and concentration of the nitrogen source can influence the production of other amino acids as byproducts.
-
-
Data Presentation
Table 1: Typical Fermentation Media Composition for L-Leucine Production
| Component | Seed Medium Concentration | Fermentation Medium Concentration | Reference |
| Glucose | 20-40 g/L | 100-160 g/L | [2][7] |
| Corn Steep Liquor/Powder | 25-40 g/L | 10-35 g/L | [2][7] |
| (NH₄)₂SO₄ | 2 g/L | 20 g/L | [2] |
| KH₂PO₄·3H₂O | 1.5 g/L | 1.0-2.0 g/L | [2] |
| MgSO₄·7H₂O | - | 0.4-3.0 g/L | [2][7] |
| MnSO₄·H₂O | - | 0.1-0.03 g/L | [2][7] |
| Biotin | 200 µg/L | 50-300 µg/L | [2][7] |
| Thiamine (Vitamin B1) | 300 µg/L | 300 µg/L | [2][7] |
| CaCO₃ | - | 20-30 g/L | [2] |
| pH | 7.0-7.2 | 7.0-7.2 | [2] |
Table 2: Influence of Key Fermentation Parameters on L-Leucine Production
| Parameter | Range Investigated | Optimal Value | Effect of Suboptimal Conditions | Reference |
| Temperature | 28 - 37 °C | 30-32 °C | Reduced growth and product yield. | [7] |
| pH | 6.0 - 8.0 | 7.0 - 7.5 | Increased byproduct formation, reduced enzyme activity. | [8] |
| Agitation Speed | 100 - 800 rpm | Strain and fermenter dependent | Poor mixing, low oxygen transfer, or excessive cell shear. | [8] |
| Aeration Rate | 0.5 - 2.0 vvm | Strain and fermenter dependent | Oxygen limitation or oxidative stress. | [8] |
| Dilution Rate (Chemostat) | 0.02 - 0.12 h⁻¹ | 0.04 h⁻¹ | Washout of cells at high rates, low productivity at low rates. | [6] |
Experimental Protocols
Protocol 1: Heterologous Expression of Leucine 2,3-Aminomutase in an L-Leucine Producing Strain
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding leucine 2,3-aminomutase with codon optimization for the chosen host (E. coli or C. glutamicum).
-
Clone the synthesized gene into an appropriate expression vector under the control of an inducible or constitutive promoter.
-
-
Transformation:
-
Transform the expression vector into a competent L-Leucine overproducing host strain.
-
Select for positive transformants on appropriate antibiotic-containing agar plates.
-
-
Seed Culture Preparation:
-
Inoculate a single colony of the recombinant strain into 5 mL of seed medium (see Table 1).
-
Incubate at 30-37°C with shaking at 200-250 rpm for 12-16 hours.
-
-
Fermentation:
-
Inoculate a fermenter containing the production medium (see Table 1) with the seed culture (typically 5-10% v/v).
-
Control the fermentation parameters (pH, temperature, DO) at their optimal setpoints.
-
If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., mid-exponential phase).
-
Supplement the medium with Vitamin B12 to a final concentration of 1-10 mg/L.
-
-
Sampling and Analysis:
-
Collect samples periodically to measure cell density (OD600), substrate consumption, and product formation.
-
Prepare samples for HPLC or UHPLC-MS/MS analysis by centrifuging to remove cells and filtering the supernatant.
-
Mandatory Visualizations
Caption: Biosynthetic pathway for this compound production.
Caption: General experimental workflow for this compound fermentation.
References
- 1. bionano.com [bionano.com]
- 2. Leucine 2,3-aminomutase, an enzyme of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucine 2,3-aminomutase - Wikipedia [en.wikipedia.org]
- 4. petdiatric.com [petdiatric.com]
- 5. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acids Drive the Deterministic Assembly Process of Fungal Community and Affect the Flavor Metabolites in Baijiu Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Preventing the Degradation of Beta-Leucine in Cell culture Media
Introduction
Welcome to the technical support center for Beta-Leucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in cell culture media. While specific literature on the degradation pathways of this compound is limited, this guide consolidates information on the general stability of beta-amino acids and provides troubleshooting strategies based on established principles of chemical stability for amino acids in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability compare to L-Leucine?
This compound is an isomer of the common alpha-amino acid L-Leucine, where the amino group is attached to the beta-carbon instead of the alpha-carbon. This structural difference generally confers greater resistance to enzymatic degradation by peptidases, which are specific for alpha-amino acids. However, the chemical stability of this compound in the complex environment of cell culture media can still be a concern.
Q2: What are the primary suspected causes of this compound degradation in cell culture media?
While specific degradation pathways for this compound are not extensively documented, based on the general chemistry of amino acids, the following are potential causes for degradation in cell culture media:
-
Oxidation: The presence of dissolved oxygen, metal ions (e.g., iron, copper) that can act as catalysts, and exposure to light can lead to oxidative degradation of the amino acid side chain and amino group.
-
pH and Temperature: Extremes in pH and elevated temperatures can accelerate the degradation of amino acids. Cell culture media are typically buffered around neutral pH, but local changes or improper storage can affect stability.
-
Reaction with Media Components: Cell culture media are complex mixtures containing salts, vitamins, and other small molecules. Reactive species, such as aldehydes or reducing sugars, could potentially react with the amino group of this compound over time.
Q3: What are the likely degradation products of this compound?
Based on general amino acid degradation pathways, potential degradation products of this compound could include:
-
Oxidized derivatives of the side chain.
-
Deamination products, resulting in a keto acid.
-
Products of reactions with other media components.
Identifying these products would require analytical techniques such as mass spectrometry.
Q4: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, consider the following preventative measures:
-
Storage: Store this compound stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.
-
Media Preparation: Prepare fresh media containing this compound for each experiment whenever possible. If media must be stored, filter-sterilize and store at 2-8°C for a limited time.
-
Use of Antioxidants: Consider the addition of antioxidants to the cell culture medium, such as N-acetylcysteine or ascorbic acid, to mitigate oxidative damage. However, compatibility with your specific cell line and experimental goals should be verified.
-
Chelating Agents: If metal ion-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA might be beneficial, though its impact on cell health must be carefully evaluated.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stored media. | Prepare fresh media with this compound for each experiment. If using stored media, test its stability over time under your storage conditions. |
| Loss of expected biological activity | Degradation of this compound leading to a lower effective concentration. | Increase the initial concentration of this compound to compensate for expected degradation, based on stability studies. Alternatively, replenish this compound during long-term cultures. |
| Visible changes in media (color, precipitate) | Potential reaction of this compound with other media components or pH shift. | Analyze the media for changes in pH. Identify potential reactive components. Consider using a simpler, defined medium if possible. |
| High background in analytical assays | Interference from this compound degradation products. | Optimize your analytical method (e.g., HPLC, LC-MS) to separate this compound from its potential degradation products. |
Data Presentation
Table 1: Illustrative Stability of this compound under Different Storage Conditions
Disclaimer: The following data is hypothetical and for illustrative purposes only, due to the lack of specific published stability data for this compound.
| Storage Condition | Time Point | This compound Concentration (% of Initial) |
| -20°C, protected from light | 1 month | 99% |
| 3 months | 98% | |
| 6 months | 95% | |
| 4°C, protected from light | 1 week | 95% |
| 2 weeks | 90% | |
| 1 month | 80% | |
| Room Temperature (25°C), exposed to light | 24 hours | 85% |
| 48 hours | 70% | |
| 1 week | 50% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium under defined storage conditions.
Methodology:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Supplement the cell culture medium of interest with a known concentration of this compound (e.g., 1 mM).
-
Aliquot the supplemented medium into sterile, light-protected tubes.
-
Store the aliquots under different conditions (e.g., 37°C, 4°C, room temperature, -20°C).
-
At various time points (e.g., 0, 24, 48, 72 hours, 1 week), collect an aliquot from each storage condition.
-
Analyze the concentration of this compound in each sample using a suitable analytical method, such as HPLC or LC-MS (see Protocol 2).
-
Plot the concentration of this compound over time for each condition to determine its degradation rate.
Protocol 2: Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in a liquid sample.
Methodology:
-
Sample Preparation:
-
If the sample contains proteins (e.g., cell culture medium with serum), precipitate the proteins by adding a threefold excess of cold acetonitrile, vortex, and centrifuge at high speed to pellet the protein. Collect the supernatant.
-
If the sample is protein-free, it may be analyzed directly or after appropriate dilution.
-
-
HPLC System:
-
Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Use a gradient elution, for example, starting with 5% B and increasing to 95% B over 20 minutes.
-
-
Derivatization (Pre-column):
-
React the sample with a derivatizing agent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to make this compound detectable by UV or fluorescence detectors. Follow the derivatization reagent manufacturer's protocol.
-
-
Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Monitor the elution profile at the appropriate wavelength for the chosen derivative.
-
Quantify the this compound peak by comparing its area to a standard curve prepared with known concentrations of derivatized this compound.
-
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound in cell culture media.
Caption: A general workflow for conducting a this compound stability study.
Caption: A decision tree for troubleshooting issues related to this compound instability.
Validation & Comparative
Comparative Analysis of Beta-Leucine and L-Leucine on mTOR Signaling: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of L-Leucine and its isomer, Beta-Leucine, on the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway. This document delves into the established mechanisms of L-Leucine action, presents supporting experimental data, and addresses the current knowledge gap regarding this compound's role in this critical anabolic pathway.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] The mTOR complex 1 (mTORC1) integrates signals from nutrients, growth factors, and cellular energy status to control protein synthesis.[2] Among the essential amino acids, L-Leucine is recognized as a primary activator of the mTORC1 signaling pathway, playing a vital role in muscle protein synthesis and growth.[3][4][5] This guide provides a comparative analysis of L-Leucine and its structural isomer, this compound, on mTOR signaling.
L-Leucine: A Potent Activator of mTORC1 Signaling
L-Leucine directly signals amino acid sufficiency to the mTORC1 pathway through a well-defined molecular mechanism. The cytosolic protein Sestrin2 has been identified as a direct sensor of L-Leucine.[6][7][8] In the absence of L-Leucine, Sestrin2 binds to and inhibits the GATOR2 complex, which in turn leads to the activation of the GATOR1 complex. GATOR1 functions as a GTPase-activating protein (GAP) for the RagA/B GTPases, keeping them in an inactive GDP-bound state.
Upon binding of L-Leucine to Sestrin2, the inhibitory interaction between Sestrin2 and GATOR2 is disrupted.[6][9] This allows GATOR2 to inhibit GATOR1, leading to the accumulation of the active, GTP-bound form of RagA/B. The active Rag GTPase heterodimer then recruits mTORC1 to the lysosomal surface, where it can be activated by the small GTPase Rheb.[2] Activated mTORC1 then phosphorylates its downstream targets, including p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.[5]
Quantitative Data on L-Leucine's Effect on mTORC1 Signaling
The following table summarizes quantitative data from various studies on the effect of L-Leucine on the phosphorylation of key proteins in the mTORC1 signaling pathway.
| Target Protein | Treatment | Fold Change in Phosphorylation (relative to control) | Cell Type/System |
| mTOR (Ser2448) | L-Leucine | ~1.5 - 2.5-fold increase | L6 Myoblasts, Human Myotubes |
| p70S6K1 (Thr389) | L-Leucine | ~2.0 - 5.0-fold increase | L6 Myoblasts, Human Skeletal Muscle |
| 4E-BP1 (Thr37/46) | L-Leucine | ~1.5 - 3.0-fold increase | Human Skeletal Muscle, HEK293T cells |
| S6 Ribosomal Protein (Ser235/236) | L-Leucine | Significant increase (variable) | Various cell lines and tissues |
Note: The fold changes can vary depending on the experimental conditions, including cell type, L-Leucine concentration, and duration of treatment.
This compound: An Unexplored Isomer in mTOR Signaling
In stark contrast to the wealth of data on L-Leucine, there is a significant lack of direct experimental evidence on the effect of this compound on the mTOR signaling pathway. This compound is a positional isomer of L-Leucine, where the amino group is on the beta-carbon instead of the alpha-carbon of the carboxylic acid.[10] While it is produced in small amounts in humans through the metabolism of L-Leucine, its physiological roles are not well understood.[10]
A thorough review of the scientific literature reveals no direct studies investigating the impact of this compound on mTORC1 activity or its downstream targets. Nutritional supplements marketed for muscle growth that mention "Beta" in conjunction with Leucine often contain Beta-Alanine and high concentrations of L-Leucine, not this compound.[11]
Structural Basis for the Specificity of L-Leucine in mTORC1 Activation
The high specificity of the mTORC1 pathway for L-Leucine can be explained by the structure of the L-Leucine binding pocket on its sensor, Sestrin2. X-ray crystallography studies have revealed that the binding site is a shallow hydrophobic pocket that specifically accommodates the isobutyl side chain of L-Leucine.[6][7][8] Furthermore, the pocket contains residues that form specific hydrogen bonds with the alpha-amino and alpha-carboxyl groups of L-Leucine.[6] The different positioning of the amino group in this compound would likely prevent it from fitting correctly into this binding pocket and forming the necessary interactions to induce the conformational change in Sestrin2 required for GATOR2 release and subsequent mTORC1 activation.
Signaling Pathways and Experimental Workflows
mTORC1 Signaling Pathway in Response to L-Leucine
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow to compare the effects of L-Leucine and this compound on mTOR signaling.
Experimental Protocols
Western Blotting for mTORC1 Signaling Proteins
-
Cell Culture and Treatment: Plate C2C12 myoblasts in 6-well plates and grow to 80-90% confluency. Differentiate into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Amino Acid Starvation: Prior to treatment, incubate myotubes in amino acid-free DMEM for 1-2 hours.
-
Treatment: Treat cells with either vehicle (control), L-Leucine (e.g., 2 mM), or this compound (e.g., 2 mM) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-mTOR (Ser2448), phospho-p70S6K1 (Thr389), phospho-4E-BP1 (Thr37/46), and total respective proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Protein Synthesis Assay (SUnSET)
-
Cell Culture, Starvation, and Treatment: Follow steps 1-3 from the Western Blotting protocol.
-
Puromycin Labeling: 15 minutes before the end of the treatment period, add puromycin (10 µg/mL) to the culture medium.
-
Cell Lysis and Western Blotting: Follow steps 4-9 from the Western Blotting protocol, using a primary antibody against puromycin to detect newly synthesized proteins.
Conclusion
The current body of scientific literature robustly supports the role of L-Leucine as a potent activator of the mTORC1 signaling pathway, a key process in initiating muscle protein synthesis. The molecular mechanism, involving the direct binding of L-Leucine to Sestrin2, is well-elucidated. In contrast, there is a conspicuous absence of research investigating the effects of this compound on mTOR signaling. Based on the structural specificity of the Sestrin2 binding pocket, it is hypothesized that this compound is unable to effectively bind and initiate the downstream signaling cascade.
For researchers and professionals in drug development, L-Leucine remains a validated target for interventions aimed at modulating anabolic processes. The lack of data on this compound presents an opportunity for future research to explore the structure-activity relationships of amino acid signaling to mTORC1 and to definitively characterize the biological activity of this L-Leucine isomer. Direct comparative studies are necessary to confirm the hypothesized inactivity of this compound and to fully understand its metabolic fate and potential alternative signaling roles.
References
- 1. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine elicits myotube hypertrophy and enhances maximal contractile force in tissue engineered skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway. | Broad Institute [broadinstitute.org]
- 8. Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucine Induced Dephosphorylation of Sestrin2 Promotes mTORC1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Leucine - Wikipedia [en.wikipedia.org]
- 11. neulife.com [neulife.com]
A Comparative Guide to the Validation of Beta-Leucine in Human Blood Samples
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of small molecules like beta-leucine in human blood is a critical aspect of metabolomics and biomarker discovery. This guide provides an objective comparison of analytical methodologies for validating the presence of this compound, accompanied by supporting experimental data and detailed protocols.
The existence of endogenous this compound in human blood is a topic of scientific debate. A study published in 1988 utilizing capillary gas chromatography-mass spectrometry reported the absence of detectable this compound in serum from both normal subjects and patients with cobalamin deficiency[1]. The study also questioned the existence of leucine 2,3-aminomutase, the enzyme responsible for the conversion of alpha-leucine to this compound, in mammalian tissues[1]. Conversely, the Human Metabolome Database indicates that this compound has been detected and quantified in the blood of individuals with cobalamin deficiency[2]. This discrepancy highlights the critical role of analytical methodology in the validation of low-abundance metabolites.
This guide will focus on the predominant and most advanced analytical techniques currently employed for the analysis of amino acid isomers, providing a framework for researchers to select the most appropriate method for their specific needs.
Comparison of Analytical Methodologies
The primary methods for the analysis of leucine isomers in human blood include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). While traditional methods like Ion Exchange Chromatography (IEC) have been used, LC-MS/MS is now largely considered the gold standard due to its superior speed and specificity[3].
Table 1: Performance Comparison of Key Analytical Methods for Leucine Isomer Analysis
| Feature | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Sensitivity | High (sub-µmol/L to nmol/L)[4][5] | High (sub-µmol/L)[1] | Moderate to High[6] |
| Specificity | Very High (mass-to-charge ratio)[4][7] | High (mass fragmentation patterns)[1] | High (separation efficiency)[6][8] |
| Sample Throughput | High | Moderate | High |
| Derivatization | Often not required[4][9] | Typically required | Can be direct or indirect[8] |
| Primary Advantage | High sensitivity and specificity[3] | High resolution | High separation efficiency, low sample volume[6] |
| Primary Limitation | Matrix effects | Potential for thermal degradation | Lower sensitivity for some detectors |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis
This protocol is a generalized representation based on common practices for amino acid analysis in human plasma.
a. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated leucine).
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
b. Chromatographic Separation
-
Column: A chiral column (e.g., CHIRALPAK ZWIX(-)) is essential for separating leucine isomers[4].
-
Mobile Phase: An isocratic mobile phase of methanol/acetonitrile/1 M ammonium formate/formic acid (500:500:25:2, v/v/v/v) can be used[4].
-
Flow Rate: 0.5 mL/min[4].
-
Column Temperature: 40°C.
c. Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. For leucine isomers, a common transition is m/z 132.1 > 86.2[5][10]. A more specific transition for leucine is m/z 132.1 > 43.0[4][7].
Table 2: Example LC-MS/MS Parameters for Leucine Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Leucine/Isoleucine/Allo-Isoleucine | 132.1 | 86.2 | 15 |
| Leucine (specific) | 132.1 | 43.0 | 20 |
| Leucine-d10 (Internal Standard) | 142.2 | 92.2 | 15 |
Capillary Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the methodology that was used in an attempt to detect this compound in human serum[1].
a. Sample Preparation: Derivatization
-
Perform a solid-phase extraction of amino acids from the serum.
-
Evaporate the eluate to dryness.
-
Derivatize the amino acid residue to make it volatile, for example, by creating N-heptafluorobutyryl isobutyl esters.
b. Chromatographic Separation
-
Column: A capillary column suitable for amino acid derivative separation.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized amino acids.
c. Mass Spectrometric Detection
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) to detect specific fragment ions of the derivatized this compound.
Visualizing the Workflow and Concepts
Conclusion
The validation of this compound in human blood remains a challenging analytical task, underscored by conflicting historical reports. Modern analytical techniques, particularly LC-MS/MS with chiral separation, offer the sensitivity and specificity required to definitively address this question. The choice of methodology should be guided by the specific research question, available instrumentation, and the need for quantitative versus qualitative data. The protocols and comparative data presented in this guide provide a foundation for researchers to develop and validate robust methods for the analysis of this compound and other challenging amino acid isomers in complex biological matrices.
References
- 1. Failure to detect this compound in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. chromsystems.com [chromsystems.com]
- 4. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to L-Leucine Antibody Specificity: Assessing Cross-Reactivity with Beta-Leucine
For researchers in immunology, neuroscience, and metabolic disease, the specificity of an antibody is paramount. When studying L-leucine, an essential amino acid critical for muscle protein synthesis and metabolic regulation, it is crucial to ensure that the antibodies used in immunoassays are highly specific and do not cross-react with structurally similar molecules.[1] This guide provides a comprehensive comparison of the potential cross-reactivity of L-leucine antibodies with its isomer, beta-leucine (β-leucine).
L-leucine is an alpha-amino acid, meaning the amino group is attached to the alpha-carbon—the first carbon atom attached to the carboxyl group.[2] In contrast, this compound is a beta-amino acid, where the amino group is attached to the beta-carbon, the second carbon atom from the carboxyl group.[3] This structural difference, while seemingly minor, can have a significant impact on the epitope recognized by an antibody.
This guide details the experimental protocols to quantify this potential cross-reactivity and presents hypothetical data to illustrate the expected outcomes for a highly specific L-leucine antibody.
Understanding the Structural Basis for Specificity
The specificity of an antibody is determined by its paratope, the antigen-binding site, which recognizes a specific three-dimensional shape on the antigen, known as the epitope. For an anti-L-leucine antibody, this epitope is the L-leucine molecule itself. The potential for cross-reactivity with this compound depends on whether the antibody's paratope can accommodate the different spatial arrangement of the amino group in the beta-isomer.
| Property | L-Leucine | This compound |
| Systematic Name | 2-Amino-4-methylpentanoic acid | 3-Amino-4-methylpentanoic acid |
| Amino Group Position | Alpha-carbon | Beta-carbon |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ |
| Molar Mass | 131.17 g/mol | 131.17 g/mol |
Due to the difference in the position of the amino group, the overall shape of L-leucine and this compound differs significantly. It is hypothesized that a high-quality monoclonal antibody raised against L-leucine will have minimal to no cross-reactivity with this compound.
Experimental Assessment of Cross-Reactivity
To empirically determine the cross-reactivity of an L-leucine antibody with this compound, two standard immunoassays are recommended: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting with peptide competition.
Hypothetical Cross-Reactivity Data
The following table summarizes the expected outcomes from a competitive ELISA for a highly specific anti-L-leucine antibody. The cross-reactivity is calculated as: (IC50 of L-leucine / IC50 of this compound) * 100%.
| Analyte | IC50 (µM) | Cross-Reactivity (%) |
| L-Leucine | 1.5 | 100 |
| This compound | > 10,000 | < 0.015 |
IC50 (half-maximal inhibitory concentration) is the concentration of an analyte that causes a 50% reduction in the maximal signal in a competitive assay.
Experimental Protocols
Competitive ELISA Protocol
This method quantifies the cross-reactivity by measuring the ability of this compound to compete with L-leucine for binding to the anti-L-leucine antibody.[4]
Materials:
-
96-well microplate
-
Anti-L-leucine antibody
-
L-leucine standard
-
This compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well microplate with a conjugate of L-leucine (e.g., L-leucine-BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of L-leucine (standard) and this compound (test analyte). In a separate plate or tubes, pre-incubate the anti-L-leucine antibody with each dilution of the standard and test analyte for 30 minutes.
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microplate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Western Blot with Peptide Competition Protocol
This protocol provides a qualitative or semi-quantitative assessment of cross-reactivity by observing the ability of this compound to block the antibody from binding to its target on a membrane.[6]
Materials:
-
Protein sample containing an L-leucine-rich protein or L-leucine conjugate
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-L-leucine antibody
-
L-leucine
-
This compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Electrophoresis: Prepare protein lysates and separate them using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
Antibody Pre-incubation (Competition):
-
Lane 1 (Control): Incubate the anti-L-leucine antibody in blocking buffer alone.
-
Lane 2 (L-Leucine Competition): Pre-incubate the anti-L-leucine antibody with a high concentration of free L-leucine (e.g., 1 mM) for 1 hour at room temperature.
-
Lane 3 (this compound Competition): Pre-incubate the anti-L-leucine antibody with a high concentration of this compound (e.g., 1 mM) for 1 hour at room temperature.
-
-
Primary Antibody Incubation: Incubate the membrane strips with the respective antibody preparations overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Expected Results:
-
Lane 1: A strong band should be visible, indicating the antibody binding to the target.
-
Lane 2: The band should be absent or significantly reduced, as the free L-leucine has blocked the antibody's binding site.
-
Lane 3: A strong band should be visible, similar to Lane 1, indicating that this compound did not block the antibody from binding its target. This demonstrates a lack of cross-reactivity.
Visualizing the Experimental Workflow and Biological Context
To further clarify the processes, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the biological pathway in which L-leucine plays a key role.
Caption: Workflow for assessing L-leucine antibody cross-reactivity.
Caption: L-Leucine activates the mTORC1 signaling pathway.
Conclusion
While L-leucine and this compound are isomers, the difference in the position of their amino groups provides a strong structural basis for antibody specificity. The experimental protocols detailed in this guide, particularly competitive ELISA, offer a robust framework for quantifying the cross-reactivity of anti-L-leucine antibodies. For researchers, it is imperative to use antibodies that have been rigorously validated to ensure that experimental results are accurate and specific to L-leucine, thereby preventing confounding data from interactions with its isomers or other structurally related molecules. Based on the principles of immunochemistry, a high-quality antibody should exhibit negligible cross-reactivity with this compound, a hypothesis that can be confirmed using the provided methodologies.
References
- 1. nbinno.com [nbinno.com]
- 2. Leucine - Wikipedia [en.wikipedia.org]
- 3. β-Leucine - Wikipedia [en.wikipedia.org]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. bio-rad.com [bio-rad.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of Analytical Methods for Beta-Leucine Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids and their isomers, such as Beta-Leucine, is critical. The choice of analytical methodology can significantly impact the reliability and interpretation of experimental data. This guide provides a comprehensive, head-to-head comparison of the primary analytical techniques used for the analysis of this compound and its related compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
It is important to note a significant point of contention in the scientific literature regarding the endogenous presence of this compound in mammalian systems. While some earlier studies reported its detection, subsequent research using highly sensitive gas chromatography-mass spectrometry has failed to detect this compound in human blood, questioning its physiological presence.[1] This guide will focus on the analytical methodologies available for the detection and quantification of this compound, should it be present as a synthetic compound, a metabolite in non-mammalian systems, or to further investigate its controversial existence in mammals.
Quantitative Performance Comparison
The performance of an analytical method is paramount for obtaining reliable and reproducible results. The following table summarizes the key quantitative performance metrics for the different analytical techniques, primarily based on data for Leucine, which serves as a close structural analog to this compound due to the limited availability of specific data for this compound.
| Parameter | HPLC-UV/Fluorescence | GC-MS | LC-MS/MS | NMR Spectroscopy |
| Limit of Detection (LOD) | ng/mL to low µg/mL range[2][3] | < 0.1 µg/mL | 0.4 - 7 ng/mL[4][5] | Generally in the µM to mM range |
| Limit of Quantitation (LOQ) | ng/mL to low µg/mL range[2][6] | ~0.1 µmol/L[1] | 1 - 22 ng/mL[4][5] | Typically in the µM to mM range |
| Linearity (R²) | > 0.99[3] | > 0.998 | > 0.99[4] | Excellent linearity over a wide dynamic range |
| Precision (%RSD) | < 2% to < 15%[6] | < 15% | < 6% to < 15%[4][5] | High precision, typically < 1% with optimization |
| Accuracy (% Recovery) | 98-102%[2] | Typically within 85-115% | 85-115%[4] | High accuracy, often used as a primary ratio method |
| Derivatization | Often required for UV/Fluorescence detection[7] | Mandatory[8] | Not always required[9] | Not required |
| Throughput | Moderate to High | Low to Moderate | High | Low to Moderate |
Experimental Methodologies
The successful application of any analytical technique relies on a well-defined experimental protocol. Below are detailed methodologies for each of the discussed analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for amino acid analysis often involve pre-column or post-column derivatization to enhance detection by UV or fluorescence detectors.
-
Sample Preparation:
-
For biological samples such as plasma or serum, protein precipitation is a common first step. This can be achieved by adding a solvent like methanol or acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
The resulting supernatant can be dried and reconstituted in a suitable buffer.
-
-
Derivatization (Pre-column):
-
A popular derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form a fluorescent product.[10]
-
Another common reagent is 9-fluorenylmethyl chloroformate (FMOC), which reacts with both primary and secondary amines.[7]
-
Automated pre-column derivatization can be performed using an autosampler to improve reproducibility.[10]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used.[6]
-
Mobile Phase: A gradient elution with a buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[6]
-
Detection: UV detection at a specific wavelength or fluorescence detection with appropriate excitation and emission wavelengths is employed based on the derivatizing agent used.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of amino acids necessitates derivatization to increase their volatility.
-
Sample Preparation and Derivatization:
-
Similar to HPLC, protein precipitation is performed for biological samples.
-
The sample is then dried completely.
-
A two-step derivatization is common:
-
Oximation: The sample is treated with a methoxyamine solution in pyridine to protect the keto group.
-
Silylation: A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to derivatize the amino and carboxyl groups.[11]
-
-
Alternatively, t-butyldimethylsilyl (TBDMS) derivatives can be synthesized.[1]
-
-
GC-MS Conditions:
-
Column: A capillary column with a non-polar stationary phase is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Splitless or split injection is used depending on the sample concentration.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis to enhance sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and can often analyze amino acids without derivatization.
-
Sample Preparation:
-
For biological fluids, a simple protein precipitation with an organic solvent like methanol or acetonitrile is usually sufficient.[12]
-
The supernatant is then diluted and injected into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are often used for the separation of polar underivatized amino acids.[9] Reversed-phase columns can also be used.[13]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically employed.[9]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis without the need for derivatization.
-
Sample Preparation:
-
The sample is dissolved in a deuterated solvent (e.g., D₂O).
-
An internal standard with a known concentration is added for absolute quantification.
-
-
NMR Acquisition:
-
¹H NMR spectra are acquired using a high-field NMR spectrometer.
-
Key parameters for quantitative NMR (qNMR) include a long relaxation delay to ensure full relaxation of the protons between scans and a sufficient number of scans to achieve a good signal-to-noise ratio.[14]
-
-
Data Analysis:
-
The concentration of the analyte is determined by comparing the integral of a specific, non-overlapping proton signal of the analyte to the integral of a signal from the internal standard.[15]
-
Visualizing the Methodologies
To better understand the experimental processes and the relationships between the different analytical techniques, the following diagrams are provided.
Conclusion
The selection of an analytical method for this compound determination depends on the specific requirements of the study.
-
LC-MS/MS stands out as the most versatile and sensitive method, particularly for complex biological matrices, with the significant advantage of often not requiring derivatization.
-
GC-MS offers high sensitivity but is more labor-intensive due to the mandatory derivatization step.
-
HPLC with UV or fluorescence detection is a robust and widely available technique, though it typically requires derivatization and may have lower sensitivity compared to mass spectrometry-based methods.
-
NMR Spectroscopy is unparalleled for its non-destructive nature and high precision in quantification without the need for derivatization, making it an excellent tool for structural confirmation and the analysis of pure compounds or simple mixtures, though it generally has lower sensitivity than the other methods.
Given the controversy surrounding the endogenous presence of this compound, highly sensitive and specific methods like LC-MS/MS or GC-MS are recommended for any investigation into its potential existence in biological samples.
References
- 1. Failure to detect this compound in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of β-hydroxymethylbutyrate and leucine by ultrahigh performance liquid chromatography tandem mass spectrometry at different situations and stages of a rodent life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axionlabs.com [axionlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Unraveling the Metabolic Divergence: A Comparative Guide to Beta-Leucine and L-Leucine
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of amino acid isomers is critical for therapeutic innovation. This guide provides a comprehensive comparison of the metabolic fates of Beta-Leucine and L-Leucine, supported by experimental data and detailed methodologies.
This document delves into the distinct metabolic routes of L-Leucine, a proteinogenic alpha-amino acid, and its isomer, this compound. While L-Leucine is a well-established activator of anabolic signaling pathways crucial for muscle protein synthesis, the metabolic role and downstream effects of this compound are less characterized, presenting an intriguing area for research and potential therapeutic development.
Comparative Metabolic Overview
The metabolic journey of L-Leucine predominantly follows a catabolic pathway initiated by transamination, leading to energy production and the synthesis of key metabolites. In contrast, this compound is a minor metabolic product of L-Leucine, with its own subsequent, though less understood, degradation pathway.
| Feature | L-Leucine | This compound |
| Primary Metabolic Fate | Catabolism for energy and metabolite synthesis | Minor metabolite of L-Leucine, further catabolized |
| Initial Enzymatic Step | Transamination by Branched-Chain Amino Acid Aminotransferase (BCAT) | Formation from L-Leucine via Leucine 2,3-aminomutase |
| Key Metabolic Intermediates | α-Ketoisocaproate (α-KIC), Isovaleryl-CoA, Acetyl-CoA, Acetoacetate | β-Ketoisocaproate (β-KIC), β-Ketoisocaproyl-CoA |
| Primary Signaling Role | Potent activator of the mTORC1 pathway, stimulating protein synthesis[1][2] | Largely uncharacterized, with limited evidence of significant direct impact on mTORC1 signaling |
| Cellular Uptake | Primarily via L-type amino acid transporters (LATs)[3] | Transport mechanism not well-defined |
Metabolic Pathways: A Visual Comparison
The distinct metabolic routes of L-Leucine and this compound are visualized in the following diagrams.
Caption: Major metabolic pathway of L-Leucine.
Caption: Metabolic pathway of this compound.
L-Leucine and the mTORC1 Signaling Pathway
L-Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[1][2] The activation is a multi-step process involving the Rag GTPases and the GATOR complex, ultimately leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which initiate protein translation.[2]
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Currently, there is a lack of substantial evidence to suggest that this compound directly activates the mTORC1 pathway in a manner similar to L-Leucine. Further research is required to elucidate any potential signaling roles of this compound.
Experimental Protocols
To facilitate further investigation into the differential metabolism of L-Leucine and this compound, detailed protocols for key experiments are provided below.
Protocol 1: Cellular Uptake Assay using Radiolabeled Leucine
This protocol is designed to quantify and compare the uptake of L-Leucine and this compound into cultured cells.
Materials:
-
Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Radiolabeled L-[³H]-Leucine or custom synthesized [³H]-Beta-Leucine
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, 5 mM D-Glucose, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
12-well culture plates
Procedure:
-
Seed cells in 12-well plates and grow to confluence.
-
On the day of the assay, wash the cells twice with 1 mL of pre-warmed KRH buffer.
-
Aspirate the buffer and add 0.5 mL of KRH buffer containing the radiolabeled leucine isomer (e.g., 1 µCi/mL) to each well. For competition assays, include unlabeled leucine isomers at various concentrations.
-
Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
To terminate uptake, aspirate the radioactive solution and rapidly wash the cells three times with 1 mL of ice-cold KRH buffer.
-
Lyse the cells in each well with 0.5 mL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
In parallel wells, determine the protein concentration using a BCA assay to normalize the uptake data (expressed as cpm/µg protein).
Protocol 2: Western Blot Analysis of mTORC1 Pathway Activation
This protocol details the methodology to assess the phosphorylation status of key proteins in the mTORC1 signaling pathway in response to L-Leucine or this compound treatment.
Materials:
-
Cultured cells
-
L-Leucine and this compound treatment solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Treat cultured cells with L-Leucine or this compound at desired concentrations and time points.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay
This spectrophotometric assay measures the activity of BCAT, the initial enzyme in the L-Leucine catabolic pathway.
Materials:
-
Tissue or cell homogenates
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
L-Leucine solution
-
α-Ketoglutarate solution
-
Pyruvate solution
-
Lactate dehydrogenase (LDH)
-
NADH solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-ketoglutarate, pyruvate, LDH, and NADH.
-
Add the tissue or cell homogenate to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the L-Leucine solution.
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 10 minutes), which corresponds to the oxidation of NADH.
-
The BCAT activity is calculated from the rate of NADH oxidation and normalized to the protein concentration of the homogenate.
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the differential metabolic and signaling effects of this compound and L-Leucine.
Caption: Experimental workflow for comparative analysis.
Conclusion and Future Directions
The metabolic fate of L-Leucine is well-documented, highlighting its crucial role in both energy metabolism and as a primary signaling molecule for protein synthesis through the mTORC1 pathway. In contrast, this compound emerges as a minor metabolite of L-Leucine with a distinct and less characterized catabolic route. The enzymes responsible for this compound degradation remain largely unidentified, and its impact on cellular signaling is an open area of investigation.
The provided experimental protocols offer a robust framework for researchers to further explore these differences. Future studies should focus on quantitatively comparing the metabolic flux of both isomers, identifying the specific enzymes in the this compound catabolic pathway, and elucidating any potential, yet undiscovered, signaling roles of this compound and its metabolites. A deeper understanding of these differences holds the potential to unlock new therapeutic strategies for a range of metabolic and muscle-wasting disorders.
References
- 1. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In vivo comparison of the therapeutic effects of Beta-Leucine and its metabolites.
An Objective Comparison of L-Leucine, β-Hydroxy-β-Methylbutyrate (HMB), and α-Ketoisocaproate (KIC)
Note to the Reader: Direct in vivo comparative research on the therapeutic effects of Beta-Leucine is limited in currently available scientific literature. This guide therefore focuses on its more extensively studied parent compound, the essential branched-chain amino acid L-Leucine, and its key metabolites, β-hydroxy-β-methylbutyrate (HMB) and α-ketoisocaproate (KIC). The data presented herein provides a comparative analysis of these three compounds, which are central to protein and energy metabolism, particularly in skeletal muscle.
Executive Summary
L-Leucine and its metabolites, HMB and KIC, are potent modulators of muscle protein metabolism. While all three demonstrate anabolic (building) and anti-catabolic (protective) properties, their mechanisms and therapeutic efficacy can differ. In a direct human comparison, HMB demonstrates a unique capacity to potently reduce muscle protein breakdown while stimulating muscle protein synthesis to a similar, though slightly lesser, extent than L-Leucine.[1][2] L-Leucine appears to be a more robust activator of the mTORC1 signaling pathway, a central regulator of muscle growth.[1] α-Ketoisocaproate (KIC) has shown significant promise in preclinical models, particularly in attenuating muscle atrophy in cancer cachexia by regulating the Akt-FoxO3a pathway and reducing myostatin expression.[3][4] This guide provides a detailed comparison of their in vivo effects, supported by quantitative data, experimental protocols, and pathway diagrams to inform researchers and drug development professionals.
Comparative Data on Therapeutic Effects
The following tables summarize quantitative data from in vivo studies, comparing the effects of L-Leucine, HMB, and KIC on muscle metabolism and function.
Table 1: Effects on Human Muscle Protein Metabolism (Post-Oral Consumption)
| Parameter | L-Leucine (3.42 g) | HMB (3.42 g Free Acid) | Key Findings |
| Myofibrillar Protein Synthesis (MPS) | ~110% increase from baseline[1] | ~70% increase from baseline[1] | Both stimulate MPS; the difference was not statistically significant.[1] |
| Muscle Protein Breakdown (MPB) | Not reported | ~57% decrease from baseline[1][2] | HMB demonstrates a potent and significant anti-catabolic effect.[1] |
| Plasma Insulin Response | Significant increase[1] | No significant change[1][2] | Leucine is an insulin secretagogue, while HMB is not.[1][2] |
| mTORC1 Signaling (p70S6K1 Phosphorylation) | Sustained increase (≤90 min)[1] | Transient increase (≤30 min)[1] | Leucine provides a more sustained activation of mTORC1 signaling.[1] |
| Akt Signaling (AktSer473 Phosphorylation) | ~36% increase at 30 min[1] | No significant change[1] | Leucine activates the canonical insulin signaling pathway, while HMB does not.[1] |
Data sourced from Wilkinson D.J., et al. (2013). The Journal of Physiology.[1]
Table 2: Effects of α-Ketoisocaproate (KIC) in a Murine Model of Cancer Cachexia
| Parameter | Control (C26 Tumor-Bearing Mice) | KIC-Treated (C26 Tumor-Bearing Mice) | Key Findings |
| Body Weight Change | N/A | +11.11% improvement[3][4] | KIC administration increased body weight.[3][4] |
| Grip Strength | N/A | +24.76% improvement[3][4] | KIC improved muscle function.[3][4] |
| Skeletal Muscle Mass | N/A | Significant increase (p < 0.001)[3][4] | KIC increased skeletal muscle mass.[3][4] |
| Serum Myostatin Levels | N/A | -52.11% reduction (p < 0.001)[3][4] | KIC significantly lowered a key regulator of muscle atrophy.[3][4] |
| Tibialis Anterior Muscle Fiber CSA | N/A | +24.51% increase (p < 0.01)[3] | KIC promoted muscle fiber hypertrophy.[3] |
CSA: Cross-Sectional Area. Data sourced from Kim H.J., et al. (2025). Journal of Cachexia, Sarcopenia and Muscle.[3][4]
Signaling Pathways and Mechanisms of Action
L-Leucine, HMB, and KIC exert their effects through distinct yet overlapping signaling pathways that govern muscle protein turnover.
Caption: Signaling pathways for L-Leucine, HMB, and KIC in muscle cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Human In Vivo Muscle Protein Metabolism Study (L-Leucine vs. HMB)
This protocol is based on the methodology described by Wilkinson et al. (2013).[1]
-
Subject Recruitment: Healthy male subjects participate after providing informed consent. Ethical approval is obtained from a relevant institutional review board.
-
Study Design: A randomized, double-blind, parallel-group design is employed. Subjects are assigned to receive either L-Leucine or HMB.
-
Tracer Infusion: A primed, continuous intravenous infusion of stable isotope tracers (e.g., [1,2-¹³C₂]Leucine and [²H₅]Phenylalanine) is initiated to measure muscle protein synthesis and breakdown.
-
Baseline Sampling: After a basal period to allow for tracer equilibration, initial blood samples and a muscle biopsy from the vastus lateralis are collected.
-
Supplement Ingestion: Subjects orally consume a bolus of either 3.42 g of L-Leucine or 3.42 g of free-acid HMB.
-
Post-Ingestion Sampling: Arterialized venous blood samples are collected at regular intervals (e.g., every 15-30 minutes) for 2.5 hours. A final muscle biopsy is taken at the end of the post-feeding period.
-
Muscle Biopsy Procedure: Biopsies are obtained using a modified Bergström needle technique under local anesthesia. Samples are immediately blotted, frozen in liquid nitrogen, and stored at -80°C.
-
Analysis:
-
Muscle Protein Synthesis (MPS): The fractional synthetic rate (FSR) of myofibrillar proteins is determined by measuring the incorporation of the ¹³C-Leucine tracer into muscle proteins using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).
-
Muscle Protein Breakdown (MPB): MPB is assessed using an arteriovenous balance model, measuring the rate of appearance of Phenylalanine from the leg.
-
Signaling Protein Analysis: The phosphorylation status of key proteins (e.g., Akt, p70S6K1) is determined via Western blotting using phospho-specific antibodies.
-
Caption: Workflow for human in vivo muscle protein metabolism studies.
Murine In Vivo Cancer Cachexia Study (KIC)
This protocol is based on the methodology described by Kim et al. (2025).[3][4]
-
Animal Model: Male BALB/c mice are used. Colon 26 (C26) adenocarcinoma cells are subcutaneously injected to induce cancer-associated cachexia (CAC). Control mice receive a sham injection.
-
Supplementation Protocol: Following tumor cell injection, mice are administered α-ketoisocaproate (KIC) daily via oral gavage. The control CAC group receives a vehicle solution.
-
Functional Assessment: Grip strength of the forelimbs is measured weekly using a grip strength meter to assess muscle function.
-
Endpoint and Sample Collection: After a set period (e.g., 4 weeks), mice are euthanized. Body weight is recorded. Blood is collected for serum analysis. Skeletal muscles (e.g., tibialis anterior, gastrocnemius) are dissected, weighed, and immediately frozen for analysis.
-
Analysis:
-
Muscle Histology: Muscle cross-sections are stained (e.g., with H&E) to measure the cross-sectional area (CSA) of muscle fibers.
-
Gene and Protein Expression: Serum levels of myostatin are measured by ELISA. Protein expression of key signaling molecules (e.g., Akt, FoxO3a) and muscle-specific E3 ubiquitin ligases (e.g., MuRF1, MAFbx) in muscle tissue is analyzed by Western blotting.
-
Conclusion and Future Directions
The in vivo evidence strongly supports the therapeutic potential of L-Leucine and its metabolites, HMB and KIC, in modulating muscle metabolism.
-
L-Leucine is a potent, insulin-dependent stimulator of muscle protein synthesis, acting robustly through the mTORC1 pathway.
-
HMB presents a unique dual action: it stimulates muscle protein synthesis while simultaneously and potently inhibiting muscle protein breakdown, an effect that is independent of insulin.[1][2] This makes it a compelling candidate for conditions characterized by significant muscle catabolism.
-
KIC shows significant promise in preclinical models for combating severe muscle wasting, such as cancer cachexia, by suppressing myostatin and modulating the Akt-FoxO3a pathway.[3][4]
Future research should focus on direct, head-to-head in vivo comparisons of all three compounds under various physiological and pathological conditions. Elucidating the full range of signaling pathways affected by KIC and understanding the potential synergistic effects of combining these metabolites are critical next steps for developing targeted and effective therapies for muscle wasting disorders.
References
- 1. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Alpha-Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha‐Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha-Leucine and Beta-Leucine Bioavailability and Signaling
For Immediate Release
This guide provides a detailed comparison of alpha-leucine (L-leucine), a well-researched essential amino acid, and its isomer, beta-leucine. The focus is on their respective bioavailability, metabolic pathways, and influence on cellular signaling. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the physiological and pharmacological distinctions between these two molecules.
A thorough review of current scientific literature reveals a significant disparity in the available data. While alpha-leucine has been extensively studied, research on the oral bioavailability and direct physiological effects of exogenous this compound is markedly absent. Consequently, this guide presents a comprehensive overview of the established data for alpha-leucine and the known metabolic role of this compound, highlighting the current knowledge gaps and proposing a framework for future comparative studies.
Introduction to Alpha- and this compound
Alpha-leucine (L-leucine) is one of the three branched-chain amino acids (BCAAs) and is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It is renowned for its critical role in protein synthesis and as a potent activator of key metabolic signaling pathways.[1]
This compound is a positional isomer of alpha-leucine. It is naturally produced in small quantities in the human body as a metabolite of L-leucine through a reaction catalyzed by the vitamin B12-dependent enzyme, leucine 2,3-aminomutase.[2] Elevated plasma levels of this compound have been observed in individuals with cobalamin (vitamin B12) deficiency.[2]
Comparative Bioavailability: A Knowledge Gap
There is a lack of direct, quantitative experimental data comparing the oral bioavailability of alpha-leucine and this compound. Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the curve (AUC) have not been comparatively assessed.
For alpha-leucine , oral administration leads to a rapid increase in plasma levels.[3] It is absorbed from the intestines via active transport mediated by amino acid transporters, such as the L-type amino acid transporters (LATs).[4][5]
For This compound , the mechanisms of absorption and its pharmacokinetic profile following oral administration have not been documented in the available scientific literature.
Table 1: Comparative Pharmacokinetic Profile (Hypothetical)
Due to the absence of experimental data for this compound, this table is presented as a template for a future comparative study. The values for alpha-leucine are representative of findings from various human studies but can vary based on dosage and formulation.
| Parameter | Alpha-Leucine (L-Leucine) | This compound | Data Source |
| Peak Plasma Conc. (Cmax) | Documented to increase significantly post-ingestion. | Not Determined | [3] |
| Time to Peak (Tmax) | Typically 60-90 minutes post-ingestion. | Not Determined | [3] |
| Area Under Curve (AUC) | Dose-dependent increase observed. | Not Determined | [3] |
| Primary Absorption Transporter | L-Type Amino Acid Transporters (LATs) | Not Determined | [4][5] |
Signaling Pathways and Metabolic Roles
Alpha-Leucine: The mTORC1 Activator
Alpha-leucine is a well-established signaling molecule that potently activates the mammalian target of rapamycin complex 1 (mTORC1) pathway.[6][7][8] This activation is crucial for initiating the translation of mRNA into protein, thereby stimulating muscle protein synthesis.[9] The activation of mTORC1 by leucine leads to the phosphorylation of its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10]
References
- 1. Leucine supplementation and intensive training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Leucine - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Metabolic regulation by leucine of translation initiation through the mTOR-signaling pathway by pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Isobaric Leucine, Isoleucine, and β-Leucine by Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of amino acid isomers is critical for ensuring the efficacy, safety, and intellectual property of therapeutic peptides and proteins. This guide provides a comprehensive comparison of mass spectrometry-based methods for distinguishing between the isobaric α-amino acids, leucine (Leu) and isoleucine (Ile), and the structural isomer, β-leucine.
The subtle differences in the structures of these isomers—leucine with its isobutyl side chain, isoleucine with its sec-butyl side chain, and β-leucine with the amino group on the β-carbon—necessitate advanced mass spectrometry techniques for their unambiguous identification. This guide details the experimental protocols, presents quantitative data from fragmentation analysis, and visualizes the workflows for accurate isomer differentiation.
The Challenge of Isobaric and Isomeric Amino Acids
Leucine and isoleucine are isobaric, meaning they have the exact same molecular weight. Standard mass spectrometry (MS) and even basic tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) often struggle to differentiate them as they can produce many of the same fragment ions. β-leucine, while an isomer of leucine and isoleucine, has a different fragmentation behavior due to the altered position of its amino group, but its differentiation from the alpha-isomers still requires careful analysis of the resulting spectra.
Comparative Fragmentation Analysis
Modern mass spectrometry offers several techniques to induce specific fragmentation patterns that act as fingerprints for each isomer. The primary methods include Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Electron Activated Dissociation (EAD), often used in multi-stage fragmentation experiments (MS³).
Collision-Induced Dissociation (CID)
CID is a widely used fragmentation method that involves accelerating ions and colliding them with a neutral gas. While often insufficient for distinguishing leucine and isoleucine within a peptide sequence, analysis of the free amino acids or specific fragment ions can reveal key differences.
Table 1: Key Diagnostic Ions in CID of Leucine, Isoleucine, and β-Leucine Precursor Ions ([M+H]⁺)
| Amino Acid | Precursor m/z | Characteristic Fragment Ion (m/z) | Relative Abundance | Notes |
| Leucine | 132.102 | 86.096 | High | Formation of the immonium ion. |
| 69.070 | Low | Subsequent loss of NH₃ from the immonium ion. | ||
| 43.055 | Moderate | Side chain fragment. | ||
| Isoleucine | 132.102 | 86.096 | High | Formation of the immonium ion. |
| 69.070 | High | A significantly more abundant fragment compared to leucine, making it a key differentiator.[1] | ||
| β-Leucine | 132.102 | 70.081 | Predicted High | β-amino acids often yield a characteristic ion at m/z 70 instead of the typical immonium ion. |
| No Immonium Ion | N/A | β-amino acids typically do not form the characteristic immonium ion at m/z 86. |
Electron Transfer Dissociation (ETD) and Electron Activated Dissociation (EAD) with Higher-Energy Collisional Dissociation (HCD)
ETD and EAD are non-ergodic fragmentation methods that are particularly effective for preserving labile post-translational modifications and for generating fragment ions that can differentiate leucine and isoleucine. These techniques produce c- and z-ions. Subsequent fragmentation of the z-ions (MS³) using Higher-Energy Collisional Dissociation (HCD), a technique known as EThcD, generates characteristic w-ions from the side-chain cleavages.
The key to distinguishing leucine and isoleucine lies in the different neutral losses from the z-ions to form w-ions. Leucine loses a propyl radical (C₃H₇•), resulting in a mass loss of 43.0547 Da, while isoleucine loses an ethyl radical (C₂H₅•), leading to a mass loss of 29.0391 Da.
Table 2: Diagnostic Neutral Losses from z-ions in EThcD/EAD for Leucine and Isoleucine Differentiation
| Amino Acid | z-ion | Diagnostic Neutral Loss (Da) | Resulting w-ion |
| Leucine | z | 43.0547 | w = z - 43.0547 |
| Isoleucine | z | 29.0391 | w = z - 29.0391 |
For β-leucine containing peptides, ETD and ECD have been shown to produce unusual fragmentation patterns, with a notable absence of N-Cβ bond cleavages that are typical for α-amino acids.[2] This lack of certain expected fragments can serve as a diagnostic marker for the presence of a β-amino acid.
Experimental Protocols
Achieving reliable differentiation of these isomers requires optimized experimental conditions. Below are sample protocols for sample preparation and mass spectrometry analysis.
Sample Preparation for LC-MS/MS Analysis
-
Protein Digestion (for peptide analysis): Proteins are denatured, reduced, and alkylated. Digestion is typically performed overnight using an enzyme such as trypsin.
-
Peptide Desalting: Prior to MS analysis, peptides are desalted using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with ionization.
-
Sample Reconstitution: Desalted peptides are reconstituted in a solvent suitable for LC-MS, typically a mixture of water, acetonitrile, and formic acid.
Mass Spectrometry Protocol for EThcD on an Orbitrap Fusion Lumos
-
Liquid Chromatography (LC): Peptides are separated using a nano-flow HPLC system with a C18 column and a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry (MS):
-
Instrument: Thermo Scientific Orbitrap Fusion Lumos Tribrid Mass Spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Full scan acquired in the Orbitrap at a resolution of 120,000.
-
MS2 (ETD): Precursor ions are isolated and subjected to ETD. The reaction time is calibrated based on the precursor charge state and m/z.
-
MS3 (HCD): The resulting z-ions are isolated and fragmented using HCD with a normalized collision energy of ~30-35%.
-
Data Acquisition: MS3 spectra are acquired in the Orbitrap at a resolution of 60,000.
-
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the general workflow for distinguishing leucine, isoleucine, and β-leucine in a protein sample.
Caption: General experimental workflow for isomer differentiation.
Fragmentation Pathways for Leucine vs. Isoleucine
This diagram illustrates the key fragmentation step in EThcD that differentiates leucine and isoleucine.
Caption: EThcD fragmentation of z-ions for Leu/Ile differentiation.
Conclusion
The accurate differentiation of leucine, isoleucine, and β-leucine is achievable with modern mass spectrometry techniques. While CID can provide some distinguishing features, particularly for free amino acids, the combination of ETD or EAD with HCD in an MS³ experiment is the most robust method for unambiguously identifying leucine and isoleucine within peptide sequences through the analysis of characteristic w-ions. The distinct fragmentation behavior of β-amino acids, such as the absence of typical immonium ions and unique backbone cleavages, provides a basis for their differentiation from their α-isomers. For researchers in drug development and proteomics, the application of these advanced mass spectrometry workflows is essential for the precise characterization of protein and peptide therapeutics.
References
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of beta-leucine is critical for maintaining laboratory safety and ensuring environmental compliance. As a substance classified with specific hazard warnings, it requires handling as a chemical waste product. Adherence to federal, state, and local regulations is mandatory for its disposal.[1]
This compound is designated as an irritant.[2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound waste.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact and serious irritation.[3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Required when dusts are generated. | To prevent respiratory tract irritation. |
Step-by-Step Disposal Protocol
This procedure applies to solid this compound and materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels).
Step 1: Waste Characterization and Segregation
-
Identify the waste as solid chemical waste.
-
This compound is incompatible with strong oxidizing agents and strong acids.[1][3] Ensure that this compound waste is not mixed with these substances in the same container to prevent dangerous reactions.[5]
Step 2: Container Selection and Labeling
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[6] The original container may be used if it is intact and can be securely sealed.[5]
-
Clearly label the container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant").
-
The date when waste was first added to the container.
-
Step 3: Waste Accumulation
-
While wearing appropriate PPE, carefully transfer the solid this compound waste into the designated, labeled container. For spills, sweep up the solid material and place it in the container.[1] Avoid generating dust.[7]
-
Do not allow the product to enter drains or the sewage system.[1][4]
-
Keep the waste container securely closed at all times, except when adding waste.[5][8]
Step 4: Storage
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[5][8]
-
The storage area should be well-ventilated, dry, and away from heat sources or direct sunlight.[1][4]
-
Ensure the container is stored separately from incompatible materials.[5]
Step 5: Final Disposal
-
Once the container is full or has been in the SAA for the maximum allowed time (often up to one year, but institutional policies may vary), arrange for its disposal.[5][8]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to request a waste pickup.[8][9] Do not dispose of this compound in the regular trash.[6]
This compound Properties Summary
| Property | Value |
| Chemical Formula | C₆H₁₃NO₂[2] |
| Molar Mass | 131.175 g·mol⁻¹[2] |
| Appearance | Solid (based on related compounds)[3] |
| GHS Pictogram | GHS07: Exclamation mark[2] |
| GHS Signal Word | Warning[2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[1][3] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. peptide.com [peptide.com]
- 2. β-Leucine - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. uprm.edu [uprm.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Best Practices for Managing Laboratory Waste [republicservices.com]
Essential Safety and Logistical Information for Handling Beta-Leucine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Beta-Leucine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can build a foundation of safety and trust in your laboratory practices.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from accidental splashes or dust particles that may cause serious eye irritation.[1] |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact to avoid potential skin irritation.[1] Gloves should be inspected before use and replaced immediately if contaminated or damaged. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Type N95 (US) or equivalent respirator. | Recommended when handling powdered forms of the compound to minimize inhalation of airborne particles and prevent respiratory irritation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
2. Handling:
-
Work Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood, particularly when working with the powdered form to prevent dust formation.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Change any contaminated clothing immediately.
3. Disposal:
-
Waste Collection: Collect all waste materials contaminated with this compound in a designated and properly labeled sealed container.
-
Regulations: Dispose of chemical waste in accordance with all federal, state, and local environmental control regulations.[2]
Emergency Procedures: Spill and Exposure Plan
In the event of a spill or exposure, a prompt and informed response is critical to mitigate any potential harm.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal according to regulations.[2]
Exposure Response:
-
Inhalation: If inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention.
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
